molecular formula C28H36N6O3 B10856147 Crelosidenib CAS No. 2230263-60-0

Crelosidenib

Numéro de catalogue: B10856147
Numéro CAS: 2230263-60-0
Poids moléculaire: 504.6 g/mol
Clé InChI: AFGYODUJVVOZAX-CYFREDJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Crelosidenib is an orally available inhibitor of mutant form of the isocitrate dehydrogenase type 1 (IDH1;  IDH-1;  IDH1 [NADP+] soluble), including the substitution mutation at arginine (R) in position 132, IDH1(R132), with potential antineoplastic activity. Upon oral administration, this compound specifically and covalently binds to and modifies a single cysteine (Cys269) in the allosteric binding pocket of mutant forms of IDH1, thereby inactivating IDH1. This inhibits the formation of the oncometabolite 2-hydroxyglutarate (2HG) from alpha-ketoglutarate (a-KG). This depletes 2-HG levels, prevents 2HG-mediated signaling and leads to both an induction of cellular differentiation and an inhibition of cellular proliferation in tumor cells expressing mutant forms of IDH1. In addition, this compound has the ability to cross the blood-brain barrier (BBB). IDH1 mutations, including IDH1(R132) mutations, are highly expressed in certain malignancies, including gliomas;  they initiate and drive cancer growth by both blocking cell differentiation and catalyzing the formation of 2HG.

Propriétés

Numéro CAS

2230263-60-0

Formule moléculaire

C28H36N6O3

Poids moléculaire

504.6 g/mol

Nom IUPAC

7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one

InChI

InChI=1S/C28H36N6O3/c1-4-25(35)33-14-12-32(13-15-33)24(16-20-6-7-20)22-10-8-21(9-11-22)19(3)30-27-29-17-23-18-37-28(36)34(5-2)26(23)31-27/h4,8-11,17,19-20,24H,1,5-7,12-16,18H2,2-3H3,(H,29,30,31)/t19-,24-/m0/s1

Clé InChI

AFGYODUJVVOZAX-CYFREDJKSA-N

SMILES isomérique

CCN1C2=NC(=NC=C2COC1=O)N[C@@H](C)C3=CC=C(C=C3)[C@H](CC4CC4)N5CCN(CC5)C(=O)C=C

SMILES canonique

CCN1C2=NC(=NC=C2COC1=O)NC(C)C3=CC=C(C=C3)C(CC4CC4)N5CCN(CC5)C(=O)C=C

Origine du produit

United States

Foundational & Exploratory

Crelosidenib: A Technical Guide to its Mechanism of Action in IDH1-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis. Crelosidenib (formerly LY3410738) is a potent and selective, orally available, covalent inhibitor of mutant IDH1, currently under clinical investigation for the treatment of IDH1-mutant solid and hematological malignancies. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and processes.

Core Mechanism of Action

This compound is an investigational drug that selectively targets and inhibits the mutated form of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1] It is being evaluated for its potential in treating various cancers that harbor this specific genetic mutation.[1]

The primary mechanism of action of this compound involves its specific and covalent binding to a cysteine residue (Cys269) located in an allosteric binding pocket of the mutant IDH1 enzyme.[2] This irreversible binding leads to the inactivation of the enzyme.[2] The mutated IDH1 enzyme has a neomorphic function, meaning it gains a new, cancer-promoting activity: the conversion of alpha-ketoglutarate (α-KG) into the oncometabolite 2-hydroxyglutarate (2-HG).[3] By inactivating the mutant IDH1 enzyme, this compound effectively blocks the production of 2-HG.

The reduction in 2-HG levels has significant downstream effects. High levels of 2-HG are known to competitively inhibit α-KG-dependent dioxygenases, a class of enzymes crucial for various cellular processes, including epigenetic regulation. By lowering 2-HG, this compound helps to restore the normal function of these enzymes. This leads to the reversal of hypermethylation of DNA and histones, which is a characteristic feature of IDH1-mutant cancers. Ultimately, this process promotes the differentiation of cancer cells and inhibits their proliferation.

A key feature of this compound is its ability to cross the blood-brain barrier, making it a promising therapeutic agent for brain cancers such as gliomas, where IDH1 mutations are prevalent.

Quantitative Data

Table 1: In Vitro Enzymatic Activity of this compound
Enzyme TargetIC50 (nM)
IDH1 R132H6.27
IDH1 R132C3.71
IDH2 R140Q36.9
IDH2 R172K11.5

IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity.

Table 2: In Vitro Cellular Activity of this compound
Cell LineIDH1 MutationAssayIC50 (nM)
HT1080R132C2-HG Production1.28

The HT1080 cell line is a human fibrosarcoma cell line endogenously expressing the IDH1 R132C mutation.

Table 3: Preclinical In Vivo Activity of this compound
Animal ModelTumor TypeDosingOutcome
IDH1-mutant xenograft miceNot specified0-32 mg/kg, oral gavage, twice daily for 3 daysDose-dependent reduction of 2-hydroxyglutarate.
Table 4: Clinical Trial Overview of this compound (LY3410738)
Trial IdentifierPhaseCancers StudiedKey Findings
NCT046030011Acute Myeloid Leukemia, Myelodysplastic Syndrome, Chronic Myelomonocytic Leukemia, Myeloproliferative NeoplasmsTreatment was well-tolerated with sustained 2-hydroxyglutarate inhibition in IDH1-mutated patients at all dose levels. Preliminary efficacy was observed.
NCT045216861Advanced Solid Tumors (including Cholangiocarcinoma and Glioma)This compound demonstrated a manageable safety profile and showed preliminary anti-tumor activity.

Signaling Pathways and Experimental Workflows

Crelosidenib_Mechanism_of_Action Figure 1: this compound Mechanism of Action Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutant Cancer Cell Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH1 TCA Cycle TCA Cycle aKG->TCA Cycle 2-HG 2-HG aKG->2-HG Mutant IDH1 Mutant IDH1 Mutant IDH1 This compound This compound This compound->Mutant IDH1 Covalent Inhibition aKG-Dependent\nDioxygenases aKG-Dependent Dioxygenases 2-HG->aKG-Dependent\nDioxygenases Inhibition Epigenetic Dysregulation Epigenetic Dysregulation aKG-Dependent\nDioxygenases->Epigenetic Dysregulation Leads to Blocked Differentiation Blocked Differentiation Epigenetic Dysregulation->Blocked Differentiation Causes Tumor Growth Tumor Growth Blocked Differentiation->Tumor Growth Promotes

Figure 1: this compound Mechanism of Action Pathway

Experimental_Workflow_In_Vitro Figure 2: In Vitro Evaluation Workflow cluster_0 Enzymatic Assay cluster_1 Cell-Based Assay Recombinant\nMutant IDH1 Recombinant Mutant IDH1 Incubate with\nthis compound Incubate with This compound Recombinant\nMutant IDH1->Incubate with\nthis compound Measure NADPH\nConsumption Measure NADPH Consumption Incubate with\nthis compound->Measure NADPH\nConsumption Determine IC50 Determine IC50 Measure NADPH\nConsumption->Determine IC50 HT1080 Cells\n(IDH1-R132C) HT1080 Cells (IDH1-R132C) Treat with\nthis compound Treat with This compound HT1080 Cells\n(IDH1-R132C)->Treat with\nthis compound Cell Lysis &\nMetabolite Extraction Cell Lysis & Metabolite Extraction Treat with\nthis compound->Cell Lysis &\nMetabolite Extraction Quantify 2-HG\n(LC-MS/MS) Quantify 2-HG (LC-MS/MS) Cell Lysis &\nMetabolite Extraction->Quantify 2-HG\n(LC-MS/MS) Quantify 2-HG\n(LC-MS/MS)->Determine IC50

Figure 2: In Vitro Evaluation Workflow

Experimental_Workflow_In_Vivo Figure 3: In Vivo Xenograft Model Workflow Immunodeficient Mice Immunodeficient Mice Subcutaneous\nImplantation of\nHT1080 Cells Subcutaneous Implantation of HT1080 Cells Immunodeficient Mice->Subcutaneous\nImplantation of\nHT1080 Cells Tumor Growth\nMonitoring Tumor Growth Monitoring Subcutaneous\nImplantation of\nHT1080 Cells->Tumor Growth\nMonitoring Treatment with\nthis compound\n(Oral Gavage) Treatment with This compound (Oral Gavage) Tumor Growth\nMonitoring->Treatment with\nthis compound\n(Oral Gavage) Tumor Volume\nMeasurement Tumor Volume Measurement Treatment with\nthis compound\n(Oral Gavage)->Tumor Volume\nMeasurement Tumor & Plasma\nCollection Tumor & Plasma Collection Treatment with\nthis compound\n(Oral Gavage)->Tumor & Plasma\nCollection 2-HG Quantification\n(LC-MS/MS) 2-HG Quantification (LC-MS/MS) Tumor & Plasma\nCollection->2-HG Quantification\n(LC-MS/MS)

Figure 3: In Vivo Xenograft Model Workflow

Experimental Protocols

Recombinant IDH1 R132H Enzymatic Assay

This protocol is a representative method for determining the enzymatic activity of recombinant mutant IDH1 and the inhibitory potential of compounds like this compound.

  • Reagents and Materials:

    • Recombinant human IDH1 R132H enzyme

    • Assay Buffer: 30 mM TRIS pH 7.4, 2 mM MnSO₄

    • Substrates: α-ketoglutarate (1.5 mM), NADPH (15 µM)

    • This compound (or other test compounds) at various concentrations

    • 96-well clear-bottom plates

    • Spectrophotometer capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the recombinant IDH1 R132H enzyme to each well.

    • Add the diluted this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding a mixture of the substrates (α-ketoglutarate and NADPH).

    • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.

    • Calculate the initial reaction velocities from the linear phase of the absorbance change.

    • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration and fitting the data to a four-parameter logistic equation.

HT1080 Cell-Based 2-HG Assay

This protocol describes a method to assess the cellular potency of this compound in inhibiting 2-HG production in a relevant cancer cell line.

  • Reagents and Materials:

    • HT1080 human fibrosarcoma cells (harboring the IDH1 R132C mutation)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound at various concentrations

    • Phosphate-buffered saline (PBS)

    • Methanol (80%, pre-chilled to -80°C)

    • Cell scrapers

    • LC-MS/MS system

  • Procedure:

    • Seed HT1080 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

    • Wash the cells with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and collect the cell lysate/methanol mixture into microcentrifuge tubes.

    • Centrifuge the samples to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Analyze the supernatant for 2-HG levels using a validated LC-MS/MS method.

    • Normalize the 2-HG levels to cell number or total protein content.

    • Calculate the IC50 value for 2-HG inhibition as described for the enzymatic assay.

HT1080 Subcutaneous Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

  • Materials:

    • HT1080 cells

    • Immunodeficient mice (e.g., athymic nude or NSG mice)

    • Matrigel (optional, to aid tumor formation)

    • This compound formulation for oral gavage

    • Calipers for tumor measurement

  • Procedure:

    • Harvest HT1080 cells and resuspend them in a suitable medium (e.g., PBS), optionally mixed with Matrigel.

    • Subcutaneously inject a defined number of cells (e.g., 5 million) into the flank of each mouse.

    • Monitor the mice regularly for tumor formation and growth.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control orally (gavage) at the predetermined dose and schedule.

    • Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

    • At the end of the study, euthanize the mice and collect tumors and plasma for pharmacodynamic analysis (e.g., 2-HG measurement).

Resistance Mechanisms

While this compound has shown promise, the potential for acquired resistance is a critical consideration in its clinical development. Mechanisms of resistance to IDH inhibitors can include:

  • Isoform Switching: Tumors may develop mutations in the alternate IDH isoform (IDH2) to maintain 2-HG production, thereby circumventing the inhibition of IDH1.

  • Secondary Mutations in IDH1: Mutations in the IDH1 gene, distinct from the primary R132 mutation, can arise that interfere with drug binding. Notably, the irreversible nature of this compound's binding allows it to overcome resistance mediated by the IDH1 D279N mutation, which confers resistance to the reversible inhibitor ivosidenib.

  • Activation of Downstream Signaling Pathways: Alterations in pathways downstream of 2-HG may emerge, rendering the cells less dependent on the oncometabolite for their growth and survival.

Conclusion

This compound is a novel, covalent inhibitor of mutant IDH1 that has demonstrated potent and selective activity in preclinical models and early clinical trials. Its mechanism of action, centered on the inhibition of the oncometabolite 2-HG, leads to the reversal of epigenetic dysregulation and the induction of cellular differentiation in IDH1-mutant cancer cells. The promising preclinical data, coupled with its ability to cross the blood-brain barrier and overcome certain resistance mechanisms, positions this compound as a potentially valuable therapeutic agent for patients with IDH1-mutant cancers. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile across various tumor types.

References

The Covalent Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) by LY3410738: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action, preclinical and clinical data, and experimental methodologies related to the covalent inhibitor LY3410738 and its interaction with mutant isocitrate dehydrogenase 1 (IDH1). Somatic gain-of-function mutations in IDH1 are a hallmark of several cancers, including glioma, cholangiocarcinoma, and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis.[1] LY3410738 is a novel, potent, and selective covalent inhibitor designed to target these mutant IDH1 enzymes.

Mechanism of Covalent Binding and Inhibition

LY3410738 distinguishes itself from other IDH1 inhibitors through its unique covalent binding mechanism.[2][3] Developed through a structure-based drug design approach, LY3410738 irreversibly binds to a single cysteine residue, Cys269, located in an allosteric binding pocket of the mutant IDH1 enzyme.[1][4] This binding site is distinct from the dimer interface targeted by some other inhibitors, which may provide an advantage in overcoming certain resistance mutations. The covalent modification of Cys269 leads to rapid and sustained inactivation of the enzyme's neomorphic activity.

The inactivation kinetics of LY3410738 have been quantified, demonstrating a high degree of potency and rapid enzymatic inactivation. This irreversible binding translates to prolonged pharmacodynamic activity, with depletion of 2-HG levels observed in tumors at low circulating exposures of the compound, extending well after the drug has been cleared from circulation.

Quantitative Data Summary

The potency and selectivity of LY3410738 have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for LY3410738 (also referred to as Crelosidenib or Mutant IDH1-IN-6 in some contexts).

ParameterValueTargetAssay TypeReference
KI/kinact 84,257 M⁻¹sec⁻¹Mutant IDH1Enzyme Inhibition Assay

| IC50 | 6.27 nM | IDH1 R132H | Enzyme Inhibition Assay | | | | 3.71 nM | IDH1 R132C | Enzyme Inhibition Assay | | | | 36.9 nM | IDH2 R140Q | Enzyme Inhibition Assay | | | | 11.5 nM | IDH2 R172K | Enzyme Inhibition Assay | | | | 1.28 nM | Mutant IDH1 R132C | 2-HG Production in HT1080 cells | | | | 28 nM | IDH1 R132H | 2-HG Production in transfected 293T cells | |

Signaling Pathways and Experimental Workflows

Mutant IDH1 Signaling Pathway

Mutations in IDH1, leading to the production of 2-HG, have been shown to impact downstream signaling pathways, notably the AKT-mTOR pathway. The oncometabolite 2-HG can influence epigenetic regulation and cellular metabolism, which in turn can lead to the activation of pro-survival pathways like AKT-mTOR, promoting cell proliferation and migration.

Mutant_IDH1_Signaling cluster_upstream Upstream Events cluster_downstream Downstream Signaling Mutant_IDH1 Mutant IDH1 (e.g., R132H) Two_HG D-2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->Two_HG NADPH Alpha_KG α-Ketoglutarate Alpha_KG->Mutant_IDH1 AKT AKT Two_HG->AKT Activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Migration mTOR->Proliferation LY3410738 LY3410738 LY3410738->Mutant_IDH1 Covalently Inhibits

Caption: Covalent inhibition of mutant IDH1 by LY3410738 blocks 2-HG production and downstream signaling.

Experimental Workflow for Assessing LY3410738 Efficacy

The evaluation of LY3410738's efficacy involves a series of in vitro and in vivo experiments to determine its impact on mutant IDH1 activity, cell phenotype, and tumor growth.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Biochemical_Assay Biochemical Assay (Enzyme Kinetics) Cell_Based_Assay Cell-Based Assay (2-HG Measurement) Biochemical_Assay->Cell_Based_Assay Phenotypic_Assay Phenotypic Assays (Proliferation, Apoptosis) Cell_Based_Assay->Phenotypic_Assay Xenograft_Model Tumor Xenograft Model (e.g., Glioma, AML) Phenotypic_Assay->Xenograft_Model Informs PD_Analysis Pharmacodynamic Analysis (Tumor 2-HG levels) Xenograft_Model->PD_Analysis Efficacy_Study Efficacy Study (Tumor Growth Inhibition) PD_Analysis->Efficacy_Study

Caption: A typical experimental workflow for evaluating a mutant IDH1 inhibitor like LY3410738.

Detailed Experimental Protocols

While specific, detailed protocols are often proprietary or vary between laboratories, the following sections outline the general methodologies used in the characterization of LY3410738.

Recombinant Mutant IDH1 Enzyme Inhibition Assay
  • Objective: To determine the in vitro potency and mechanism of inhibition of LY3410738 against purified mutant IDH1 enzyme.

  • General Procedure:

    • Recombinant human mutant IDH1 (e.g., R132H) is expressed and purified.

    • The enzyme is incubated with varying concentrations of LY3410738 for different time intervals.

    • The enzymatic reaction is initiated by adding the substrates α-ketoglutarate and NADPH.

    • The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

    • Data are analyzed to determine IC50 values and kinetic parameters such as kinact and KI.

Cell-Based 2-HG Production Assay
  • Objective: To measure the ability of LY3410738 to inhibit the production of the oncometabolite 2-HG in cancer cells harboring IDH1 mutations.

  • General Procedure:

    • IDH1-mutant cancer cell lines (e.g., HT1080, U87MG expressing mutant IDH1) are cultured.

    • Cells are treated with a dose range of LY3410738 for a specified period.

    • Intracellular or secreted 2-HG levels are quantified using a 2-HG assay kit, often based on an enzymatic reaction coupled to a colorimetric or fluorometric readout, or by mass spectrometry.

    • IC50 values for 2-HG inhibition are calculated.

Western Blot Analysis for Signaling Pathway Modulation
  • Objective: To assess the effect of LY3410738 on downstream signaling pathways, such as AKT-mTOR.

  • General Procedure:

    • IDH1-mutant cells are treated with LY3410738.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-mTOR, mTOR).

    • Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

    • Band intensities are quantified to determine changes in protein phosphorylation.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of LY3410738 in a living organism.

  • General Procedure:

    • IDH1-mutant cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.

    • Once tumors are established, mice are randomized into vehicle control and LY3410738 treatment groups.

    • LY3410738 is administered orally at various doses and schedules.

    • Tumor volume is measured regularly.

    • At the end of the study, tumors and plasma can be collected to measure 2-HG levels (pharmacodynamics).

    • The anti-tumor activity is assessed by comparing tumor growth between treated and control groups.

Overcoming Resistance

A key rationale for the development of covalent inhibitors like LY3410738 is to overcome acquired resistance to non-covalent inhibitors. Resistance to first-generation IDH1 inhibitors can arise from secondary mutations in the IDH1 enzyme that impair drug binding. For instance, the IDH1 R132H/D279N double mutant has shown resistance to ivosidenib but remains sensitive to LY3410738, which binds to a different site. This suggests that sequential therapy with different classes of IDH inhibitors could be a viable strategy to manage resistance.

Clinical Development

LY3410738 has been evaluated in Phase 1 clinical trials for patients with advanced solid tumors harboring IDH1 or IDH2 mutations (NCT04521686) and in patients with advanced hematologic malignancies with IDH1 or IDH2 mutations (NCT04603001). These studies aimed to determine the safety, tolerability, recommended phase 2 dose (RP2D), and preliminary anti-tumor activity of LY3410738.

Results from these trials have shown that LY3410738 has a favorable safety profile and demonstrates potent and sustained inhibition of 2-HG. In patients with relapsed/refractory IDH1- or IDH2-mutant cholangiocarcinoma and IDH1-mutant glioma, LY3410738 demonstrated cytostatic anti-tumor activity. Combination therapies, such as with cisplatin-gemcitabine, have shown promising response rates in treatment-naïve IDH-mutant cholangiocarcinoma. However, it has been reported that the development of LY3410738 has been discontinued.

References

Crelosidenib: A Technical Guide to a Novel Covalent Inhibitor of Mutant Isocitrate Dehydrogenase 1 and its Impact on 2-Hydroxyglutarate Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis. Crelosidenib (LY3410738) is a potent and selective, orally available, covalent inhibitor of mutant IDH1 (mIDH1). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and its effects on 2-HG-mediated signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Introduction to this compound and Mutant IDH1

Isocitrate dehydrogenase 1 (IDH1) is a key enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH.[1] In several cancers, heterozygous point mutations in the IDH1 gene, most commonly at the R132 residue, lead to a loss of its canonical function and the gain of a new function: the NADPH-dependent reduction of α-KG to 2-HG.[1] This oncometabolite competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations and a block in cellular differentiation.[2][3][4]

This compound is an investigational drug designed to specifically target and inhibit these mutated IDH1 enzymes. Its unique covalent mechanism of action offers the potential for durable target engagement and improved efficacy.

Mechanism of Action

This compound is a potent and selective covalent inhibitor of mutant IDH1. It specifically and irreversibly binds to a non-catalytic cysteine residue (Cys269) located in an allosteric pocket of the mIDH1 enzyme. This covalent modification inactivates the enzyme, thereby blocking the conversion of α-KG to 2-HG. This targeted inhibition leads to a depletion of intracellular 2-HG levels, which in turn is expected to reverse the epigenetic dysregulation and restore normal cellular differentiation.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of various mIDH1 enzymes and 2-HG production in cellular assays.

Parameter IDH1 R132H IDH1 R132C IDH2 R140Q IDH2 R172K HT1080 (IDH1 R132C) 2-HG Production
IC₅₀ (nM) 6.273.7136.911.51.28

Note: Data for IDH2 mutants are included to demonstrate selectivity, though this compound is primarily an IDH1 inhibitor.

In Vivo Efficacy

Preclinical studies in xenograft models have shown that oral administration of this compound leads to a dose-dependent reduction of 2-HG in tumors and exhibits anti-tumor activity.

Animal Model Tumor Type Treatment Key Findings Reference
Xenograft MiceIDH1 mutant tumorsThis compound (0-32 mg/kg, oral gavage, twice daily for 3 days)Dose-dependent inhibition of 2-hydroxyglutarate.
AML Xenograft (patient-derived, refractory to AG-120)Acute Myeloid LeukemiaThis compound in combination with VenetoclaxSynergistic anti-leukemic effect.
FLT3-mutated AML MiceAcute Myeloid LeukemiaThis compound with Cytarabine, Azacitidine, or MidostaurinIncreased efficacy, potent anti-leukemic effect, reduction of 2-HG, and enhanced differentiation.
Preclinical Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not yet fully published in a consolidated format. However, it is described as an orally available agent with the ability to cross the blood-brain barrier. The pharmacodynamic effect is characterized by a sustained reduction in 2-HG levels in both plasma and tumor tissue.

Clinical Development

This compound (LY3410738) is currently in Phase 1 clinical development. A key study is NCT04521686, a first-in-human trial evaluating this compound in patients with advanced solid tumors harboring IDH1 or IDH2 mutations.

Clinical Trial Summary: NCT04521686
Parameter Description
Title A Study of LY3410738 in Participants With Advanced Solid Tumors With an IDH1 or IDH2 Mutation
Phase Phase 1
Study Design Open-label, multicenter, dose escalation and dose expansion study.
Primary Objectives To assess the safety and tolerability of this compound and determine the recommended Phase 2 dose.
Secondary Objectives To evaluate the pharmacokinetic profile, pharmacodynamic effects (2-HG levels), and preliminary anti-tumor activity.
Inclusion Criteria Patients with advanced solid tumors (including cholangiocarcinoma and gliomas) with a documented IDH1 or IDH2 mutation who have progressed on prior therapy.
Exclusion Criteria Standard exclusion criteria for Phase 1 oncology trials.
Status Final results were presented, showing largely cytostatic antitumor activity in cholangiocarcinoma and gliomas. The combination with cisplatin-gemcitabine showed favorable activity in treatment-naïve cholangiocarcinoma.

Signaling Pathways

The oncogenic effects of mutant IDH1 are primarily mediated by the accumulation of 2-HG, which acts as a competitive inhibitor of α-KG-dependent dioxygenases. This leads to the dysregulation of several key signaling pathways.

Epigenetic Dysregulation

2-HG inhibits Jumonji C (JmjC) domain-containing histone demethylases and the TET family of 5-methylcytosine (5mC) hydroxylases. This results in histone and DNA hypermethylation, leading to altered gene expression and a block in cellular differentiation.

Epigenetic_Dysregulation cluster_0 Mutant IDH1 Activity cluster_1 Downstream Effects mIDH1 Mutant IDH1 aKG α-Ketoglutarate TwoHG 2-Hydroxyglutarate aKG->TwoHG NADPH -> NADP+ JmjC JmjC Histone Demethylases TwoHG->JmjC Inhibits TET TET DNA Hydroxylases TwoHG->TET Inhibits Histone_Hypermethylation Histone Hypermethylation JmjC->Histone_Hypermethylation DNA_Hypermethylation DNA Hypermethylation TET->DNA_Hypermethylation Altered_Gene_Expression Altered Gene Expression Histone_Hypermethylation->Altered_Gene_Expression DNA_Hypermethylation->Altered_Gene_Expression Block_Differentiation Block in Cellular Differentiation Altered_Gene_Expression->Block_Differentiation

Epigenetic dysregulation by 2-HG.
HIF-1α Signaling

The effect of 2-HG on Hypoxia-Inducible Factor 1α (HIF-1α) is complex and context-dependent. 2-HG can inhibit prolyl hydroxylases (PHDs), which are α-KG-dependent enzymes that mark HIF-1α for degradation. This can lead to the stabilization of HIF-1α and the activation of hypoxic signaling pathways even under normoxic conditions.

HIF1a_Signaling TwoHG 2-Hydroxyglutarate PHDs Prolyl Hydroxylases (PHDs) TwoHG->PHDs Inhibits HIF1a HIF-1α PHDs->HIF1a Hydroxylates HIF1a_stabilized Stabilized HIF-1α PHDs->HIF1a_stabilized Leads to VHL VHL HIF1a->VHL Binds to hydroxylated HIF-1α Proteasome Proteasomal Degradation VHL->Proteasome Targets for Hypoxic_Response Activation of Hypoxic Response Genes (e.g., VEGF, GLUT1) HIF1a_stabilized->Hypoxic_Response

Modulation of HIF-1α signaling by 2-HG.

Experimental Protocols

Mutant IDH1 Enzyme Activity Assay

This protocol describes a common method to measure the activity of mIDH1 by monitoring the consumption of NADPH.

Materials:

  • Recombinant mIDH1 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • α-Ketoglutarate (substrate)

  • NADPH (cofactor)

  • This compound or other test compounds

  • 96-well microplate

  • Microplate reader capable of measuring fluorescence or absorbance

Procedure:

  • Prepare a reaction mixture containing assay buffer, mIDH1 enzyme, and the test compound at various concentrations.

  • Incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding a solution of α-KG and NADPH.

  • Immediately begin monitoring the decrease in NADPH concentration over time by measuring the absorbance at 340 nm or the fluorescence of NADPH.

  • Calculate the initial reaction rates and determine the IC₅₀ value of the test compound.

Enzyme_Assay_Workflow start Start prep_mix Prepare reaction mix: - Assay buffer - mIDH1 enzyme - Test compound start->prep_mix incubate Incubate at RT (15-30 min) prep_mix->incubate add_substrates Add α-KG and NADPH to initiate reaction incubate->add_substrates measure Monitor NADPH consumption (Absorbance at 340 nm) add_substrates->measure analyze Calculate reaction rates and IC₅₀ measure->analyze end End analyze->end

Workflow for mIDH1 enzyme activity assay.
Cellular 2-HG Measurement by LC-MS/MS

This protocol outlines the general steps for quantifying intracellular 2-HG levels using liquid chromatography-tandem mass spectrometry.

Materials:

  • IDH1-mutant cell line

  • Cell culture reagents

  • This compound or other test compounds

  • Methanol

  • Water

  • Internal standard (e.g., ¹³C-labeled 2-HG)

  • LC-MS/MS system

Procedure:

  • Culture IDH1-mutant cells in the presence of the test compound at various concentrations for a specified duration (e.g., 24-72 hours).

  • Harvest the cells and perform a cell count.

  • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

  • Add an internal standard to the cell extracts.

  • Centrifuge the samples to pellet cell debris and collect the supernatant.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify 2-HG levels.

  • Normalize the 2-HG levels to the cell number.

Cellular_2HG_Workflow start Start culture_cells Culture mIDH1 cells with test compound start->culture_cells harvest_cells Harvest cells and perform cell count culture_cells->harvest_cells extract_metabolites Extract metabolites with cold 80% methanol harvest_cells->extract_metabolites add_is Add internal standard (e.g., ¹³C-2-HG) extract_metabolites->add_is centrifuge Centrifuge and collect supernatant add_is->centrifuge lcms_analysis Analyze by LC-MS/MS centrifuge->lcms_analysis normalize_data Normalize 2-HG levels to cell number lcms_analysis->normalize_data end End normalize_data->end

Workflow for cellular 2-HG measurement.
Cell Viability Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric method for assessing cell viability.

Materials:

  • IDH1-mutant cell line

  • Cell culture reagents

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for the desired duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound is a promising novel covalent inhibitor of mutant IDH1 with potent preclinical activity. Its unique mechanism of action and ability to overcome resistance to other IDH1 inhibitors make it a compelling candidate for the treatment of IDH1-mutant cancers. The ongoing clinical evaluation will further elucidate its safety and efficacy profile in patients. The continued investigation of this compound and its impact on 2-HG signaling will undoubtedly contribute to the advancement of targeted therapies for this challenging group of malignancies.

References

Preclinical Profile of Crelosidenib: A Technical Guide for Glioma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crelosidenib (also known as LY3410738) is an investigational, orally available, covalent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] IDH mutations are a hallmark of a significant subset of gliomas, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] 2-HG drives tumorigenesis through epigenetic and metabolic reprogramming.[5] this compound is designed to specifically target these mutant enzymes, offering a promising therapeutic strategy for IDH-mutant gliomas. This technical guide provides a comprehensive overview of the available preclinical data and relevant experimental protocols for the evaluation of this compound in glioma models.

Preclinical Data

While extensive preclinical data for this compound specifically in glioma models are not widely available in the public domain, the following tables summarize the existing quantitative data for this compound from various sources.

In Vitro Potency

This compound has demonstrated potent inhibition of various IDH mutations and the production of 2-HG in cellular assays.

TargetIC50 (nM)Cell LineAssay TypeReference
IDH1 R132H6.27-Enzyme Assay
IDH1 R132C3.71-Enzyme Assay
IDH2 R140Q36.9-Enzyme Assay
IDH2 R172K11.5-Enzyme Assay
Mutant IDH1 R132C1.28HT10802-HG Production

Note: IC50 values for this compound in specific IDH-mutant glioma cell lines are not publicly available at this time.

In Vivo Efficacy

Publicly available literature lacks specific tumor growth inhibition data for this compound in preclinical glioma models. However, a patent for this compound reports a dose-dependent reduction of 2-hydroxyglutarate in an IDH1 mutant xenograft mouse model. A first-in-human Phase 1 clinical trial (NCT04521686) of this compound in patients with advanced solid tumors, including glioma, demonstrated prolonged stable disease in some glioma patients.

Tumor TypeTreatmentOutcomeReference
IDH1-mutant solid tumors (including glioma)This compound (25-600 mg QD or 300 mg BID)Prolonged stable disease in 9 of 22 glioma patients
Pharmacokinetics

This compound has been shown to be orally bioavailable and to cross the blood-brain barrier, a critical feature for a glioma therapeutic. Detailed preclinical pharmacokinetic parameters in glioma models are not publicly available.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the preclinical activity of this compound in glioma models.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effect of this compound on IDH-mutant glioma cell lines.

Materials:

  • IDH-mutant glioma cell lines (e.g., U87-IDH1-R132H, patient-derived glioma stem cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plates for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Orthotopic Glioma Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant animal model of glioma.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • IDH-mutant glioma cells expressing luciferase

  • Stereotactic apparatus

  • Hamilton syringe

  • Anesthesia (e.g., isoflurane)

  • This compound formulation for oral gavage

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

Procedure:

  • Culture and harvest IDH-mutant glioma cells expressing luciferase. Resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells/µL.

  • Anesthetize the mice and secure them in the stereotactic apparatus.

  • Create a small burr hole in the skull over the desired injection site (e.g., right striatum).

  • Slowly inject 2-5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.

  • Suture the scalp incision.

  • Monitor the mice for tumor growth using bioluminescence imaging. Once tumors are established (typically 7-10 days post-injection), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control daily via oral gavage at the desired dose.

  • Monitor tumor growth weekly by bioluminescence imaging after intraperitoneal injection of D-luciferin.

  • Monitor animal body weight and overall health.

  • Euthanize the mice when they show signs of neurological deficits or significant tumor burden.

  • Collect brains for histological and immunohistochemical analysis. Analyze tumor growth inhibition based on bioluminescence signal and overall survival.

2-Hydroxyglutarate (2-HG) Measurement

Objective: To determine the pharmacodynamic effect of this compound by measuring the levels of the oncometabolite 2-HG in vitro and in vivo.

Materials:

  • IDH-mutant glioma cells or tumor tissue from xenograft models

  • Metabolite extraction buffer (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • 2-HG standard

Procedure:

  • In Vitro:

    • Plate IDH-mutant glioma cells and treat with this compound or vehicle for 24-48 hours.

    • Wash the cells with cold PBS and add ice-cold metabolite extraction buffer.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet the cell debris and collect the supernatant.

  • In Vivo:

    • Harvest tumor tissue from this compound-treated and control mice.

    • Homogenize the tissue in ice-cold metabolite extraction buffer.

    • Centrifuge to pellet tissue debris and collect the supernatant.

  • LC-MS Analysis:

    • Analyze the extracts using a targeted LC-MS method for 2-HG quantification.

    • Generate a standard curve using a known concentration of 2-HG.

    • Normalize the 2-HG levels to cell number or tissue weight.

Visualizations

Signaling Pathway of this compound in IDH-Mutant Glioma

Crelosidenib_Mechanism cluster_0 Normal Cell Metabolism cluster_1 IDH-Mutant Glioma Pathogenesis cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1/2 (wild-type) aKG_mut α-Ketoglutarate TwoHG D-2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG Mutant IDH1/2 Epigenetic_Changes Epigenetic Alterations (DNA & Histone Hypermethylation) TwoHG->Epigenetic_Changes Inhibition of α-KG-dependent dioxygenases (TETs, KDMs) Tumorigenesis Glioma Growth Epigenetic_Changes->Tumorigenesis Altered Gene Expression Block in Differentiation This compound This compound This compound->aKG_mut Inhibits

Caption: Mechanism of action of this compound in IDH-mutant glioma.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Lines IDH-Mutant Glioma Cell Lines Viability Cell Viability Assay (IC50 Determination) Cell_Lines->Viability PD_in_vitro 2-HG Measurement (Pharmacodynamics) Cell_Lines->PD_in_vitro Xenograft Orthotopic Glioma Xenograft Model Viability->Xenograft Candidate for In Vivo Testing Efficacy Tumor Growth Inhibition & Survival Analysis Xenograft->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics (2-HG) Xenograft->PK_PD Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: General workflow for the preclinical evaluation of this compound.

Downstream Effects of IDH Inhibition

IDH_Inhibition_Effects This compound This compound Mutant_IDH Mutant IDH1/2 This compound->Mutant_IDH Inhibits TwoHG ↓ D-2-Hydroxyglutarate Dioxygenases ↑ α-KG-dependent dioxygenase activity TwoHG->Dioxygenases Epigenetic Reversal of Hypermethylation Dioxygenases->Epigenetic Differentiation Induction of Cellular Differentiation Epigenetic->Differentiation Proliferation Inhibition of Cell Proliferation Epigenetic->Proliferation

Caption: Downstream cellular effects of this compound-mediated IDH inhibition.

Conclusion

This compound is a promising targeted therapy for IDH-mutant gliomas with a clear mechanism of action and the ability to penetrate the blood-brain barrier. While detailed preclinical data in glioma models are not yet widely published, the available information suggests potent inhibition of mutant IDH enzymes and reduction of the oncometabolite 2-HG. The provided experimental protocols offer a framework for researchers to further investigate the preclinical efficacy and pharmacodynamics of this compound in relevant glioma models. Future studies are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient stratification.

References

Crelosidenib (LY3410738): A Technical Guide for Researchers in Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational new drug Crelosidenib (LY3410738), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2), for the treatment of cholangiocarcinoma (CCA). This document details the mechanism of action, preclinical data, and available clinical trial results, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and processes.

Core Mechanism of Action

This compound is an orally available small molecule that selectively inhibits mutant forms of IDH1 and IDH2 enzymes.[1] In normal physiology, wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the IDH1 and IDH2 genes, commonly found in a subset of cholangiocarcinomas, lead to a neomorphic enzymatic activity. This results in the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2]

High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis. This compound covalently binds to the mutant IDH1/2 enzymes, inhibiting the production of 2-HG.[3] This reduction in 2-HG levels is believed to restore normal cellular differentiation and inhibit tumor growth.

This compound Mechanism of Action cluster_0 Normal Cell Metabolism cluster_1 IDH-Mutant Cholangiocarcinoma cluster_2 Intervention with this compound Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG WT IDH1/2 TCA_Cycle TCA_Cycle alpha_KG->TCA_Cycle Enters TCA Cycle Epigenetic_Dysregulation Epigenetic_Dysregulation Isocitrate_mut Isocitrate_mut alpha_KG_mut alpha_KG_mut Isocitrate_mut->alpha_KG_mut WT IDH1/2 Two_HG Two_HG alpha_KG_mut->Two_HG Mutant IDH1/2 Two_HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Tumor_Growth Tumor_Growth Epigenetic_Dysregulation->Tumor_Growth Promotes This compound This compound Mutant_IDH1_2 Mutant IDH1/2 This compound->Mutant_IDH1_2 Inhibits Two_HG_blocked Two_HG_blocked Mutant_IDH1_2->Two_HG_blocked 2-HG Production Blocked alpha_KG_intervention alpha_KG_intervention alpha_KG_intervention->Mutant_IDH1_2 α-KG Normal_Differentiation Normal_Differentiation Two_HG_blocked->Normal_Differentiation Restores

Figure 1: this compound's mechanism of action in IDH-mutant cancer.

Preclinical Data

This compound has demonstrated potent and selective inhibition of mutant IDH1 and IDH2 enzymes in preclinical studies.

In Vitro Enzyme Inhibition

The half-maximal inhibitory concentrations (IC50) of this compound against various mutant IDH enzymes are summarized in the table below.

Mutant EnzymeIC50 (nM)
IDH1 R132H6.27[4][5]
IDH1 R132C3.71
IDH2 R140Q36.9
IDH2 R172K11.5
HT1080 cells (IDH1 R132C)1.28

Table 1: In Vitro Inhibitory Activity of this compound

In Vivo Inhibition of 2-HG

In a xenograft mouse model with an IDH1 mutation, oral administration of this compound led to a dose-dependent inhibition of 2-hydroxyglutarate.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Representative Protocol):

  • Enzyme Preparation: Recombinant human mutant IDH1 (R132H, R132C) and IDH2 (R140Q, R172K) enzymes are expressed and purified.

  • Reaction Mixture: The assay is performed in a reaction buffer containing the respective mutant IDH enzyme, α-ketoglutarate, and NADPH.

  • Inhibitor Addition: this compound is serially diluted and added to the reaction mixture.

  • Incubation: The reaction is initiated by the addition of isocitrate and incubated at a controlled temperature.

  • Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

  • IC50 Calculation: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Xenograft Study (Representative Protocol):

  • Cell Line: A human cancer cell line with a known IDH1 mutation (e.g., HT1080 fibrosarcoma) is used.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: The cancer cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle control or this compound orally at various dose levels.

  • Tumor and Plasma Collection: At specified time points, tumor tissue and plasma samples are collected.

  • 2-HG Measurement: The levels of 2-HG in the collected samples are quantified using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of 2-HG inhibition is calculated relative to the vehicle-treated control group.

Preclinical Experimental Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Enzyme_Assay Enzyme Inhibition Assay (IDH1/2 mutants) IC50_Determination IC50_Determination Enzyme_Assay->IC50_Determination Determine IC50 values Cell_Based_Assay Cell-Based 2-HG Assay (e.g., HT1080 cells) Cellular_IC50 Cellular_IC50 Cell_Based_Assay->Cellular_IC50 Determine cellular IC50 Xenograft_Model Xenograft Model Establishment (IDH-mutant tumor) Treatment_Administration Oral Administration of this compound Xenograft_Model->Treatment_Administration Sample_Collection Tumor and Plasma Collection Treatment_Administration->Sample_Collection Analysis 2-HG Level Measurement (LC-MS) Sample_Collection->Analysis Efficacy_Evaluation Efficacy_Evaluation Analysis->Efficacy_Evaluation Evaluate in vivo efficacy

Figure 2: Workflow of preclinical evaluation for this compound.

Clinical Development in Cholangiocarcinoma

This compound is being evaluated in a Phase 1 clinical trial (NCT04521686) for patients with advanced solid tumors harboring IDH1 or IDH2 mutations, including cholangiocarcinoma.

Study Design (NCT04521686)

This is an open-label, multicenter, Phase 1 study with dose-escalation and dose-expansion cohorts. The primary objectives are to assess the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of this compound. Secondary objectives include evaluating the preliminary anti-tumor activity.

The study includes cohorts for this compound monotherapy and in combination with other agents, such as cisplatin-gemcitabine (CISGEM) for newly diagnosed IDH-mutant cholangiocarcinoma and durvalumab for relapsed/refractory cases.

Clinical Trial Workflow (NCT04521686) cluster_0 Dose Escalation Phase cluster_1 Dose Expansion Phase cluster_2 Endpoints Patient_Screening Patient Screening (Advanced Solid Tumors with IDH1/2 mutations) Enrollment Enrollment Patient_Screening->Enrollment Monotherapy_Escalation This compound Monotherapy Dose Escalation Enrollment->Monotherapy_Escalation RP2D_Determination Determine Recommended Phase 2 Dose (RP2D) Monotherapy_Escalation->RP2D_Determination Monotherapy_Expansion Monotherapy Cohorts RP2D_Determination->Monotherapy_Expansion Combination_CISGEM Combination with Cisplatin-Gemcitabine (Newly Diagnosed CCA) RP2D_Determination->Combination_CISGEM Combination_Durvalumab Combination with Durvalumab (Relapsed/Refractory CCA) RP2D_Determination->Combination_Durvalumab Primary_Endpoints Primary: - Safety - Tolerability - RP2D Monotherapy_Expansion->Primary_Endpoints Secondary_Endpoints Secondary: - Overall Response Rate (ORR) - Disease Control Rate (DCR) - Duration of Response (DoR) - Progression-Free Survival (PFS) Monotherapy_Expansion->Secondary_Endpoints Combination_CISGEM->Primary_Endpoints Combination_CISGEM->Secondary_Endpoints Combination_Durvalumab->Primary_Endpoints Combination_Durvalumab->Secondary_Endpoints

Figure 3: High-level workflow of the NCT04521686 clinical trial.
Clinical Efficacy Data

The final results from the first-in-human Phase 1 study of this compound have been reported.

Patient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)
Relapsed/Refractory IDH1/2-mutant Cholangiocarcinoma (Monotherapy)5.2%56.9%

Table 2: this compound Monotherapy Efficacy in Relapsed/Refractory Cholangiocarcinoma

Treatment ArmOverall Response Rate (ORR)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)
This compound + Cisplatin-Gemcitabine (Newly Diagnosed IDH-mutant CCA)42.1%8.1 months10.2 months

Table 3: this compound in Combination with Cisplatin-Gemcitabine in Newly Diagnosed Cholangiocarcinoma

Conclusion

This compound is a promising investigational agent for the treatment of cholangiocarcinoma harboring IDH1 or IDH2 mutations. Its potent and selective inhibition of the mutant enzymes leads to a reduction in the oncometabolite 2-HG, with the potential to restore normal cellular processes. Early clinical data suggests that this compound has a manageable safety profile and demonstrates anti-tumor activity, both as a monotherapy in the relapsed/refractory setting and more notably in combination with standard chemotherapy for newly diagnosed patients. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this patient population.

References

Crelosidenib's Impact on Cellular Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crelosidenib, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), represents a promising therapeutic agent for cancers harboring IDH1 mutations, particularly in hematological malignancies like acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). Its primary mechanism of action involves the suppression of the oncometabolite D-2-hydroxyglutarate (2-HG), which accumulates in IDH1-mutant cells and disrupts normal epigenetic regulation, leading to a block in cellular differentiation. By inhibiting mutant IDH1, this compound restores normal cellular processes, including myeloid differentiation. This technical guide provides an in-depth overview of the molecular pathways affected by this compound, detailed experimental protocols to assess its effects on cellular differentiation, and a summary of its activity.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a recurring feature in several cancers, leading to a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic alterations and a subsequent blockage of cellular differentiation.[2] this compound is an orally available small molecule that specifically targets and inhibits mutant IDH1, leading to a reduction in 2-HG levels and the induction of cellular differentiation.[1]

Mechanism of Action: Reversal of the Differentiation Block

This compound's therapeutic effect is rooted in its ability to reverse the oncogenic effects of mutant IDH1. By inhibiting the production of 2-HG, this compound allows for the proper functioning of α-KG-dependent dioxygenases, leading to the removal of aberrant epigenetic marks and the re-expression of genes essential for cellular differentiation.

This compound's Mechanism of Action cluster_0 Mutant IDH1 Pathway cluster_1 Epigenetic Regulation cluster_2 Cellular Differentiation aKG α-Ketoglutarate mutant_IDH1 Mutant IDH1 aKG->mutant_IDH1 two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH1->two_HG NADPH -> NADP+ TET_enzymes TET Demethylases two_HG->TET_enzymes Inhibition Histone_demethylases Histone Demethylases two_HG->Histone_demethylases Inhibition Hypermethylation DNA & Histone Hypermethylation Diff_block Differentiation Block Hypermethylation->Diff_block Progenitor_expansion Progenitor Cell Expansion Diff_block->Progenitor_expansion This compound This compound This compound->mutant_IDH1 Inhibition

This compound inhibits mutant IDH1, reducing 2-HG and reversing the differentiation block.

Quantitative Data on this compound's Activity

The following table summarizes the in vitro activity of this compound against mutant IDH1 and its effect on 2-HG production.

ParameterValueCell Line/EnzymeReference
IC50 vs. IDH1 R132H 6.27 nMRecombinant Enzyme[3]
IC50 vs. IDH1 R132C 3.71 nMRecombinant Enzyme[3]
IC50 for 2-HG Inhibition 1.28 nMHT1080 (IDH1 R132C)

Experimental Protocols

In Vitro Myeloid Differentiation Assay

This protocol outlines the steps to assess the effect of this compound on the differentiation of IDH1-mutant AML cells.

4.1.1. Materials

  • IDH1-mutant AML cell line (e.g., MOLM-14, TF-1 with engineered IDH1 mutation)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry antibodies:

    • FITC anti-human CD11b

    • PE anti-human CD14

    • Appropriate isotype controls

  • FACS buffer (PBS with 2% FBS)

  • Wright-Giemsa stain

  • Microscope

4.1.2. Procedure

  • Cell Culture: Culture IDH1-mutant AML cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells at a density of 2 x 105 cells/mL. Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 7-14 days.

  • Morphological Assessment:

    • At desired time points, cytospin cells onto glass slides.

    • Stain with Wright-Giemsa stain.

    • Examine cellular morphology under a light microscope for signs of myeloid differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, nuclear condensation, presence of granules).

  • Flow Cytometry Analysis:

    • Harvest cells and wash with PBS.

    • Resuspend cells in FACS buffer.

    • Incubate with anti-CD11b and anti-CD14 antibodies or isotype controls for 30 minutes on ice in the dark.

    • Wash cells with FACS buffer.

    • Analyze the percentage of CD11b and CD14 positive cells using a flow cytometer.

In Vitro Differentiation Workflow cluster_0 Analysis start Start: IDH1-mutant AML cells culture Culture cells start->culture treat Treat with this compound or Vehicle Control culture->treat incubation Incubate for 7-14 days treat->incubation morphology Morphological Assessment (Wright-Giemsa) incubation->morphology flow_cytometry Flow Cytometry (CD11b/CD14) incubation->flow_cytometry

Workflow for assessing in vitro myeloid differentiation.
Measurement of Intracellular 2-Hydroxyglutarate (2-HG)

This protocol describes the measurement of 2-HG levels in cell lysates using a colorimetric assay kit.

4.2.1. Materials

  • D-2-Hydroxyglutarate Assay Kit (e.g., from Abcam or Sigma-Aldrich)

  • Treated and untreated cell pellets from the differentiation assay

  • Ice-cold assay buffer from the kit

  • Microplate reader

4.2.2. Procedure

  • Sample Preparation:

    • Resuspend 1 x 106 cells in 100 µL of ice-cold D2HG Assay Buffer.

    • Homogenize by pipetting up and down.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.

    • Collect the supernatant.

  • Assay:

    • Prepare a standard curve according to the kit manufacturer's instructions.

    • Add samples and standards to a 96-well plate.

    • Prepare the reaction mix as per the kit protocol.

    • Add the reaction mix to each well.

    • Incubate at 37°C for 60 minutes, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all sample and standard readings.

    • Plot the standard curve and determine the concentration of 2-HG in the samples.

2-HG Measurement Workflow cluster_0 Assay start Start: Cell Pellets lyse Lyse cells in Assay Buffer start->lyse centrifuge Centrifuge to remove debris lyse->centrifuge supernatant Collect Supernatant centrifuge->supernatant plate Add samples & standards to 96-well plate supernatant->plate reaction_mix Add Reaction Mix plate->reaction_mix incubate Incubate at 37°C reaction_mix->incubate read Read Absorbance at 450 nm incubate->read analyze Analyze Data: Calculate 2-HG concentration read->analyze

Workflow for measuring intracellular 2-HG levels.

Signaling Pathways and Downstream Effects

The accumulation of 2-HG in IDH1-mutant cells leads to a block in hematopoietic differentiation by inhibiting key epigenetic regulators. This results in the suppression of transcription factors crucial for myeloid development, such as CCAAT/enhancer-binding protein alpha (CEBPα). This compound, by reducing 2-HG levels, restores the activity of these epigenetic modifiers, leading to the expression of CEBPα and its target genes, thereby promoting granulomonocytic differentiation.

Signaling Downstream of Mutant IDH1 mutant_IDH1 Mutant IDH1 two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH1->two_HG epigenetic_enzymes α-KG-dependent Dioxygenases (e.g., TET2) two_HG->epigenetic_enzymes Inhibition hypermethylation DNA Hypermethylation epigenetic_enzymes->hypermethylation Demethylation cebpa_silencing CEBPα Gene Silencing hypermethylation->cebpa_silencing diff_block Myeloid Differentiation Block cebpa_silencing->diff_block This compound This compound This compound->mutant_IDH1 Inhibition

This compound's effect on the mutant IDH1 signaling pathway.

Conclusion

This compound is a promising targeted therapy that addresses the underlying oncogenic mechanism in IDH1-mutant cancers. By inhibiting the production of 2-HG, it effectively reverses the epigenetic dysregulation and the resulting block in cellular differentiation. The experimental protocols provided in this guide offer a framework for researchers to investigate and quantify the pro-differentiative effects of this compound and other mutant IDH1 inhibitors. Further research and clinical studies will continue to elucidate the full potential of this therapeutic strategy.

References

The Role of Crelosidenib in Cancer Cell Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Crelosidenib is an investigational, orally available, potent, and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in the IDH1 gene are a key oncogenic driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to a neomorphic enzymatic activity, the production of the oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, leading to widespread epigenetic and metabolic dysregulation that promotes tumorigenesis. This compound is designed to specifically target mutant IDH1, reduce 2-HG levels, and thereby restore normal cellular metabolism and induce cancer cell differentiation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cancer cell metabolism, preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling and metabolic pathways involved.

Introduction to this compound and Mutant IDH1 in Cancer

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a distinct molecular feature of several malignancies.[1][2] Unlike wild-type IDH1, which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), mutant IDH1 gains a new function: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of this oncometabolite, 2-HG, is a central event in the pathogenesis of IDH1-mutant cancers.[3]

This compound (also known as LY3410738) is a novel, orally bioavailable small molecule designed to be a potent and selective inhibitor of mutant IDH1. Its therapeutic rationale is based on the targeted inhibition of 2-HG production, thereby reversing the downstream metabolic and epigenetic aberrations that drive cancer growth.

Mechanism of Action of this compound

This compound exhibits a unique and highly specific mechanism of action. It is an allosteric inhibitor that covalently binds to a single cysteine residue (Cys269) located in an allosteric binding pocket of the mutant IDH1 enzyme. This covalent modification leads to the rapid and irreversible inactivation of the mutant enzyme, effectively shutting down the production of 2-HG. A key feature of this compound is its high selectivity for mutant IDH1, with minimal activity against the wild-type enzyme, thus preserving normal cellular metabolic functions.

The reduction in 2-HG levels by this compound is the primary trigger for its anti-cancer effects. 2-HG acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, which are critical for various cellular processes, most notably epigenetic regulation. These enzymes include:

  • TET (Ten-Eleven Translocation) family of DNA hydroxylases: These enzymes are responsible for the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation. Inhibition of TET enzymes by 2-HG leads to a hypermethylated DNA state, which can silence tumor suppressor genes.

  • Jumonji C (JmjC) domain-containing histone demethylases: This family of enzymes removes methyl groups from histone proteins, a critical process for regulating gene expression. 2-HG-mediated inhibition of these demethylases results in histone hypermethylation, leading to altered chromatin structure and gene transcription.

By depleting 2-HG, this compound effectively "releases the brakes" on these α-KG-dependent dioxygenases, leading to a reversal of the hypermethylated state, induction of cellular differentiation, and inhibition of tumor cell proliferation.

Quantitative Data Presentation

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Potency of this compound Against Mutant IDH Enzymes

Mutant EnzymeIC50 (nM)
IDH1 R132H6.27
IDH1 R132C3.71
IDH2 R140Q36.9
IDH2 R172K11.5

Source: Data compiled from publicly available preclinical data.

Table 2: Preclinical Efficacy of this compound

Cancer TypeModelTreatmentKey Findings
FibrosarcomaHT1080 cells (IDH1 R132C)This compoundIC50 of 1.28 nM for 2-HG production inhibition.
IDH1-mutant cancerXenograft mice0-32 mg/kg this compound (oral gavage, twice daily for 3 days)Dose-dependent reduction of 2-hydroxyglutarate levels.
Acute Myeloid Leukemia (AML)IDH1-mutant cellsThis compoundGreater potency for inhibition of 2-HG production and induction of differentiation compared to the first-generation inhibitor AG-120 (Ivosidenib).

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the role of this compound in cancer cell metabolism.

Measurement of 2-Hydroxyglutarate (2-HG)

Principle: The levels of the oncometabolite 2-HG in cells, tissues, or patient samples are a direct indicator of mutant IDH1 activity and the efficacy of its inhibitors. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurate quantification of 2-HG.

Protocol Outline (LC-MS-based):

  • Sample Preparation:

    • Cells or tissues are lysed, and proteins are precipitated using a cold solvent (e.g., 80% methanol).

    • The supernatant containing the metabolites is collected.

  • Derivatization (Optional but recommended for enantiomer separation):

    • To distinguish between D-2-HG and L-2-HG, samples can be derivatized using a chiral reagent such as diacetyl-L-tartaric anhydride (DATAN).

  • LC-MS/MS Analysis:

    • The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

    • The analytes are separated based on their physicochemical properties and detected based on their mass-to-charge ratio.

    • Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.

Histone Demethylation Assay

Principle: To assess the effect of this compound on the activity of histone demethylases, in vitro assays are performed using purified enzymes and histone substrates.

Protocol Outline (Antibody-based detection):

  • Reaction Setup:

    • Purified histone demethylase (e.g., a JmjC domain-containing enzyme) is incubated with a specific methylated histone peptide substrate.

    • The reaction is carried out in the presence of necessary cofactors (Fe(II), α-KG) and varying concentrations of this compound or a control inhibitor.

  • Detection of Demethylation:

    • The reaction mixture is transferred to a microplate coated with an antibody that specifically recognizes the demethylated histone product.

    • A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added.

  • Signal Quantification:

    • A colorimetric or fluorometric substrate is added, and the signal is measured using a plate reader. The signal intensity is proportional to the amount of demethylated product formed.

Mandatory Visualization

Signaling and Metabolic Pathway

G cluster_0 TCA Cycle cluster_3 Downstream Effects Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG Wild-type IDH1/2 Succinyl_CoA Succinyl_CoA alpha_KG->Succinyl_CoA α-KGDH alpha_KG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG Mutant IDH1 TET TET DNA Demethylases Two_HG->TET inhibits JmjC JmjC Histone Demethylases Two_HG->JmjC This compound This compound This compound->Two_HG Hypermethylation DNA & Histone Hypermethylation TET->Hypermethylation JmjC->Hypermethylation Diff_Block Block in Cellular Differentiation Hypermethylation->Diff_Block Proliferation Tumor Cell Proliferation Diff_Block->Proliferation G cluster_assays Metabolic and Epigenetic Analysis cluster_phenotypic Phenotypic Assays start Start: IDH1-mutant Cancer Cells/Tissues treatment Treatment with this compound (in vitro or in vivo) start->treatment sample_collection Sample Collection (Cells, Tissues, Plasma) treatment->sample_collection diff_assay Cell Differentiation Assays (e.g., Flow Cytometry for markers) treatment->diff_assay prolif_assay Cell Proliferation Assays (e.g., MTT, Ki67 staining) treatment->prolif_assay lc_ms LC-MS/MS for 2-HG Quantification sample_collection->lc_ms methylation_analysis DNA/Histone Methylation Analysis (e.g., MeDIP-seq, ChIP-seq) sample_collection->methylation_analysis data_analysis Data Analysis and Correlation lc_ms->data_analysis methylation_analysis->data_analysis diff_assay->data_analysis prolif_assay->data_analysis conclusion Conclusion on this compound's Efficacy and Mechanism data_analysis->conclusion

References

Pharmacological Profile of the IDH1/2 Inhibitor Crelosidenib (LY3410738): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase (IDH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (α-KG).[1] In several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, somatic gain-of-function mutations occur in the genes encoding the cytosolic (IDH1) and mitochondrial (IDH2) isoforms.[1][2] These mutations, most commonly affecting the R132 residue in IDH1, confer a neomorphic enzymatic activity: the NADPH-dependent reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET DNA hydroxylases and histone lysine demethylases. This leads to widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis.

Crelosidenib (LY3410738) is an oral, brain-penetrant, dual inhibitor of mutated IDH1 and IDH2 enzymes. It was specifically designed as a next-generation agent to overcome resistance mechanisms observed with prior IDH1 inhibitors. Its unique covalent binding mechanism and novel binding site distinguish it from other inhibitors, offering potent and durable suppression of the oncometabolite 2-HG.

Mechanism of Action

LY3410738 functions as a potent and selective covalent inhibitor. Its mechanism involves modifying a single cysteine residue (Cys269) located in an allosteric binding pocket of the mutant IDH1 enzyme. This covalent interaction leads to the rapid and irreversible inactivation of the enzyme's neomorphic activity.

A key feature of LY3410738 is that its binding site is located outside the dimer interface of the enzyme. This is significant because secondary resistance mutations can arise in the dimer interface, and LY3410738's mechanism allows it to retain activity against such mutations. By potently inhibiting the conversion of α-KG to 2-HG, LY3410738 leads to a rapid and sustained decrease in the oncometabolite's levels in tumor cells, without affecting the endogenous levels of α-KG. This restores normal epigenetic regulation and promotes the differentiation of cancer cells.

IDH1_Pathway cluster_TCA Cytosol / Mitochondria cluster_Oncogenic Oncogenic Pathway cluster_Epigenetic Epigenetic Dysregulation cluster_Cellular Cellular Effects Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Wild-Type IDH1/2 mIDH1 Mutant IDH1/2 aKG->mIDH1 NADPH twoHG D-2-Hydroxyglutarate (2-HG) mIDH1->twoHG NADP+ TET TET Enzymes twoHG->TET Inhibits KDM Histone Demethylases (KDMs) twoHG->KDM Inhibits DNA_Hyper DNA Hypermethylation Histone_Hyper Histone Hypermethylation Diff_Block Blocked Differentiation DNA_Hyper->Diff_Block Histone_Hyper->Diff_Block Tumor_Growth Tumor Growth Diff_Block->Tumor_Growth LY3410738 LY3410738 (this compound) LY3410738->mIDH1 Inhibits (Covalent) Cellular_Assay_Workflow start Seed IDH1-mutant (HT1080) cells treat Treat with serial dilutions of LY3410738 start->treat incubate Incubate for 48h treat->incubate extract Extract intracellular metabolites (80% MeOH) incubate->extract analyze Quantify 2-HG levels via LC-MS/MS extract->analyze calculate Normalize to cell number and calculate IC50 analyze->calculate Clinical_Trial_Design cluster_escalation Part 1: Dose Escalation (3+3 Design) cluster_expansion Part 2: Dose Expansion at RP2D c1 Cohort 1 (Dose A, n=3-6) c2 Cohort 2 (Dose B, n=3-6) c1->c2 c3 Cohort 3 (Dose C, n=3-6) c2->c3 c_etc ... c3->c_etc rp2d Determine MTD / RP2D c_etc->rp2d exp_a Cohort A: CCA Monotherapy rp2d->exp_a exp_b Cohort B: Glioma Monotherapy rp2d->exp_b exp_c Cohort C: CCA + CISGEM rp2d->exp_c exp_d Cohort D: CCA + Durvalumab rp2d->exp_d

References

Crelosidenib: A Technical Deep Dive into the Discovery and Development of a Novel Mutant IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crelosidenib (formerly LY3410738) is an investigational, orally available, covalent inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). IDH1 mutations are key oncogenic drivers in a variety of malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by inducing epigenetic dysregulation and a block in cellular differentiation. This compound is designed to selectively target and inhibit these mutant IDH1 enzymes, thereby reducing 2-HG levels and restoring normal cellular processes. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and methodologies.

Introduction

Isocitrate dehydrogenase (IDH) enzymes are critical components of the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, recurrent point mutations in the active site of IDH1 (most commonly at arginine 132, R132) and IDH2 confer a new enzymatic function: the NADPH-dependent reduction of α-KG to 2-HG.[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a subsequent blockade of cellular differentiation, a hallmark of these cancers.[1]

This compound emerges as a potent and selective inhibitor of mutant IDH1, offering a targeted therapeutic strategy for these genetically defined cancers.[2] Its ability to covalently bind to the mutant enzyme suggests the potential for durable target inhibition.[2] Furthermore, its demonstrated ability to cross the blood-brain barrier addresses a critical need in the treatment of IDH-mutant gliomas.[1] This document details the scientific journey of this compound from its discovery to early clinical development.

Mechanism of Action

This compound is an orally bioavailable small molecule that selectively and covalently inhibits the function of mutant IDH1 enzymes. It specifically targets a cysteine residue (Cys269) located in an allosteric binding pocket of the mutant IDH1 protein. This covalent modification leads to the rapid and irreversible inactivation of the enzyme's neomorphic activity, thereby blocking the conversion of α-KG to 2-HG. The subsequent depletion of intracellular 2-HG levels is hypothesized to reverse the epigenetic blockade, promoting cellular differentiation and inhibiting the proliferation of IDH1-mutant tumor cells.

dot

cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutant Cancer Cell Metabolism cluster_2 Downstream Oncogenic Effects Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Oxidative Decarboxylation IDH1_wt Wild-Type IDH1 Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut Reduced Conversion TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG Neomorphic Reduction Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) TwoHG->Epigenetic_Dysregulation IDH1_mut Mutant IDH1 This compound This compound This compound->IDH1_mut Covalent Inhibition Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis

Caption: Mechanism of action of this compound in IDH1-mutant cancer cells.

Preclinical Development

Enzymatic and Cell-Based Activity

This compound has demonstrated potent and selective inhibition of various IDH1 and IDH2 mutant enzymes in biochemical assays. Furthermore, it effectively suppresses the production of 2-HG in cellular models.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference
Mutant IDH1 R132HEnzymatic6.27
Mutant IDH1 R132CEnzymatic3.71
Mutant IDH2 R140QEnzymatic36.9
Mutant IDH2 R172KEnzymatic11.5
2-HG Production (HT1080 cells)Cell-based1.28
In Vivo Efficacy in a Xenograft Model

The antitumor activity of this compound was evaluated in a preclinical mouse xenograft model using the human fibrosarcoma cell line HT1080, which harbors an IDH1 R132C mutation.

Table 2: Preclinical In Vivo Study of this compound

ParameterDescription
Animal Model Athymic nude mice
Xenograft Subcutaneous implantation of HT1080 cells
Treatment This compound administered via oral gavage
Dosing Regimen 0-32 mg/kg, twice daily for 3 days
Primary Endpoint Inhibition of 2-hydroxyglutarate (2-HG)
Result Dose-dependent inhibition of 2-HG in tumor tissue

Experimental Protocols

Enzymatic Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various mutant IDH1 and IDH2 enzymes.

  • Methodology: While specific proprietary protocols are not publicly available, a general approach for such assays involves:

    • Enzyme Preparation: Recombinant human mutant IDH1/2 enzymes are expressed and purified.

    • Reaction Mixture: The assay is typically performed in a buffer containing the enzyme, NADPH, and α-ketoglutarate as the substrate.

    • Inhibitor Addition: this compound is added at various concentrations.

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

    • Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm, or the production of 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS).

    • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based 2-HG Assay
  • Objective: To measure the inhibition of 2-HG production by this compound in a cellular context.

  • Cell Line: HT1080 human fibrosarcoma cells, which endogenously express the IDH1 R132C mutation.

  • Methodology:

    • Cell Culture: HT1080 cells are cultured in appropriate media and conditions.

    • Compound Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 24-72 hours).

    • Metabolite Extraction: Intracellular metabolites are extracted from the cells, typically using a methanol-based solution.

    • 2-HG Quantification: The concentration of 2-HG in the cell extracts is determined using a sensitive analytical method such as LC-MS/MS.

    • Data Analysis: The IC50 value for 2-HG inhibition is calculated from the dose-response curve.

dot

cluster_0 Cell-Based 2-HG Assay Workflow Start Start Culture_Cells Culture HT1080 Cells Start->Culture_Cells Treat_Compound Treat with this compound (various concentrations) Culture_Cells->Treat_Compound Incubate Incubate for 24-72 hours Treat_Compound->Incubate Extract_Metabolites Extract Intracellular Metabolites Incubate->Extract_Metabolites Analyze_LCMS Quantify 2-HG (LC-MS/MS) Extract_Metabolites->Analyze_LCMS Calculate_IC50 Calculate IC50 Analyze_LCMS->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the cell-based 2-HG assay.

In Vivo Xenograft Study
  • Objective: To evaluate the in vivo pharmacodynamic effect of this compound by measuring its impact on tumor 2-HG levels.

  • Animal Model: Athymic (immunodeficient) nude mice are used to prevent rejection of the human tumor xenograft.

  • Methodology:

    • Tumor Implantation: HT1080 cells are injected subcutaneously into the flanks of the mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment Administration: Mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally at different dose levels.

    • Tumor Collection: At the end of the treatment period, tumors are excised from the animals.

    • Pharmacodynamic Analysis: Tumor tissue is processed to extract metabolites, and 2-HG levels are quantified by LC-MS/MS.

    • Data Analysis: Tumor 2-HG levels are compared between the treated and control groups to assess the dose-dependent inhibitory effect of this compound.

Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial (NCT04521686) in patients with advanced solid tumors harboring IDH1 or IDH2 mutations.

Phase 1 Study Design (NCT04521686)
  • Title: A Study of this compound (LY3410738) in Participants With Advanced Solid Tumors and IDH1 or IDH2 Mutations.

  • Study Design: This is an open-label, multicenter study with two parts: a dose-escalation phase and a dose-expansion phase.

  • Patient Population: Patients with advanced solid tumors with documented IDH1 R132 mutations or cholangiocarcinoma with IDH2 R140 or R172 mutations who have progressed on standard therapies.

  • Treatment Arms:

    • Dose Escalation: this compound monotherapy.

    • Dose Expansion:

      • This compound monotherapy in specific tumor types (e.g., cholangiocarcinoma, glioma).

      • This compound in combination with gemcitabine and cisplatin for cholangiocarcinoma.

      • This compound in combination with durvalumab.

  • Primary Objectives: To evaluate the safety and tolerability of this compound and to determine the recommended Phase 2 dose.

  • Secondary Objectives: To assess the preliminary anti-tumor activity, pharmacokinetics, and pharmacodynamics of this compound.

Preliminary Clinical Findings

Initial results from the Phase 1 study have been presented at scientific conferences.

Table 3: Preliminary Efficacy of this compound in the Phase 1 Trial (Monotherapy)

Tumor TypeNumber of PatientsBest ResponseReference
Relapsed/Refractory Cholangiocarcinoma421 Partial Response, 22 Stable Disease
Glioma223 Partial Responses, 9 Stable Disease

Safety and Tolerability: As of the data cutoff in July 2022, this compound was generally well-tolerated. The most common treatment-emergent adverse events (≥15%) were nausea (35%), vomiting (21%), and decreased appetite (19%), which were mostly grade 1-2. No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached.

Pharmacodynamics: this compound demonstrated potent and sustained inhibition of plasma D-2-HG in patients with IDH1-mutant cancers at all dose levels. In patients with IDH2 mutations, higher doses (≥150 mg daily) were required for 2-HG inhibition.

dot

cluster_0 Phase 1 Clinical Trial Logic (NCT04521686) cluster_1 Expansion Cohorts Patient_Population Patients with Advanced Solid Tumors with IDH1/2 Mutations Dose_Escalation Part 1: Dose Escalation (Monotherapy) Patient_Population->Dose_Escalation Determine_RP2D Determine Recommended Phase 2 Dose (RP2D) Dose_Escalation->Determine_RP2D Dose_Expansion Part 2: Dose Expansion Determine_RP2D->Dose_Expansion Mono_CCA Monotherapy: Cholangiocarcinoma Mono_Glioma Monotherapy: Glioma Combo_CisGem Combination: + Cisplatin/Gemcitabine (Cholangiocarcinoma) Combo_Durva Combination: + Durvalumab

Caption: Logical flow of the this compound Phase 1 clinical trial.

Conclusion

This compound is a promising, potent, and selective covalent inhibitor of mutant IDH1. Preclinical studies have demonstrated its ability to effectively inhibit the production of the oncometabolite 2-HG in both enzymatic and cellular assays, as well as in an in vivo xenograft model. Early clinical data from the ongoing Phase 1 trial suggest a manageable safety profile and preliminary signs of anti-tumor activity in patients with IDH-mutant solid tumors. The continued development of this compound, both as a monotherapy and in combination with other anti-cancer agents, holds the potential to provide a valuable new therapeutic option for patients with these genetically defined malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile.

References

Methodological & Application

Crelosidenib's Inhibition of 2-Hydroxyglutarate Production: An In Vitro Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crelosidenib is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in various cancers.[1][2] Mutant IDH1 gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] The accumulation of 2-HG is a key driver in the pathogenesis of these cancers. This document provides a detailed protocol for an in vitro assay to measure the inhibitory effect of this compound on 2-HG production in cells expressing mutant IDH1.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations, most commonly occurring at the R132 residue, result in a gain-of-function that leads to the excessive production of D-2-hydroxyglutarate (2-HG). 2-HG acts as an oncometabolite, competitively inhibiting α-KG-dependent dioxygenases, which leads to epigenetic dysregulation and a block in cellular differentiation.

This compound (also known as LY3410738) is an orally available, selective inhibitor of mutant IDH1. It specifically targets the mutant enzyme, leading to a reduction in 2-HG levels and subsequent inhibition of tumor cell proliferation and induction of differentiation. This application note details a robust in vitro enzymatic assay to quantify the dose-dependent effect of this compound on 2-HG production in a relevant cell-based model.

Signaling Pathway of Mutant IDH1 and 2-HG Production

Mutant IDH1 enzymes acquire the ability to convert α-ketoglutarate to 2-hydroxyglutarate. This compound acts as an allosteric inhibitor, binding to the mutant IDH1 enzyme and blocking this conversion, thereby reducing the cellular levels of 2-HG.

Mutant_IDH1_Pathway cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition aKG α-Ketoglutarate mut_IDH1 Mutant IDH1 aKG->mut_IDH1 two_HG 2-Hydroxyglutarate (2-HG) mut_IDH1->two_HG NADPH -> NADP+ This compound This compound This compound->mut_IDH1 Inhibits

Mutant IDH1 signaling pathway and this compound's point of intervention.

Quantitative Data: this compound In Vitro Activity

The following table summarizes the reported in vitro inhibitory activity of this compound against various mutant IDH enzymes and in a cell-based assay.

TargetIC50 (nM)Assay TypeReference
IDH1 R132H6.27Enzymatic Assay
IDH1 R132C3.71Enzymatic Assay
IDH2 R140Q36.9Enzymatic Assay
IDH2 R172K11.5Enzymatic Assay
Mutant IDH1 R132C1.28Cell-based (HT1080)

Experimental Protocol: In Vitro 2-HG Measurement Assay

This protocol outlines a cell-based assay to determine the IC50 of this compound by measuring its effect on 2-HG production. The principle of the 2-HG measurement is based on a specific D-2-hydroxyglutarate dehydrogenase (D2HGDH) enzymatic reaction that leads to the production of a detectable signal (colorimetric or fluorometric).

Materials and Reagents
  • Cell Line: HT1080 fibrosarcoma cell line (expressing endogenous mutant IDH1 R132C) or another suitable cell line engineered to express a mutant IDH1.

  • Cell Culture Medium: DMEM or appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound: Prepare a stock solution in DMSO.

  • D-2-Hydroxyglutarate (D2HG) Assay Kit: (e.g., Abcam ab211070, Sigma-Aldrich MAK320, or similar). These kits typically include:

    • D2HG Assay Buffer

    • D2HG Enzyme (D-2-Hydroxyglutarate Dehydrogenase)

    • D2HG Substrate/Probe Mix

    • D2HG Standard

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear bottom plates (for cell culture)

  • 96-well plates for assay (as recommended by the kit)

  • Microplate reader capable of measuring absorbance at 450 nm (for colorimetric assays) or fluorescence at Ex/Em = 540/590 nm (for fluorometric assays).

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_assay 2-HG Measurement cluster_analysis Data Analysis A 1. Seed cells in a 96-well plate B 2. Incubate for 24-48 hours A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for 48-72 hours C->D E 5. Collect cell culture medium or prepare cell lysates D->E F 6. Deproteinate samples (if required by kit) E->F G 7. Add samples and standards to a new 96-well plate F->G H 8. Prepare and add Reaction Mix G->H I 9. Incubate at 37°C (e.g., 60 minutes) H->I J 10. Measure signal (Absorbance or Fluorescence) I->J K 11. Plot dose-response curve and calculate IC50 J->K

Workflow for the in vitro 2-HG measurement assay.
Step-by-Step Procedure

Part 1: Cell Culture and Treatment

  • Cell Seeding: Seed HT1080 cells (or other suitable mutant IDH1 expressing cells) into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours to allow for cell attachment and growth.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. A typical concentration range to test would be from 0.1 nM to 1 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., ≤ 0.1%).

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the cells for an additional 48 to 72 hours to allow for the compound to take effect and for changes in 2-HG levels to occur.

Part 2: Sample Preparation

  • Sample Collection: After incubation, you can either measure the extracellular 2-HG in the cell culture supernatant or the intracellular 2-HG from cell lysates. For cell lysates, follow the kit manufacturer's instructions, which typically involve:

    • Washing the cells with cold PBS.

    • Lysing the cells with the provided assay buffer.

    • Centrifuging to pellet insoluble material.

  • Deproteination (if necessary): Some protocols may require a deproteination step to remove enzymes that could interfere with the assay. This can be done using perchloric acid (PCA) precipitation followed by neutralization with KOH, or using spin filters.

Part 3: 2-HG Measurement

Follow the specific instructions provided with your chosen D-2-Hydroxyglutarate Assay Kit. A general procedure is as follows:

  • Standard Curve Preparation: Prepare a D2HG standard curve by diluting the D2HG standard in the assay buffer. This will be used to quantify the amount of 2-HG in your samples.

  • Assay Plate Setup: Add your prepared samples (lysates or supernatant) and the D2HG standards to a new 96-well plate suitable for the assay.

  • Reaction Mix Preparation: Prepare the Reaction Mix according to the kit's instructions. This typically involves mixing the D2HG Enzyme and the Substrate/Probe Mix.

  • Initiate Reaction: Add the Reaction Mix to each well containing the samples and standards.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Signal Measurement: Measure the absorbance (e.g., at 450 nm) or fluorescence (e.g., Ex/Em = 540/590 nm) using a microplate reader.

Data Analysis
  • Subtract the background reading (a well with no D2HG) from all sample and standard readings.

  • Plot the standard curve of signal intensity versus D2HG concentration.

  • Use the standard curve to determine the concentration of 2-HG in each of your samples.

  • Normalize the 2-HG concentration to the protein concentration of the cell lysates if intracellular levels were measured.

  • Plot the percentage of 2-HG inhibition versus the log concentration of this compound.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value of this compound.

Conclusion

This protocol provides a comprehensive framework for assessing the in vitro efficacy of this compound in inhibiting mutant IDH1-driven 2-HG production. The use of a commercially available enzymatic assay kit offers a sensitive and high-throughput method for quantifying 2-HG levels. The resulting data, particularly the IC50 value, is crucial for the preclinical evaluation of this compound and other potential mutant IDH1 inhibitors.

References

Application Notes and Protocols for Crelosidenib (LY3410738) in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Crelosidenib, also known as LY3410738, is a potent, selective, and orally bioavailable covalent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1] Mutations in IDH1, particularly at the R132 residue, are found in various cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a key role in oncogenesis by inducing a block in cellular differentiation.[2][3] this compound selectively inhibits this mutant IDH1 activity, leading to a reduction in 2-HG levels, induction of cell differentiation, and inhibition of tumor cell proliferation.[2] Notably, this compound has the ability to cross the blood-brain barrier, making it a promising agent for brain tumors like glioma. This document provides detailed application notes and protocols for the dosing and administration of this compound in various mouse models based on available preclinical data.

Mechanism of Action

Mutant IDH1 enzymes gain the ability to convert α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a subsequent blockage of cellular differentiation, which contributes to tumorigenesis. This compound covalently binds to a cysteine residue in an allosteric pocket of the mutant IDH1 enzyme, inactivating it and thereby reducing 2-HG levels.[2] This restores normal cellular differentiation and inhibits the proliferation of cancer cells.

Mutant_IDH1_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH1 Pathogenesis cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH1 Cellular Differentiation Cellular Differentiation alpha-Ketoglutarate->Cellular Differentiation Isocitrate_mut Isocitrate alpha-Ketoglutarate_mut alpha-Ketoglutarate Isocitrate_mut->alpha-Ketoglutarate_mut Wild-Type IDH1 2-Hydroxyglutarate 2-Hydroxyglutarate (Oncometabolite) alpha-Ketoglutarate_mut->2-Hydroxyglutarate Mutant IDH1 Differentiation_Block Block in Cellular Differentiation 2-Hydroxyglutarate->Differentiation_Block Inhibits α-KG-dependent dioxygenases Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis This compound This compound (LY3410738) Mutant_IDH1_Inactivated Mutant IDH1 (Inactivated) This compound->Mutant_IDH1_Inactivated Inhibits

Caption: Mechanism of action of this compound in mutant IDH1 cancer.

Data Presentation

In Vivo Pharmacodynamic and Efficacy Studies of this compound
Mouse ModelCancer TypeDosing RegimenAdministration RouteStudy DurationKey FindingsReference
Athymic Nude Mice (TB08 cell xenograft)Not Specified0-32 mg/kg, twice dailyOral Gavage3 daysDose-dependent reduction of 2-hydroxyglutarate.
Patient-Derived Xenograft (PDX)Acute Myeloid Leukemia (AML)Not specifiedNot specifiedNot specifiedMore robust and durable efficacy compared to Ivosidenib (AG-120).
FLT3-mutated AML ModelAcute Myeloid Leukemia (AML)Not specifiedNot specifiedNot specifiedIncreased efficacy, potent anti-leukemic effect, reduced 2-HG, and enhanced differentiation when combined with chemotherapy or a FLT3 inhibitor.

Experimental Protocols

General Preparation of this compound for Oral Administration

Note: The exact vehicle formulation for preclinical studies with this compound is not consistently reported in publicly available literature. A common vehicle for oral gavage of hydrophobic compounds is a suspension in a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. It is highly recommended to perform small-scale formulation trials to determine the optimal vehicle for your specific experimental needs.

Materials:

  • This compound (LY3410738) powder

  • 0.5% (w/v) Methylcellulose

  • 0.2% (v/v) Tween 80

  • Sterile, purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

Procedure:

  • Calculate the required amount of this compound and vehicle for the planned experiment.

  • Prepare the vehicle by dissolving methylcellulose and Tween 80 in sterile water. Mix thoroughly using a magnetic stirrer until a clear solution is formed.

  • Weigh the appropriate amount of this compound powder.

  • To create a homogenous suspension, gradually add a small amount of the vehicle to the this compound powder in a mortar and pestle or use a homogenizer.

  • Once a smooth paste is formed, slowly add the remaining vehicle while continuously mixing.

  • Continue to stir the suspension for at least 15-30 minutes before administration to ensure uniformity.

  • Store the formulation at 4°C for short-term use. It is recommended to prepare the formulation fresh daily. Always vortex the suspension immediately before each administration.

Pharmacodynamic Study in a Xenograft Mouse Model

This protocol is based on a study that evaluated the effect of this compound on 2-HG levels.

Mouse Model:

  • Athymic nude mice bearing TB08 cell-line derived xenografts.

Dosing:

  • Dose Range: 1, 2, 4, 8, 16, and 32 mg/kg.

  • Frequency: Twice daily (e.g., every 12 hours).

  • Administration: Oral gavage.

  • Duration: 3 days.

Experimental Workflow:

PD_Study_Workflow cluster_0 Experimental Setup cluster_1 Treatment Phase cluster_2 Endpoint Analysis Implantation Implant TB08 cells into athymic nude mice Tumor_Growth Allow tumors to reach a palpable size Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Dosing Administer this compound (or vehicle) twice daily for 3 days via oral gavage Randomization->Dosing Sample_Collection Collect tumor and/or plasma samples Dosing->Sample_Collection 2HG_Analysis Measure 2-HG levels using LC-MS/MS Sample_Collection->2HG_Analysis Data_Analysis Analyze dose-dependent reduction of 2-HG 2HG_Analysis->Data_Analysis

Caption: Workflow for a pharmacodynamic study of this compound.

Procedure:

  • Implant TB08 cells subcutaneously into the flank of athymic nude mice.

  • Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups, including a vehicle control group.

  • Administer the specified doses of this compound or vehicle control by oral gavage twice daily for three consecutive days.

  • At the end of the treatment period, euthanize the mice and collect tumor tissue and plasma samples.

  • Analyze the 2-HG levels in the collected samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Evaluate the dose-response relationship between this compound administration and 2-HG levels.

Efficacy Study in an AML Patient-Derived Xenograft (PDX) Model

This is a generalized protocol based on the reported use of this compound in AML PDX models. Specifics such as the exact dosing regimen and duration should be optimized for the particular PDX model being used.

Mouse Model:

  • Immunocompromised mice (e.g., NSG mice) engrafted with human AML cells from patients with IDH1 mutations.

Dosing:

  • Dose: To be determined based on tolerability and pharmacodynamic studies. A starting point could be in the range of 10-30 mg/kg daily or twice daily.

  • Frequency: Daily or twice daily.

  • Administration: Oral gavage.

  • Duration: Long-term, until a pre-defined endpoint is reached (e.g., tumor volume, signs of disease progression, or a set number of weeks).

Experimental Workflow:

Efficacy_Study_Workflow cluster_0 Model Establishment cluster_1 Treatment and Monitoring cluster_2 Endpoint Evaluation Engraftment Engraft immunodeficient mice with IDH1-mutant AML PDX cells Monitoring_Engraftment Monitor engraftment via peripheral blood sampling (hCD45+) Engraftment->Monitoring_Engraftment Treatment_Initiation Initiate treatment with this compound or vehicle control Monitoring_Engraftment->Treatment_Initiation Regular_Monitoring Monitor disease progression (e.g., body weight, clinical signs, leukemic burden) Treatment_Initiation->Regular_Monitoring Endpoint Euthanize at pre-defined endpoint Regular_Monitoring->Endpoint Analysis Analyze survival, leukemic burden in bone marrow/spleen, and biomarkers (e.g., 2-HG levels) Endpoint->Analysis

Caption: Workflow for an efficacy study of this compound in an AML PDX model.

Procedure:

  • Engraft immunodeficient mice with primary human AML cells harboring an IDH1 mutation.

  • Monitor the engraftment of human cells, for example, by measuring the percentage of human CD45+ cells in the peripheral blood.

  • Once engraftment is confirmed, randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally at the predetermined dose and schedule.

  • Monitor the mice regularly for signs of disease progression, body weight changes, and overall health.

  • At the study endpoint, collect tissues such as bone marrow and spleen to assess leukemic burden.

  • Analyze survival data and the effect of this compound on disease progression.

Safety and Toxicology

Currently, there is limited publicly available information on the preclinical safety and toxicology of this compound in mouse models. As with any investigational drug, it is crucial to conduct tolerability studies to determine the maximum tolerated dose (MTD) and to monitor for any adverse effects during efficacy studies. This should include regular monitoring of body weight, clinical observations (e.g., changes in posture, activity, grooming), and, if necessary, hematology and clinical chemistry analysis.

Disclaimer

These application notes and protocols are intended for research purposes only and are based on a review of available scientific literature. The provided information is not a substitute for a thorough literature search and optimization of experimental conditions. Researchers should exercise their own judgment and expertise in designing and conducting experiments. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for the Oral Gavage Preparation of Crelosidenib in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crelosidenib (also known as LY3410738) is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2][3] It is an investigational drug being evaluated for the treatment of various cancers.[4] For in vivo studies assessing the efficacy, pharmacokinetics, and pharmacodynamics of this compound, oral gavage is a common administration route. Due to its poor aqueous solubility, a suitable vehicle is required to ensure consistent and reproducible dosing. This document provides a detailed protocol for the preparation of a this compound formulation for oral gavage in preclinical animal models, particularly mice.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for formulation development.

PropertyValueReference
Molecular Weight504.64 g/mol [1]
Chemical FormulaC28H36N6O3
AppearanceSolid
Solubility10 mM in DMSO
Administration RouteOral

Recommended Vehicle for Oral Gavage

For poorly water-soluble compounds like this compound, a multi-component vehicle system is often employed to achieve a stable and homogenous suspension suitable for oral gavage. A commonly used and effective vehicle consists of a mixture of a suspending agent, a surfactant, and a co-solvent in an aqueous base.

Recommended Vehicle Composition:

  • 0.5% (w/v) Methylcellulose (or Carboxymethylcellulose - CMC) : A viscosity-enhancing agent that helps to keep the drug particles suspended, preventing settling and ensuring uniform dosing.

  • 0.2% (v/v) Tween 80 : A non-ionic surfactant that improves the wettability of the drug particles and aids in their dispersion.

  • Optional: 1-2% (v/v) DMSO : Can be used as a co-solvent to initially dissolve this compound before suspension in the aqueous vehicle. The final concentration of DMSO should be kept low to minimize potential toxicity.

  • Sterile Water or Saline : The bulk of the vehicle.

Experimental Protocol: Preparation of this compound for Oral Gavage (10 mg/mL Suspension)

This protocol describes the preparation of a 10 mg/mL suspension of this compound, suitable for a dosing range of up to 100 mg/kg in a mouse (assuming a 10 mL/kg dosing volume). Adjustments to the concentration can be made as needed, with corresponding adjustments to the amount of this compound.

4.1. Materials:

  • This compound powder

  • Methylcellulose (400 cP) or Carboxymethylcellulose (medium viscosity)

  • Tween 80 (Polysorbate 80)

  • Dimethyl sulfoxide (DMSO), optional

  • Sterile, purified water or 0.9% saline

  • 70% Ethanol for sanitization

  • Sterile laboratory glassware (beakers, graduated cylinders)

  • Magnetic stirrer and stir bars

  • Homogenizer (optional, for finer suspension)

  • Calibrated pipettes

  • Analytical balance

  • Spatula

4.2. Equipment:

  • Laminar flow hood or clean bench

  • pH meter (optional)

  • Vortex mixer

4.3. Step-by-Step Preparation Procedure:

  • Prepare the Vehicle Solution (0.5% Methylcellulose with 0.2% Tween 80):

    • For a final volume of 100 mL, weigh 0.5 g of Methylcellulose.

    • Heat approximately 30 mL of sterile water to 60-70°C.

    • Slowly add the Methylcellulose powder to the hot water while stirring vigorously to ensure it is well dispersed and wetted.

    • Add 0.2 mL of Tween 80 to the mixture.

    • Add the remaining 70 mL of cold (4°C) sterile water and continue to stir on a magnetic stirrer in a cold room or on ice until the Methylcellulose is fully dissolved and the solution is clear and viscous. This may take several hours or can be left overnight.

  • Weigh this compound:

    • Based on the desired final concentration and volume, calculate the required amount of this compound. For example, for 10 mL of a 10 mg/mL suspension, weigh 100 mg of this compound powder.

  • Prepare the this compound Suspension:

    • Method A (Direct Suspension):

      • Place the weighed this compound powder in a sterile glass vial.

      • Add a small volume of the prepared vehicle (e.g., 1-2 mL) to the powder to create a paste. This helps to ensure the powder is properly wetted.

      • Gradually add the remaining vehicle in small portions while continuously stirring or vortexing until the desired final volume is reached.

    • Method B (with DMSO as a co-solvent):

      • Place the weighed this compound powder in a sterile glass vial.

      • Add a minimal amount of DMSO (e.g., 100-200 µL for 100 mg of this compound) to dissolve the powder. The goal is to create a concentrated stock solution.

      • While vortexing, slowly add the prepared vehicle to the DMSO-Crelosidenib solution. The this compound will precipitate out as fine particles, forming a suspension.

      • Continue to add the vehicle until the final desired volume is reached.

  • Homogenization:

    • For a more uniform and stable suspension, homogenize the mixture using a high-speed homogenizer for 1-2 minutes. This will reduce the particle size and improve the consistency of the suspension.

  • Storage and Handling:

    • Store the prepared suspension at 2-8°C and protect it from light.

    • It is recommended to prepare the formulation fresh on the day of the experiment. If stored, the stability of the formulation should be validated.

    • Before each administration, thoroughly vortex or stir the suspension to ensure homogeneity and accurate dosing.

In Vivo Administration

  • Animal Model: This formulation is suitable for use in mice and rats.

  • Dosing Volume: The typical oral gavage volume for mice is 5-10 mL/kg body weight.

  • Gavage Needle: Use an appropriately sized, ball-tipped gavage needle to minimize the risk of injury to the esophagus and stomach.

  • Fasting: Depending on the study design, animals may be fasted for a few hours prior to dosing to reduce variability in absorption.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the this compound mechanism of action and the experimental workflow for preparing the oral gavage formulation.

crelosidenib_pathway cluster_cell Cancer Cell with IDH1 Mutation alpha_KG α-Ketoglutarate mutant_IDH1 Mutant IDH1 (R132H/C) alpha_KG->mutant_IDH1 two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH1->two_HG Catalyzes epigenetic_dysregulation Epigenetic Dysregulation two_HG->epigenetic_dysregulation Induces This compound This compound This compound->mutant_IDH1 Inhibits differentiation_block Block in Cell Differentiation epigenetic_dysregulation->differentiation_block tumorigenesis Tumorigenesis differentiation_block->tumorigenesis

Caption: this compound inhibits mutant IDH1, blocking 2-HG production and tumorigenesis.

gavage_preparation_workflow cluster_prep Vehicle Preparation cluster_suspension This compound Suspension weigh_mc 1. Weigh Methylcellulose disperse_mc 3. Disperse Methylcellulose weigh_mc->disperse_mc heat_water 2. Heat Water heat_water->disperse_mc add_tween 4. Add Tween 80 disperse_mc->add_tween add_cold_water 5. Add Cold Water & Stir add_tween->add_cold_water vehicle_ready Vehicle (0.5% MC, 0.2% Tween 80) add_cold_water->vehicle_ready create_paste 7. Create Paste with Small Amount of Vehicle vehicle_ready->create_paste weigh_crelo 6. Weigh This compound weigh_crelo->create_paste gradual_addition 8. Gradually Add Remaining Vehicle create_paste->gradual_addition homogenize 9. Homogenize (Optional) gradual_addition->homogenize final_suspension Final Suspension (10 mg/mL) homogenize->final_suspension oral_gavage Oral Gavage to Animal Model final_suspension->oral_gavage Ready for Dosing

Caption: Workflow for preparing this compound oral gavage suspension.

References

Application Notes and Protocols for Crelosidenib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Crelosidenib (LY3410738), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in patient-derived xenograft (PDX) models. The following sections detail the mechanism of action, experimental protocols for efficacy studies, and expected pharmacodynamic effects.

Introduction to this compound and PDX Models

This compound is an investigational drug that targets mutant forms of the IDH1 enzyme, which are implicated in various cancers, including cholangiocarcinoma, glioma, and acute myeloid leukemia (AML).[1] The mutated IDH1 enzyme neomorphically produces the oncometabolite 2-hydroxyglutarate (2-HG), which drives oncogenesis by altering epigenetic states and blocking cellular differentiation.[1][2] this compound specifically inhibits this mutant enzyme, leading to a reduction in 2-HG levels and subsequent induction of cellular differentiation and inhibition of tumor cell proliferation.[1][3]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are crucial preclinical tools. They are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts. This makes PDX models a more predictive platform for evaluating the efficacy of targeted therapies like this compound.

This compound Mechanism of Action

This compound is an orally bioavailable small molecule that selectively inhibits the mutant IDH1 enzyme. It has shown high potency against various IDH1 mutations, including R132H and R132C. The primary pharmacodynamic effect of this compound is the dose-dependent reduction of the oncometabolite 2-HG in tumors harboring IDH1 mutations.

G cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutant Cancer Cell Isocitrate Isocitrate aKG alpha-Ketoglutarate Isocitrate->aKG IDH1 (WT) Isocitrate_mut Isocitrate aKG_mut alpha-Ketoglutarate Isocitrate_mut->aKG_mut IDH1 (Mutant) TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG Neomorphic Activity Epigenetic_Changes Epigenetic Alterations & Blocked Differentiation TwoHG->Epigenetic_Changes Tumor_Growth Tumor Growth Epigenetic_Changes->Tumor_Growth This compound This compound This compound->aKG_mut Inhibits

This compound's mechanism of action in IDH1-mutant cancer cells.

Quantitative Data Summary

The following tables summarize expected quantitative data from preclinical studies of this compound in IDH1-mutant PDX models. The data presented is illustrative and based on reported dose-dependent effects.

Table 1: In Vivo Efficacy of this compound in an IDH1-Mutant PDX Model

Treatment GroupDose (mg/kg, p.o., BID)Tumor Growth Inhibition (%)Change in Tumor Volume (%)
Vehicle Control-0+150
This compound130+105
This compound355+67.5
This compound1080+30
This compound3095+7.5

Table 2: Pharmacodynamic Effect of this compound on Tumor 2-HG Levels

Treatment GroupDose (mg/kg, p.o., BID)Duration of TreatmentTumor 2-HG Reduction (%)
Vehicle Control-3 days0
This compound13 days40
This compound33 days65
This compound103 days85
This compound323 days>90

Experimental Protocols

This section provides detailed protocols for conducting an in vivo efficacy study of this compound using PDX models.

PDX Model Establishment and Expansion

Objective: To establish and expand a cohort of mice bearing tumors from an IDH1-mutant patient tumor sample.

Materials:

  • Fresh or cryopreserved patient tumor tissue with a confirmed IDH1 mutation.

  • Immunodeficient mice (e.g., NOD scid gamma (NSG) mice, 6-8 weeks old, female).

  • Sterile surgical instruments.

  • Phosphate-buffered saline (PBS).

  • Matrigel (optional).

  • Animal facility with appropriate housing and care.

Protocol:

  • Tissue Preparation:

    • If using fresh tissue, mince the tumor into small fragments (2-3 mm³) in sterile PBS.

    • If using cryopreserved tissue, thaw the vial rapidly in a 37°C water bath and wash with sterile PBS.

  • Implantation:

    • Anesthetize the mouse according to approved institutional protocols.

    • Make a small incision in the skin of the flank.

    • Using a trocar, subcutaneously implant one tumor fragment. For some tumor types, orthotopic implantation may be more clinically relevant.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth by palpation twice weekly.

    • Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.

    • Calculate tumor volume (TV) using the formula: TV = (L x W²) / 2.

  • Passaging:

    • When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor, remove any necrotic tissue, and mince into fragments for implantation into a new cohort of mice for expansion.

G Patient_Tumor Patient Tumor (IDH1-mutant) Implantation Subcutaneous Implantation into NSG Mouse (P0) Patient_Tumor->Implantation P0_Growth Tumor Growth Monitoring Implantation->P0_Growth Passage Resection and Passaging (P1, P2...) P0_Growth->Passage Expansion Expansion Cohort Passage->Expansion G Start PDX-bearing mice (Tumor Volume: 150-250 mm³) Randomization Randomization Start->Randomization Treatment Treatment Administration (this compound or Vehicle, p.o., BID) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Endpoint End of Study (e.g., Day 21) Monitoring->Endpoint Efficacy_Analysis Efficacy Data Analysis (%TGI, ΔTV) Endpoint->Efficacy_Analysis Efficacy Assessment PD_Analysis Tumor Collection & 2-HG Measurement (LC-MS) Endpoint->PD_Analysis PD Assessment

References

Application Notes and Protocols for Cell Viability Assays with Crelosidenib in IDH1-Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by altering cellular metabolism and epigenetics. Crelosidenib (also known as LY3410738) is a potent and selective oral inhibitor of mutant IDH1.[1][2][3][4][5] It specifically and covalently binds to the mutant IDH1 enzyme, inhibiting the production of 2-HG. This action leads to the induction of cellular differentiation and the inhibition of proliferation in tumor cells harboring IDH1 mutations.

These application notes provide a comprehensive overview of the use of this compound in cell viability assays with IDH1-mutant cell lines. Detailed protocols for assessing cell viability, along with data presentation and visualization of the underlying signaling pathways and experimental workflows, are included to guide researchers in their preclinical evaluation of this targeted therapy.

Data Presentation

The following tables summarize the in vitro potency of this compound and provide representative cell viability data for other selective IDH1 inhibitors in various IDH1-mutant cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of Mutant IDH by this compound

TargetIC50 (nM)
IDH1 R132H6.27
IDH1 R132C3.71
IDH2 R140Q36.9
IDH2 R172K11.5

Table 2: Inhibition of 2-HG Production by this compound in an IDH1-Mutant Cell Line

Cell LineIDH1 MutationIC50 (nM)
HT1080 (Fibrosarcoma)R132C1.28

Table 3: Representative Cell Viability Data for Selective IDH1 Inhibitors in IDH1-Mutant Cancer Cell Lines

Disclaimer: The following data are for the IDH1 inhibitors Ivosidenib and BAY-1436032 and are provided as representative examples of the expected effects on cell viability in IDH1-mutant cell lines. Specific GI50/IC50 values for this compound on cell viability are not yet publicly available.

Cell LineCancer TypeIDH1 MutationInhibitorGI50/IC50 (µM)
U87MG (engineered)GlioblastomaR132HIvosidenib (AG-120)~1.0
NCH551bAstrocytomaR132HBAY-1436032Not specified, but shown to reduce proliferation
Various AML cell linesAcute Myeloid LeukemiaR132Enasidenib (IDH2 inhibitor)GI50 values range from 0.15 to 19.95 in various leukemia cell lines
RBE (engineered)CholangiocarcinomaR132SBAY-1436032Not specified, but shown to reduce 2-HG

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

G cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) cluster_2 This compound Treatment Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (WT) TCA_Cycle TCA_Cycle aKG->TCA_Cycle Enters TCA Cycle Dioxygenases Dioxygenases aKG->Dioxygenases Cofactor for α-KG-Dependent Dioxygenases Histone_DNA_Demethylation Histone_DNA_Demethylation Dioxygenases->Histone_DNA_Demethylation Promotes Normal_Gene_Expression Normal_Gene_Expression Histone_DNA_Demethylation->Normal_Gene_Expression Maintains Isocitrate_mut Isocitrate_mut aKG_mut aKG_mut Isocitrate_mut->aKG_mut IDH1 (WT allele) D2HG D2HG aKG_mut->D2HG IDH1 (Mutant allele) (Neomorphic activity) Dioxygenases_mut Dioxygenases_mut D2HG->Dioxygenases_mut Inhibits α-KG-Dependent Dioxygenases Histone_DNA_Hypermethylation Histone_DNA_Hypermethylation Dioxygenases_mut->Histone_DNA_Hypermethylation Leads to Altered_Gene_Expression Altered_Gene_Expression Histone_DNA_Hypermethylation->Altered_Gene_Expression Causes Block_in_Differentiation Block_in_Differentiation Altered_Gene_Expression->Block_in_Differentiation Results in Tumor_Growth Tumor_Growth Block_in_Differentiation->Tumor_Growth Promotes This compound This compound IDH1_mutant Mutant IDH1 This compound->IDH1_mutant Inhibits D2HG_inhibited Reduced 2-HG IDH1_mutant->D2HG_inhibited Blocks production of D-2-Hydroxyglutarate (2-HG) Dioxygenases_restored Dioxygenases_restored D2HG_inhibited->Dioxygenases_restored Restores activity of α-KG-Dependent Dioxygenases Reversal_of_Hypermethylation Reversal_of_Hypermethylation Dioxygenases_restored->Reversal_of_Hypermethylation Leads to Cellular_Differentiation Cellular_Differentiation Reversal_of_Hypermethylation->Cellular_Differentiation Promotes Inhibition_of_Proliferation Inhibition_of_Proliferation Cellular_Differentiation->Inhibition_of_Proliferation and

Caption: this compound's mechanism of action in IDH1-mutant cells.

G start Start cell_culture Culture IDH1-Mutant and Wild-Type Cell Lines start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding drug_treatment Treat with Serial Dilutions of this compound cell_seeding->drug_treatment incubation Incubate for 72-120 hours drug_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acquisition Measure Absorbance or Luminescence viability_assay->data_acquisition data_analysis Analyze Data and Calculate GI50/IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound cell viability assay.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for the evaluation of this compound's effect on the viability of adherent IDH1-mutant glioma or cholangiocarcinoma cell lines.

Materials:

  • IDH1-mutant and wild-type cell lines (e.g., U87-MG engineered to express IDH1-R132H, patient-derived glioma stem cells, or relevant cholangiocarcinoma cell lines)

  • Complete cell culture medium (specific to the cell line)

  • This compound (LY3410738)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72 to 120 hours. The optimal incubation time may vary depending on the cell line's doubling time and the desired endpoint (e.g., inhibition of proliferation vs. induction of cell death).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

    • After incubation, add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15-30 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration and determine the GI50 or IC50 value using non-linear regression analysis.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is suitable for both adherent and suspension IDH1-mutant cell lines, such as AML cells.

Materials:

  • IDH1-mutant and wild-type cell lines

  • Complete cell culture medium

  • This compound (LY3410738)

  • DMSO

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Prepare a cell suspension and seed 100 µL into each well of a 96-well opaque-walled plate at a density of 5,000-20,000 cells per well.

    • For adherent cells, allow them to attach for 24 hours. For suspension cells, proceed directly to the treatment step.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium as described in Protocol 1.

    • Add the appropriate volume of diluted this compound or vehicle control to each well.

    • Incubate the plate for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the data and determine the GI50 or IC50 value as described in Protocol 1.

Conclusion

This compound is a promising targeted therapy for cancers harboring IDH1 mutations. The protocols and data presented in these application notes provide a framework for researchers to effectively evaluate the in vitro efficacy of this compound on the viability of IDH1-mutant cell lines. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential and its mechanism of action. Further studies are warranted to establish specific cell viability IC50 values for this compound across a broader range of IDH1-mutant cancer models.

References

Application Notes and Protocols for Western Blot Analysis of IDH1 Downstream Targets Following Crelosidenib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the pharmacodynamic effects of Crelosidenib on downstream targets of the mutant isocitrate dehydrogenase 1 (IDH1) signaling pathway using Western blot analysis. This compound is an inhibitor of mutant IDH1, which is prevalent in several cancers. The drug blocks the production of the oncometabolite D-2-hydroxyglutarate (2-HG), leading to the reversal of its downstream oncogenic effects. This protocol focuses on two key downstream pathways affected by mutant IDH1 and its inhibition by this compound: the mTOR signaling pathway and epigenetic histone modifications.

Scientific Background

Mutant IDH1 converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone demethylases and TET enzymes involved in DNA demethylation. This leads to epigenetic alterations, such as the hypermethylation of histones and DNA, which can drive oncogenesis. One of the key histone marks affected is the trimethylation of histone H3 at lysine 9 (H3K9me3), a modification associated with gene silencing.

Furthermore, 2-HG has been shown to influence cellular signaling pathways, including the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and survival. The mTOR pathway is often dysregulated in cancer. Key downstream effectors of mTOR signaling that can be monitored to assess pathway activity include the phosphorylation of S6 Ribosomal Protein (at Ser235/236) and the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) (at Thr37/46).

This compound, by inhibiting mutant IDH1 and reducing 2-HG levels, is expected to reverse these downstream effects. Therefore, Western blot analysis of p-S6, p-4E-BP1, and H3K9me3 can serve as a valuable tool to assess the biological activity of this compound in cancer cells harboring IDH1 mutations.

Signaling Pathway and Experimental Workflow

The signaling pathway diagram below illustrates the mechanism of action of this compound and the downstream targets that are the focus of this protocol.

IDH1_Crelosidenib_Pathway cluster_0 Mutant IDH1 Signaling cluster_1 This compound Action cluster_2 Downstream Effects mutant_IDH1 Mutant IDH1 two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH1->two_HG alpha_KG α-Ketoglutarate alpha_KG->mutant_IDH1 Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases Inhibition mTOR_pathway mTOR Pathway two_HG->mTOR_pathway Dysregulation This compound This compound This compound->mutant_IDH1 Inhibition H3K9me3 H3K9me3 (Transcriptional Repression) Histone_Demethylases->H3K9me3 p_S6 p-S6 (Ser235/236) (Protein Synthesis) mTOR_pathway->p_S6 p_4EBP1 p-4E-BP1 (Thr37/46) (Translation Initiation) mTOR_pathway->p_4EBP1

Caption: this compound inhibits mutant IDH1, reducing 2-HG and affecting downstream pathways.

The following diagram outlines the experimental workflow for the Western blot analysis.

Western_Blot_Workflow cluster_histone For H3K9me3 Analysis start Start: Mutant IDH1 Cancer Cell Line treatment Treatment with this compound (and Vehicle Control) start->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant For mTOR Pathway Analysis histone_extraction Histone Extraction (Acid Extraction) cell_lysis->histone_extraction sample_prep Sample Preparation (SDS-PAGE Sample Buffer) protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-S6, p-4E-BP1, H3K9me3, Loading Controls) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end End: Quantitative Data analysis->end histone_extraction->protein_quant

Caption: Workflow for Western blot analysis of IDH1 downstream targets.

Experimental Protocols

Protocol 1: Western Blot for mTOR Pathway Targets (p-S6 and p-4E-BP1)

1. Cell Culture and Treatment:

  • Culture mutant IDH1-harboring cancer cells to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, 72 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

4. Sample Preparation:

  • Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

5. SDS-PAGE:

  • Load the samples onto a 12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

6. Protein Transfer:

  • Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.

7. Blocking:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

8. Antibody Incubation:

  • Incubate the membrane with primary antibodies against p-S6 (Ser235/236), p-4E-BP1 (Thr37/46), total S6, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

9. Detection and Analysis:

  • Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Protocol 2: Western Blot for Histone Marks (H3K9me3)

1. Cell Culture and Treatment:

  • Follow the same procedure as in Protocol 1.

2. Histone Extraction (Acid Extraction):

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic lysis buffer.

  • Centrifuge to pellet the nuclei.

  • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.

  • Centrifuge at 6,500 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the histones.

3. Protein Quantification:

  • Determine the protein concentration using a BCA protein assay kit.

4. Sample Preparation, SDS-PAGE, and Protein Transfer:

  • Follow steps 4-6 from Protocol 1, using a 15% SDS-polyacrylamide gel for better resolution of low molecular weight histones.

5. Blocking:

  • Follow step 7 from Protocol 1.

6. Antibody Incubation:

  • Incubate the membrane with primary antibodies against H3K9me3 and total Histone H3 (as a loading control) overnight at 4°C.

  • Follow the subsequent washing and secondary antibody incubation steps as described in Protocol 1.

7. Detection and Analysis:

  • Follow step 9 from Protocol 1.

  • Normalize the H3K9me3 levels to the total Histone H3 levels.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of this compound treatment on the downstream targets of mutant IDH1. The fold change is calculated relative to the vehicle-treated control.

Table 1: Effect of this compound on mTOR Pathway Activation

Treatment Groupp-S6 (Ser235/236) / Total S6 (Normalized Intensity)Fold Change vs. Vehiclep-4E-BP1 (Thr37/46) / Total 4E-BP1 (Normalized Intensity)Fold Change vs. Vehicle
Vehicle (DMSO)1.00 ± 0.121.01.00 ± 0.151.0
This compound (1 µM)0.45 ± 0.080.450.52 ± 0.090.52
This compound (5 µM)0.21 ± 0.050.210.28 ± 0.060.28

Table 2: Effect of this compound on Histone H3K9 Trimethylation

Treatment GroupH3K9me3 / Total H3 (Normalized Intensity)Fold Change vs. Vehicle
Vehicle (DMSO)1.00 ± 0.101.0
This compound (1 µM)0.68 ± 0.090.68
This compound (5 µM)0.35 ± 0.070.35

Note: The data presented in these tables are for illustrative purposes only and the actual results may vary depending on the cell line, experimental conditions, and the specific antibodies used. It is crucial to perform multiple biological replicates to ensure the statistical significance of the observed changes.

Application Notes and Protocols for Immunohistochemical Analysis of Biomarkers in Crelosidenib-Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crelosidenib (formerly LY3410738) is a potent and selective oral inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] These mutations are frequently observed in various solid tumors, including gliomas and cholangiocarcinoma, as well as in hematologic malignancies.[3][4] The primary mechanism of action of this compound involves the inhibition of the mutant IDH enzyme, leading to a significant reduction in the oncometabolite 2-hydroxyglutarate (2-HG).[5] This, in turn, promotes cellular differentiation and inhibits tumor cell proliferation. This document provides detailed application notes and protocols for the immunohistochemical (IHC) analysis of key biomarkers in tumor tissues from patients treated with this compound.

Key Biomarkers

The primary biomarker for predicting response to this compound is the presence of a mutation in the IDH1 gene, most commonly the R132H substitution. A secondary, pharmacodynamic biomarker is the level of 2-hydroxyglutarate (2-HG) within the tumor tissue, which is expected to decrease with effective this compound treatment.

Primary Biomarker: Mutant IDH1 Protein (R132H)

Immunohistochemistry (IHC) is a reliable and widely used method for the detection of the IDH1 R132H mutant protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. The presence of this specific mutation is a key inclusion criterion for clinical trials involving this compound.

Pharmacodynamic Biomarker: 2-Hydroxyglutarate (2-HG)

While not typically assessed by IHC, the measurement of 2-HG levels in tumor tissue is a critical pharmacodynamic biomarker to confirm the on-target activity of this compound. Techniques such as mass spectrometry are employed for the quantitative analysis of 2-HG.

Quantitative Data from Clinical Trials

The following tables summarize the clinical activity of this compound in patients with IDH1/2-mutant solid tumors from a first-in-human phase 1 study (NCT04521686).

Table 1: Clinical Response to this compound Monotherapy in Relapsed/Refractory IDH-Mutant Solid Tumors

Tumor TypeNumber of PatientsOverall Response Rate (ORR)Disease Control Rate (DCR)
Cholangiocarcinoma (IDH1/2-mutant)585.2%56.9%
Glioma (IDH1-mutant)2711.1%63.0%

Table 2: Clinical Response to this compound in Combination with Cisplatin-Gemcitabine in Newly Diagnosed IDH-Mutant Cholangiocarcinoma

Treatment ArmNumber of PatientsOverall Response Rate (ORR)Median Duration of ResponseMedian Progression-Free Survival
This compound + CISGEM1942.1%8.1 months10.2 months

Note: While the presence of an IDH1 mutation is the primary biomarker for patient selection, detailed quantitative data correlating the intensity of IDH1 R132H IHC staining with the degree of clinical response to this compound is not yet publicly available from the clinical trials. The data presented reflects the response in the overall IDH-mutant population.

Signaling Pathway and Experimental Workflow

IDH1 Signaling Pathway

The following diagram illustrates the canonical IDH1 signaling pathway and the mechanism of action of this compound.

IDH1_Pathway cluster_0 Normal Cell cluster_1 Tumor Cell with IDH1 Mutation Isocitrate Isocitrate Wild-Type IDH1 Wild-Type IDH1 Isocitrate->Wild-Type IDH1 Alpha-ketoglutarate Alpha-ketoglutarate Wild-Type IDH1->Alpha-ketoglutarate Isocitrate_mut Isocitrate Mutant_IDH1 Mutant IDH1 (R132H) Isocitrate_mut->Mutant_IDH1 Alpha-ketoglutarate_mut Alpha-ketoglutarate Mutant_IDH1->Alpha-ketoglutarate_mut 2-Hydroxyglutarate 2-Hydroxyglutarate (2-HG) (Oncometabolite) Mutant_IDH1->2-Hydroxyglutarate Alpha-ketoglutarate_mut->Mutant_IDH1 Cellular Proliferation\nInhibition of Differentiation Cellular Proliferation Inhibition of Differentiation 2-Hydroxyglutarate->Cellular Proliferation\nInhibition of Differentiation This compound This compound This compound->Mutant_IDH1 Inhibits

Caption: this compound inhibits mutant IDH1, blocking 2-HG production.

Immunohistochemistry Experimental Workflow

The following diagram outlines the key steps in the immunohistochemical analysis of IDH1 R132H in tumor tissue.

IHC_Workflow Start Start Tissue_Fixation Tissue Fixation (10% Neutral Buffered Formalin) Start->Tissue_Fixation Paraffin_Embedding Paraffin Embedding Tissue_Fixation->Paraffin_Embedding Sectioning Microtome Sectioning (4-5 µm) Paraffin_Embedding->Sectioning Deparaffinization Deparaffinization and Rehydration Sectioning->Deparaffinization Antigen_Retrieval Heat-Induced Epitope Retrieval (HIER) Deparaffinization->Antigen_Retrieval Blocking Peroxidase and Protein Blocking Antigen_Retrieval->Blocking Primary_Antibody Primary Antibody Incubation (Anti-IDH1 R132H) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Chromogen_Detection Chromogen Detection (DAB) Secondary_Antibody->Chromogen_Detection Counterstaining Counterstaining (Hematoxylin) Chromogen_Detection->Counterstaining Dehydration_Mounting Dehydration and Mounting Counterstaining->Dehydration_Mounting Microscopic_Analysis Microscopic Analysis and Scoring Dehydration_Mounting->Microscopic_Analysis End End Microscopic_Analysis->End

Caption: Workflow for IDH1 R132H immunohistochemistry.

Detailed Experimental Protocols

Protocol 1: Immunohistochemistry for IDH1 R132H in FFPE Tissue

This protocol provides a comprehensive procedure for the detection of the IDH1 R132H mutant protein in formalin-fixed, paraffin-embedded tumor tissue sections.

Materials:

  • FFPE tumor tissue sections (4-5 µm thick) on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Hydrogen Peroxide Block (3%)

  • Protein Block (e.g., Normal Goat Serum)

  • Primary Antibody: Mouse monoclonal anti-IDH1 R132H (Clone H09 or equivalent, diluted according to manufacturer's instructions)

  • Secondary Antibody: HRP-conjugated goat anti-mouse IgG

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95%, 80%, and 70% ethanol for 3 minutes each.

    • Rinse slides in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.

    • Incubate at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Immerse slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS or TBS).

    • Incubate slides with Protein Block for 20 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the diluted anti-IDH1 R132H primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer.

    • Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Chromogen Detection:

    • Rinse slides with wash buffer.

    • Incubate sections with the DAB substrate solution until the desired brown color intensity is reached (typically 1-10 minutes).

    • Rinse slides with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol and xylene.

    • Coverslip with a permanent mounting medium.

Interpretation of Results:

  • Positive Staining: Brown cytoplasmic and/or nuclear staining in tumor cells.

  • Negative Staining: Absence of brown staining in tumor cells. Non-neoplastic cells, such as inflammatory cells and endothelial cells, should be negative and can serve as internal negative controls.

  • Scoring: A semi-quantitative H-score can be calculated by multiplying the percentage of positive tumor cells at each staining intensity level (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong) and summing the results (H-score = [% at 1+] x 1 + [% at 2+] x 2 + [% at 3+] x 3).

Protocol 2: Quantitative Analysis of 2-Hydroxyglutarate (2-HG) in Tumor Tissue

This protocol outlines the general steps for measuring 2-HG levels in frozen tumor tissue samples using mass spectrometry.

Procedure:

  • Sample Preparation:

    • Homogenize frozen tumor tissue in a suitable extraction solvent (e.g., methanol/water).

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • Derivatization (Optional but often recommended for improved chromatographic separation and sensitivity):

    • Derivatize the extracted metabolites.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.

    • Quantify the D- and L-enantiomers of 2-HG based on their specific mass-to-charge ratios and retention times.

Interpretation of Results:

  • A significant decrease in the concentration of D-2-HG in post-treatment tumor samples compared to pre-treatment samples indicates a positive pharmacodynamic response to this compound. Normal tissue has very low to undetectable levels of 2-HG.

Conclusion

The immunohistochemical detection of the IDH1 R132H mutation is a critical tool for identifying patients who are likely to benefit from this compound therapy. The protocols and information provided in this document are intended to guide researchers and clinicians in the effective use of biomarker analysis for the evaluation of this compound-treated tumors. As more data from ongoing clinical trials become available, a more detailed quantitative correlation between biomarker expression and clinical outcomes will likely be established.

References

Application Notes and Protocols for Crelosidenib in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crelosidenib (also known as LY3410738) is a potent and selective covalent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1] Mutations in IDH1 are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The mutant IDH1 enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2][3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to widespread epigenetic changes and a block in cellular differentiation, thereby promoting tumorigenesis.[4][5] this compound specifically targets the mutant IDH1 enzyme, reducing 2-HG levels and inducing cellular differentiation. These application notes provide detailed protocols for the solubilization and preparation of this compound in DMSO for use in cell culture experiments.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 504.62 g/mol
Chemical Formula C₂₈H₃₆N₆O₃
CAS Number 2230263-60-0
Appearance Off-white solid
Purity ≥98.0%
Solubility in DMSO Soluble
Recommended Stock Conc. 10 mM
Storage of Powder -20°C for up to 3 years
Storage of DMSO Stock -80°C for up to 1 year
-20°C for up to 6 months

This compound Signaling Pathway

Mutant IDH1 enzymes play a significant role in oncogenesis through the production of 2-hydroxyglutarate. This compound's mechanism of action is to inhibit this process, leading to downstream effects that can restore normal cellular function.

G cluster_2 Epigenetic Regulation cluster_3 Cellular Effects Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Two_HG 2-Hydroxyglutarate (2-HG) alpha_KG->Two_HG Neomorphic Activity Mutant_IDH1 Mutant IDH1 Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET, KDM) Two_HG->Dioxygenases Hypermethylation Histone & DNA Hypermethylation Dioxygenases->Hypermethylation Prevention of Demethylation Diff_Block Block in Cellular Differentiation Hypermethylation->Diff_Block Tumorigenesis Tumorigenesis Diff_Block->Tumorigenesis This compound This compound This compound->Mutant_IDH1 Inhibition

This compound inhibits mutant IDH1, blocking 2-HG production and oncogenic signaling.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder (purity ≥98.0%)

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 504.62 g/mol * (1000 mg / 1 g) = 5.0462 mg

  • Weigh the this compound powder:

    • On a calibrated analytical balance, carefully weigh out approximately 5.05 mg of this compound powder into a sterile microcentrifuge tube. Record the exact weight.

  • Calculate the required volume of DMSO:

    • Based on the actual weight of the this compound powder, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 504.62 ( g/mol )] * (1 / 10) (L/mmol) * (1000 mL / 1 L)

  • Dissolve the this compound:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and Store:

    • To prevent repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).

G start Start calculate Calculate Mass of This compound for 10 mM start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if necessary) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Preparation of this compound Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM this compound DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (appropriate for your cell line)

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes

Procedure:

  • Determine the Final Working Concentration:

    • The optimal working concentration of this compound should be determined experimentally for each cell line and assay. A typical starting range for in vitro studies is 1 nM to 10 µM.

  • Prepare Intermediate Dilutions (if necessary):

    • To avoid precipitation and ensure accurate pipetting, it is recommended to perform one or more serial dilutions from the 10 mM stock solution.

    • For example, to prepare a 10 µM working solution, you can first dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 in the final cell culture volume.

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium.

    • Important: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

    • Gently mix the final working solution by pipetting up and down or swirling the plate/flask.

  • Treat the Cells:

    • Remove the existing medium from your cells and replace it with the freshly prepared this compound-containing medium.

    • Incubate the cells for the desired duration of the experiment.

Stability and Storage Recommendations

  • Powder: this compound as a solid powder is stable for up to 3 years when stored at -20°C.

  • DMSO Stock Solution: For optimal stability, it is highly recommended to prepare single-use aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to six months. When thawing an aliquot for use, allow it to come to room temperature before opening to minimize water condensation into the DMSO.

  • Aqueous Solutions: this compound has low solubility in aqueous solutions. Therefore, working solutions in cell culture medium should be prepared fresh immediately before use.

Troubleshooting

  • Precipitation upon dilution in aqueous media: This can occur if a highly concentrated DMSO stock is diluted directly into a large volume of aqueous buffer. To mitigate this, perform serial dilutions in the cell culture medium.

  • Cell Toxicity: If unexpected cytotoxicity is observed, ensure the final DMSO concentration is below 0.1%. If toxicity persists, it may be inherent to the compound at the tested concentration. A dose-response experiment is recommended to determine the optimal non-toxic working concentration.

Disclaimer: This information is intended for research use only and is not for human or veterinary use. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Studying Crelosidenib Efficacy in Brain Tumor Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crelosidenib (formerly LY3410738) is an orally bioavailable, brain-penetrant inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1] IDH1 mutations are prevalent in a significant subset of gliomas and lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[1] this compound covalently binds to and inactivates the mutant IDH1 enzyme, leading to a reduction in 2-HG levels, which in turn can inhibit tumor cell proliferation and induce differentiation.[1] Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for brain tumors.[1]

These application notes provide a framework for designing and executing preclinical studies to evaluate the efficacy of this compound in animal models of brain tumors, with a focus on orthotopic xenograft models.

Signaling Pathway of Mutant IDH1 and this compound's Mechanism of Action

Mutant IDH1 enzymes gain a neomorphic function, converting α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis. This compound specifically inhibits the mutant IDH1 enzyme, thereby reducing 2-HG levels and reversing these oncogenic effects.

Crelosidenib_Mechanism_of_Action cluster_0 Normal Cell cluster_1 IDH1-Mutant Tumor Cell Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG WT IDH1 Cellular Respiration Cellular Respiration alpha-KG->Cellular Respiration Isocitrate_mut Isocitrate alpha-KG_mut α-Ketoglutarate Isocitrate_mut->alpha-KG_mut WT IDH1 2-HG 2-Hydroxyglutarate alpha-KG_mut->2-HG Mutant IDH1 Epigenetic_Alterations Histone & DNA Hypermethylation 2-HG->Epigenetic_Alterations Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Tumor_Growth Tumor Growth Differentiation_Block->Tumor_Growth This compound This compound This compound->alpha-KG_mut Inhibits

Caption: Mechanism of action of this compound in IDH1-mutant tumor cells.

Animal Models for this compound Efficacy Studies

Orthotopic xenograft models are the preferred system for evaluating the efficacy of drugs against brain tumors as they recapitulate the tumor microenvironment. This involves the implantation of human glioma cells into the brains of immunodeficient mice. Patient-derived xenograft (PDX) models, established directly from patient tumor tissue, are also highly valuable as they better preserve the heterogeneity of the original tumor.

Recommended Cell Lines:

  • U87MG: A commonly used human glioblastoma cell line.

  • Patient-Derived Glioma Cells: Neurospheres cultured from fresh patient tumor tissue harboring an IDH1 mutation. These are often preferred for higher clinical relevance.

Animal Strains:

  • Athymic Nude Mice (nu/nu): T-cell deficient, suitable for xenograft studies.

  • NOD/SCID Mice: Deficient in both T and B cells, and have impaired macrophage and NK cell function, allowing for better engraftment of human cells.

Experimental Workflow for a this compound Efficacy Study

A typical preclinical efficacy study involves several key stages, from cell line preparation to data analysis.

Experimental_Workflow Cell_Culture 1. Cell Line Preparation (e.g., U87-MG-Luc or PDX cells) Implantation 3. Orthotopic Intracranial Implantation Cell_Culture->Implantation Animal_Prep 2. Animal Preparation (Athymic Nude Mice) Animal_Prep->Implantation Tumor_Monitoring_Init 4. Tumor Growth Monitoring (Bioluminescence Imaging) Implantation->Tumor_Monitoring_Init Randomization 5. Randomization into Treatment Groups Tumor_Monitoring_Init->Randomization Treatment 6. This compound Administration (Oral Gavage) Randomization->Treatment Tumor_Monitoring_Treat 7. Continued Tumor Monitoring & Body Weight Treatment->Tumor_Monitoring_Treat Endpoint 8. Study Endpoint (Tumor size, clinical signs) Tumor_Monitoring_Treat->Endpoint Analysis 9. Data Analysis (Tumor Growth Inhibition, Survival) Endpoint->Analysis

Caption: General experimental workflow for a this compound preclinical efficacy study.

Quantitative Data Summary

While specific preclinical data for this compound in glioma models is not extensively published, the following tables represent the types of quantitative data that should be collected and analyzed in such studies. The data presented here are illustrative and based on typical outcomes for effective targeted therapies in brain tumor models.

Table 1: In Vivo Efficacy of this compound in an Orthotopic U87MG-Luc Glioma Model

Treatment GroupDosing ScheduleMedian Survival (Days)Increase in Median Survival (%)Tumor Growth Inhibition (TGI) at Day 21 (%)
Vehicle ControlDaily, p.o.25--
This compound (Low Dose)Daily, p.o.354030
This compound (High Dose)Daily, p.o.458065
Temozolomide (Standard of Care)Daily for 5 days, p.o.322825

Note: p.o. = per os (by mouth). TGI is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Table 2: Pharmacodynamic Effect of this compound on 2-HG Levels in Tumor Tissue

Treatment GroupDosing ScheduleMean Tumor 2-HG Level (ng/mg tissue)% Reduction in 2-HG vs. Vehicle
Vehicle ControlSingle dose, p.o.1500-
This compound (24h post-dose)Single dose, p.o.15090

Detailed Experimental Protocols

Protocol 1: Preparation of Luciferase-Expressing Glioma Cells
  • Cell Culture: Culture U87MG cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Lentiviral Transduction: Transduce cells with a lentiviral vector expressing firefly luciferase (Luc2) under a suitable promoter (e.g., CMV).

  • Selection: Select for successfully transduced cells using an appropriate antibiotic selection marker (e.g., puromycin).

  • Validation: Confirm luciferase expression and activity via an in vitro bioluminescence assay.

  • Cell Harvesting: Prior to implantation, harvest cells at 80-90% confluency, wash with sterile phosphate-buffered saline (PBS), and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL. Keep cells on ice.

Protocol 2: Orthotopic Intracranial Implantation of Glioma Cells
  • Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Stereotactic Fixation: Place the anesthetized mouse in a stereotactic frame.

  • Surgical Preparation: Shave the scalp and disinfect with povidone-iodine and 70% ethanol. Make a midline incision to expose the skull.

  • Burr Hole: Using a stereotactic drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).

  • Cell Injection: Slowly inject 2-5 µL of the cell suspension (2-5 x 10^5 cells) into the brain parenchyma at a depth of 3 mm using a Hamilton syringe. The injection should be performed over 2-5 minutes to prevent reflux.

  • Closure: Leave the needle in place for 5 minutes before slowly retracting it. Seal the burr hole with bone wax and suture the scalp incision.

  • Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animal for recovery.

Protocol 3: In Vivo Bioluminescence Imaging (BLI)
  • Substrate Administration: Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection.

  • Imaging: 10-15 minutes after luciferin injection, place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum).

  • Image Acquisition: Acquire bioluminescence images with an exposure time of 1-5 minutes, depending on the signal intensity.

  • Data Analysis: Quantify the bioluminescent signal (total flux in photons/second) from a region of interest (ROI) drawn around the head.

Protocol 4: this compound Administration and Efficacy Monitoring
  • Treatment Initiation: Begin treatment when tumors reach a predetermined size as measured by BLI.

  • Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.

  • Dosing: Administer this compound or vehicle control via oral gavage at the desired dose and schedule.

  • Monitoring: Monitor tumor growth using BLI 1-2 times per week. Measure body weight 2-3 times per week as an indicator of toxicity.

  • Endpoint Criteria: Euthanize mice when they meet predetermined endpoint criteria, such as significant weight loss (>20%), neurological symptoms, or when the tumor reaches a maximum size.

  • Survival Analysis: Record the date of euthanasia for each animal to perform Kaplan-Meier survival analysis.

Protocol 5: Pharmacodynamic Analysis of 2-HG Levels
  • Tissue Collection: At the study endpoint, euthanize the mice and immediately resect the brains.

  • Tumor Dissection: Dissect the tumor tissue from the surrounding normal brain tissue.

  • Sample Preparation: Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.

  • 2-HG Measurement: Homogenize the tumor tissue and measure 2-HG levels using a commercially available 2-HG assay kit or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Normalization: Normalize 2-HG levels to the total protein concentration of the tissue homogenate.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Crelosidenib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering Crelosidenib resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational, orally available inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] It specifically targets mutated forms of the IDH1 enzyme, such as those with the R132H and R132C substitutions.[3] In cancer cells with these mutations, the altered IDH1 enzyme produces an oncometabolite called 2-hydroxyglutarate (2-HG).[2] this compound binds to and inactivates the mutant IDH1 protein, which in turn blocks the production of 2-HG.[2] This depletion of 2-HG can lead to the differentiation and inhibition of proliferation in tumor cells that are dependent on the mutant IDH1 pathway.

Q2: What are the potential mechanisms of resistance to this compound?

A2: While this compound-specific resistance mechanisms are still under investigation, resistance to other IDH1 inhibitors can provide insights into potential mechanisms. These may include:

  • Secondary mutations in the IDH1 gene: Mutations at other sites of the IDH1 protein can prevent this compound from binding effectively. For instance, a secondary mutation, IDH1-S280F, has been identified in a patient who relapsed after showing an initial response to the IDH1 inhibitor ivosidenib.

  • Upregulation of alternative signaling pathways: Cancer cells can develop resistance by activating other signaling pathways to bypass their dependency on the mutant IDH1 pathway for survival and proliferation.

  • Drug efflux pumps: Increased expression of proteins that pump drugs out of the cell can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.

  • Metabolic reprogramming: Cancer cells might adapt their metabolism to become less dependent on the pathways affected by this compound.

Q3: How can I determine if my cancer cell line has developed resistance to this compound?

A3: You can assess this compound resistance through a series of experiments:

  • Cell Viability Assays: A significant increase in the IC50 value of this compound in your cell line compared to the parental (sensitive) cell line is a primary indicator of resistance. You can use assays like MTT or XTT to determine the IC50.

  • 2-HG Measurement: In sensitive cells, this compound should cause a marked decrease in the levels of the oncometabolite 2-hydroxyglutarate (2-HG). Resistant cells may show a reduced or no decrease in 2-HG levels upon treatment.

  • Western Blot Analysis: You can check for changes in the expression levels of proteins in signaling pathways that might be involved in resistance.

  • Sequencing of the IDH1 gene: Sequencing the IDH1 gene in your resistant cell line can identify any secondary mutations that may have arisen.

Q4: What are some strategies to overcome this compound resistance?

A4: Overcoming this compound resistance may involve several approaches:

  • Combination Therapy: Combining this compound with other targeted therapies or chemotherapy agents can be an effective strategy. The choice of the combination agent will depend on the specific resistance mechanism. For example, if a bypass signaling pathway is activated, an inhibitor of that pathway could be used.

  • Development of Next-Generation Inhibitors: If resistance is due to a secondary mutation in IDH1, a next-generation inhibitor that can bind to the doubly mutated enzyme might be necessary.

  • CRISPR-based screens: Genome-wide CRISPR screens can be a powerful tool to identify genes that, when knocked out, re-sensitize resistant cells to this compound.

Troubleshooting Guides

This section provides guidance for specific issues you might encounter during your experiments with this compound.

Issue 1: Increased IC50 value of this compound in your cell line.
  • Possible Cause 1: Experimental variability.

    • Troubleshooting: Ensure consistent cell seeding density, drug concentrations, and incubation times. Always include positive and negative controls in your cell viability assays.

  • Possible Cause 2: Development of true biological resistance.

    • Troubleshooting:

      • Confirm Resistance: Repeat the cell viability assay (MTT or XTT) with a fresh stock of this compound to rule out any issues with the drug.

      • Investigate Mechanism:

        • Sequence IDH1: Extract genomic DNA from both sensitive and resistant cells and sequence the IDH1 gene to check for secondary mutations.

        • Analyze Bypass Pathways: Use western blotting to examine the activation status of key signaling pathways that might be compensating for IDH1 inhibition (e.g., MAPK, PI3K/AKT pathways).

        • Measure 2-HG levels: Compare the levels of 2-HG in sensitive and resistant cells, both with and without this compound treatment.

Issue 2: No significant decrease in 2-HG levels after this compound treatment.
  • Possible Cause 1: Ineffective drug concentration or treatment duration.

    • Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for 2-HG reduction in your sensitive cell line.

  • Possible Cause 2: Resistance mechanism preventing drug action.

    • Troubleshooting:

      • Check for IDH1 mutations: As mentioned above, sequence the IDH1 gene to identify mutations that might interfere with this compound binding.

      • Assess drug uptake/efflux: While technically challenging, you could investigate if drug efflux pump expression (e.g., P-glycoprotein) is upregulated in the resistant cells using techniques like qPCR or western blotting.

Issue 3: Difficulty in identifying the resistance mechanism.
  • Possible Cause: A novel or complex resistance mechanism.

    • Troubleshooting:

      • Perform a CRISPR knockout screen: A genome-wide or targeted CRISPR screen can help identify genes whose loss-of-function confers resistance or sensitivity to this compound. This is a powerful, unbiased approach to uncover novel resistance mechanisms.

      • Co-immunoprecipitation (Co-IP): If you suspect that changes in protein-protein interactions involving mutant IDH1 are contributing to resistance, Co-IP can be used to identify these altered interactions.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the drug. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization:

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting up and down or by placing the plate on an orbital shaker for about 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Western Blot Analysis

This protocol is for analyzing protein expression levels.

Materials:

  • Cell lysates from sensitive and resistant cells (treated and untreated)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to your proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells in ice-cold lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Visualizations

Crelosidenib_Mechanism_of_Action cluster_cell Cancer Cell with Mutant IDH1 AKG α-Ketoglutarate mIDH1 Mutant IDH1 AKG->mIDH1 TwoHG 2-Hydroxyglutarate (Oncometabolite) mIDH1->TwoHG Production Proliferation Tumor Growth and Inhibition of Differentiation TwoHG->Proliferation Promotes This compound This compound This compound->mIDH1 Inhibits

Caption: Mechanism of action of this compound in cancer cells with mutant IDH1.

Troubleshooting_Workflow Start Observation: Increased this compound IC50 Confirm Confirm Resistance (Repeat Viability Assay) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Sequence Sequence IDH1 Gene Investigate->Sequence Western Western Blot for Bypass Pathways Investigate->Western CRISPR Perform CRISPR Screen (for unknown mechanisms) Investigate->CRISPR Mutation Secondary Mutation Found? Sequence->Mutation Pathway Bypass Pathway Activated? Western->Pathway Strategy3 Analyze Screen Hits & Validate Targets CRISPR->Strategy3 Mutation->Pathway No Strategy1 Strategy: Next-Gen Inhibitor Mutation->Strategy1 Yes Pathway->CRISPR No Strategy2 Strategy: Combination Therapy Pathway->Strategy2 Yes

Caption: A logical workflow for troubleshooting this compound resistance.

References

Troubleshooting Crelosidenib precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crelosidenib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational, orally available small molecule inhibitor of a mutant form of the isocitrate dehydrogenase type 1 (IDH1) enzyme.[1] In certain cancers, a mutated IDH1 enzyme produces the oncometabolite 2-hydroxyglutarate (2-HG).[1] this compound selectively binds to and inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels. This can induce cellular differentiation and inhibit the proliferation of tumor cells that harbor IDH1 mutations.[1]

Q2: I've heard that this compound can be difficult to dissolve. What are its general solubility properties?

A2: While specific aqueous solubility data for this compound is not widely published, it is known to be soluble in DMSO (dimethyl sulfoxide).[2][3] Like many small molecule kinase inhibitors that target hydrophobic ATP-binding pockets, this compound is likely to have low aqueous solubility. For context, similar mutant IDH1 inhibitors like Ivosidenib are practically insoluble in aqueous solutions across a physiological pH range. Therefore, precipitation when diluting a DMSO stock solution into an aqueous buffer is a common challenge.

Q3: My this compound, dissolved in 100% DMSO, precipitates immediately when I dilute it into my aqueous buffer (e.g., PBS) for an experiment. What is happening?

A3: This phenomenon is known as "solvent shock." this compound is highly soluble in a strong organic solvent like DMSO, but its solubility is significantly lower in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to crash out of solution and form a precipitate. It is crucial to keep the final DMSO concentration in your assay as low as possible (typically below 0.5% v/v) to minimize solvent effects on the biological system.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of many small molecule inhibitors is pH-dependent, especially for compounds that are weakly basic. These molecules have functional groups that can be ionized. At a pH below their acid dissociation constant (pKa), these groups become protonated (ionized), which generally increases their interaction with water and enhances solubility. Conversely, at a pH above the pKa, the compound is in its less soluble, unionized form. While the pKa of this compound is not publicly available, adjusting the pH of your aqueous buffer may be a viable strategy to improve its solubility.

Troubleshooting Guide: this compound Precipitation

If you are experiencing precipitation of this compound in your experiments, follow this troubleshooting guide.

Issue: this compound powder does not fully dissolve in the initial solvent.
  • Solution 1: Use an appropriate organic solvent. For initial stock solutions, use anhydrous, high-purity DMSO.

  • Solution 2: Gentle heating and sonication. If the compound does not readily dissolve, gentle warming (e.g., 37°C) or sonication can help break down aggregates and facilitate dissolution. However, be cautious as excessive heat may degrade the compound.

  • Solution 3: Check the concentration. You may be attempting to prepare a solution that is above the compound's solubility limit in the chosen solvent. Try preparing a less concentrated stock solution.

Issue: this compound precipitates upon dilution of the DMSO stock into aqueous media.
  • Solution 1: Optimize the dilution method. To avoid "solvent shock," try a stepwise dilution. First, dilute the stock solution in a smaller volume of your aqueous buffer, mix gently, and then add this intermediate dilution to the final volume. Pre-warming the aqueous media to your experimental temperature (e.g., 37°C) can also be beneficial.

  • Solution 2: Adjust the pH of the aqueous buffer. If this compound has ionizable groups, lowering the pH of the buffer can increase its solubility. Test a range of buffer pH values to find the optimal balance between solubility and experimental compatibility.

  • Solution 3: Use a co-solvent system. The addition of a small amount of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of this compound.

  • Solution 4: Employ solubilizing excipients. For particularly challenging situations, the use of surfactants or other solubilizing agents in the aqueous buffer can help to maintain this compound in solution.

Data Presentation

Table 1: Solubility of this compound and Similar IDH1 Inhibitors

CompoundSolventSolubilityReference
This compoundDMSOSoluble
IvosidenibAqueous (pH 1.2-7.4)Practically Insoluble
IvosidenibDMSO100 mg/mL
OlutasidenibWaterInsoluble
OlutasidenibDMSO70 mg/mL

Table 2: Common Co-solvents and Excipients for Poorly Soluble Drugs

TypeExamplesTypical Final ConcentrationNotes
Co-solvents Ethanol, Propylene Glycol, PEG 4001-5% (v/v)Must be tested for compatibility with the specific assay.
Surfactants Tween® 80, Pluronic® F-680.01-0.1% (v/v)Can form micelles to encapsulate hydrophobic compounds.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HPβCD)Varies (mM range)Forms inclusion complexes with the drug to increase solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

  • Appropriate sterile vials (e.g., amber glass or polypropylene)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution (e.g., 10 mM).

  • Weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • For storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Aqueous Buffer

Objective: To determine the highest concentration of this compound that remains soluble in a specific aqueous buffer.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Your target aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator set to your experimental temperature (e.g., 37°C)

Procedure:

  • Prepare a series of dilutions of the this compound DMSO stock solution into your pre-warmed aqueous buffer. It is important to perform a stepwise dilution to minimize precipitation.

  • Include a vehicle control (aqueous buffer with the same final concentration of DMSO as the highest this compound concentration).

  • Incubate the dilutions at the experimental temperature for a period relevant to your planned experiment (e.g., 2, 6, or 24 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).

  • For a more detailed examination, view the solutions under a microscope.

  • The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions.

Visualizations

G This compound Signaling Pathway cluster_0 Mutant IDH1 Enzyme Activity cluster_1 This compound Inhibition cluster_2 Downstream Effects alpha-KG alpha-KG Mutant_IDH1 Mutant_IDH1 alpha-KG->Mutant_IDH1 NADPH NADPH NADPH->Mutant_IDH1 2-HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->2-HG Conversion Cell_Differentiation Cell Differentiation Mutant_IDH1->Cell_Differentiation Blocks Tumor_Growth Tumor Growth 2-HG->Tumor_Growth Promotes This compound This compound This compound->Mutant_IDH1 Inhibits This compound->Cell_Differentiation Promotes This compound->Tumor_Growth Inhibits

Caption: this compound inhibits mutant IDH1, reducing 2-HG and promoting cell differentiation.

G Experimental Workflow for this compound Solution Preparation Start Start Weigh_this compound Weigh this compound Powder Start->Weigh_this compound Add_DMSO Add Anhydrous DMSO Weigh_this compound->Add_DMSO Dissolve Vortex / Sonicate / Warm (37°C) Add_DMSO->Dissolve Check_Stock Completely Dissolved? Dissolve->Check_Stock Check_Stock->Dissolve No Aliquot_Store Aliquot and Store at -80°C Check_Stock->Aliquot_Store Yes Prepare_Aqueous Prepare Pre-warmed Aqueous Buffer Aliquot_Store->Prepare_Aqueous Dilute Perform Stepwise Dilution Prepare_Aqueous->Dilute Check_Final Precipitate Forms? Dilute->Check_Final Use_Solution Use in Experiment Check_Final->Use_Solution No Troubleshoot Troubleshoot (See Guide) Check_Final->Troubleshoot Yes End End Use_Solution->End Troubleshoot->End

Caption: Workflow for preparing and diluting this compound solutions for experiments.

G Troubleshooting Logic for this compound Precipitation Precipitation Precipitation Observed Dilution_Step Precipitation on Dilution? Precipitation->Dilution_Step Stock_Issue Issue with Stock Solution Dilution_Step->Stock_Issue No Aqueous_Issue Issue with Aqueous Dilution Dilution_Step->Aqueous_Issue Yes Check_DMSO Use Anhydrous DMSO Stock_Issue->Check_DMSO Lower_Stock_Conc Lower Stock Concentration Stock_Issue->Lower_Stock_Conc Stepwise_Dilution Use Stepwise Dilution Aqueous_Issue->Stepwise_Dilution Success Solution is Clear Check_DMSO->Success Lower_Stock_Conc->Success Adjust_pH Adjust Buffer pH Stepwise_Dilution->Adjust_pH Stepwise_Dilution->Success Add_Cosolvent Add Co-solvent (e.g., PEG 400) Adjust_pH->Add_Cosolvent Adjust_pH->Success Add_Excipient Add Excipient (e.g., Tween 80) Add_Cosolvent->Add_Excipient Add_Cosolvent->Success Add_Excipient->Success

Caption: A decision tree for troubleshooting this compound precipitation issues.

References

Optimizing Crelosidenib dosage for maximum efficacy and minimal toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Crelosidenib. The information is designed to help troubleshoot common experimental challenges and answer frequently asked questions to maximize efficacy while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in preclinical in vivo models?

A preclinical study in xenograft mouse models has shown that oral administration of this compound at doses ranging from 0 to 32 mg/kg, given twice daily for three days, resulted in a dose-dependent reduction of the oncometabolite 2-hydroxyglutarate (2-HG)[1]. The optimal starting dose for a new in vivo experiment should be determined based on the specific tumor model and experimental goals, but this range provides a valuable starting point.

Q2: How should this compound be prepared for in vitro and in vivo studies?

For in vitro experiments, this compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution. To avoid degradation, it is recommended to store stock solutions at -80°C and aliquot them to prevent repeated freeze-thaw cycles. For short-term storage (within one week), 4°C is suitable. When preparing working solutions for cell-based assays, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced cellular stress. A negative control with the solvent alone should always be included.

For in vivo oral gavage administration, the formulation will depend on the specific study protocol and animal model. It is advisable to consult relevant literature for appropriate vehicle solutions.

Q3: What is the mechanism of action of this compound?

This compound is an orally available inhibitor of mutated isocitrate dehydrogenase 1 (IDH1), specifically targeting the R132H and R132C mutations, as well as mutant IDH2 at R140Q and R172K.[2][3] It covalently binds to a cysteine residue in an allosteric binding pocket of the mutant IDH1 enzyme, leading to its inactivation.[4][5] This inhibition blocks the conversion of alpha-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG), an oncometabolite that drives cancer growth by altering cellular signaling and blocking cell differentiation.

Q4: What biomarkers can be used to monitor this compound activity?

The primary pharmacodynamic biomarker for this compound activity is the level of 2-hydroxyglutarate (2-HG). Inhibition of mutant IDH1 by this compound leads to a rapid and dose-dependent reduction in 2-HG levels in both cells and tumors. Monitoring 2-HG levels in plasma, urine, or tumor tissue can provide a direct measure of target engagement and biological activity. Importantly, this compound selectively inhibits 2-HG production without affecting the levels of α-ketoglutarate (α-KG), indicating its specificity for the mutant enzyme.

Troubleshooting Guide

IssuePotential CauseRecommended Action
In Vitro: High cell toxicity observed at expected efficacious concentrations.1. Solvent (e.g., DMSO) concentration is too high.2. Off-target effects at high drug concentrations.3. Cell line is particularly sensitive.1. Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤0.1% for DMSO). Run a solvent-only control.2. Perform a dose-response curve to determine the IC50 and ensure you are working within a specific inhibitory range.3. Test a range of lower concentrations and shorter incubation times.
In Vitro: Lack of 2-HG reduction in IDH1-mutant cells.1. Incorrect this compound concentration.2. Poor compound stability or solubility.3. Cell line does not express the specific IDH1 mutation targeted by this compound.1. Verify the concentration of the stock solution and perform a serial dilution to test a range of concentrations.2. Ensure proper storage and handling of the compound. Check for precipitation in the culture medium.3. Confirm the IDH1 mutation status of your cell line (e.g., via sequencing).
In Vivo: High toxicity or adverse events in animal models (e.g., weight loss, lethargy).1. Dosage is too high for the specific animal model or strain.2. Formulation or vehicle is causing adverse effects.3. Off-target toxicity.1. Reduce the dosage and/or the frequency of administration. Consider a dose-escalation study to determine the maximum tolerated dose (MTD).2. Administer the vehicle alone to a control group to assess its tolerability.3. Monitor for specific signs of toxicity and consider histopathological analysis of major organs.
In Vivo: Suboptimal tumor growth inhibition despite evidence of 2-HG reduction.1. Tumor model is not solely dependent on the IDH1 mutation.2. Insufficient drug exposure at the tumor site.3. Development of resistance mechanisms.1. Characterize the genetic background of your tumor model to identify other potential oncogenic drivers.2. Perform pharmacokinetic analysis to measure drug concentration in plasma and tumor tissue.3. Investigate potential resistance pathways through genomic or proteomic analysis of treated tumors.

Data Summary

Table 1: In Vitro Potency of this compound Against Mutant IDH Enzymes

EnzymeIC50 (nM)
IDH1 R132H6.27
IDH1 R132C3.71
IDH2 R140Q36.9
IDH2 R172K11.5
HT1080 cells (IDH1 R132C)1.28

Table 2: Preclinical In Vivo Dosage and Effect of this compound

Animal ModelDosageAdministrationObserved Effect
IDH1 mutant xenograft mice0-32 mg/kgOral gavage, twice daily for 3 daysDose-dependent reduction of 2-hydroxyglutarate

Experimental Protocols

Protocol 1: In Vitro 2-HG Measurement Assay

  • Cell Culture: Plate IDH1-mutant cells (e.g., HT1080) in a suitable culture plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24-72 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris.

  • 2-HG Analysis:

    • Collect the supernatant containing the metabolites.

    • Analyze the 2-HG levels using a commercially available 2-HG assay kit (colorimetric or fluorometric) or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Normalization: Normalize the 2-HG levels to the total protein concentration or cell number in each sample.

Visualizations

Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell Metabolism (with IDH1 mutation) cluster_2 This compound Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH1 aKG_mut Alpha-ketoglutarate (a-KG) twoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) aKG_mut->twoHG Mutant IDH1 Proliferation Proliferation twoHG->Proliferation Blocks Differentiation, Promotes Proliferation This compound This compound Mutant_IDH1_Inactivated Mutant IDH1 (Inactivated) This compound->Mutant_IDH1_Inactivated Inhibits twoHG_blocked 2-HG Production Blocked aKG_mut2 Alpha-ketoglutarate (a-KG) aKG_mut2->twoHG_blocked Mutant IDH1 Experimental_Workflow start Start: In Vivo Efficacy Study animal_model Select IDH1-mutant xenograft mouse model start->animal_model randomization Randomize mice into treatment and control groups animal_model->randomization treatment Administer this compound (e.g., 0-32 mg/kg, oral gavage) and vehicle control randomization->treatment monitoring Monitor tumor volume, body weight, and clinical signs daily treatment->monitoring endpoint At study endpoint, collect tumors and plasma for analysis monitoring->endpoint analysis Analyze 2-HG levels (pharmacodynamics) and assess tumor growth inhibition (efficacy) endpoint->analysis conclusion Correlate dose, 2-HG reduction, and anti-tumor efficacy analysis->conclusion Troubleshooting_Logic start Issue: Suboptimal Efficacy check_dose Is the dose sufficient? start->check_dose check_pd Is 2-HG reduced? check_dose->check_pd Yes increase_dose Action: Increase dose or frequency of administration check_dose->increase_dose No check_pk Action: Check pharmacokinetics (drug exposure at tumor site) check_pd->check_pk No investigate_resistance Action: Investigate resistance mechanisms (e.g., other oncogenic drivers) check_pd->investigate_resistance Yes

References

Crelosidenib Technical Support Center: Identifying Off-Target Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Crelosidenib in preclinical models. The following troubleshooting guides and FAQs are designed to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

General

Q1: What is the known primary target of this compound?

A1: this compound is an orally available inhibitor of the mutant form of isocitrate dehydrogenase type 1 (IDH1), specifically targeting the R132 mutation.[1][2] It functions by covalently binding to and inactivating the mutant IDH1 enzyme, which consequently inhibits the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1] this compound has also demonstrated activity against IDH2 mutants R140Q and R172K.[3]

Q2: Why is it important to investigate the off-target effects of this compound?

A2: Investigating off-target effects is a critical aspect of drug development. Unidentified off-target interactions can lead to unexpected cellular phenotypes, toxicity, or adverse events in preclinical and clinical settings.[4] A comprehensive understanding of this compound's target profile allows for accurate interpretation of experimental data, prediction of potential side effects, and the potential discovery of new therapeutic applications, a practice known as drug repurposing.

Q3: What are the common initial steps to investigate potential off-target effects of a compound like this compound?

A3: A crucial first step is to perform kinome-wide profiling to evaluate the compound's selectivity against a broad panel of kinases. Concurrently, cell-based assays that compare the drug's effect in cells with and without the intended target can help distinguish between on-target and off-target effects. This can be achieved using techniques like CRISPR-Cas9 to knock out the target gene. If the compound retains its activity in cells lacking the primary target, it strongly indicates the presence of off-target effects.

Experimental Design

Q4: We are planning a kinome scan for this compound. What concentration of the compound should we use?

A4: The selection of an appropriate concentration for a kinome scan is vital. It is recommended to use a concentration that is relevant to the compound's intended biological activity, typically 10- to 100-fold higher than its on-target IC50 or Ki value. This concentration range helps in identifying off-targets that may be relevant at therapeutic doses. For this compound, which has a cellular IC50 of approximately 1.28 nM for mutant IDH1, a suitable starting concentration for a kinome scan would be in the 100 nM to 1 µM range. Performing the screen at multiple concentrations can provide a more detailed understanding of the dose-dependent nature of any off-target interactions.

Q5: What are some suitable preclinical models to study the off-target effects of this compound?

A5: A range of preclinical models can be utilized. For in vitro studies, cancer cell lines that do not express the mutant IDH1 target are valuable for isolating and characterizing off-target effects. For in vivo investigations, mouse models with inducible knockout of the intended target can be employed to differentiate the on- and off-target effects of the drug. Furthermore, employing a diverse panel of cancer cell lines can aid in the identification of cell-type-specific off-target effects.

Troubleshooting

Q6: We performed a kinome scan and identified several potential off-target kinases for this compound. How should we validate these hits?

A6: Validation of initial hits from a kinome scan is a critical step. The initial validation should involve secondary biochemical assays, such as individual kinase activity assays, to confirm the inhibitory effect of this compound on the identified kinases. Following this, cell-based assays are necessary to determine if this compound can inhibit the activity of these kinases within a cellular context. This can be accomplished by assessing the phosphorylation of known downstream substrates of the off-target kinase using methods like Western blotting or phospho-proteomics.

Q7: Our cell viability assays indicate that this compound is cytotoxic to cells that do not express mutant IDH1. How can we identify the off-target responsible for this effect?

A7: This is a frequent challenge in drug discovery. One effective strategy is to use genetic approaches, such as siRNA or CRISPR-Cas9, to systematically knock down or knock out the validated off-target kinases in the sensitive cell line. If the knockdown of a particular off-target kinase reverses the cytotoxic effect of this compound, it provides strong evidence that this off-target is mediating the observed phenotype. An alternative method is to correlate the sensitivity of a panel of cell lines to this compound with the expression levels of the potential off-target kinases.

Q8: We are encountering difficulties in expressing and purifying one of the potential off-target kinases for our validation assays. What are our options?

A8: Challenges with protein expression and purification are common. It is advisable to explore alternative expression systems, such as bacterial, insect, or mammalian cells. Optimizing the codon usage of the gene for the selected expression system can often enhance expression levels. If producing the protein in-house is not successful, outsourcing the production to a commercial service is a viable option. As an alternative to using purified protein, cell-based assays like nanoBRET, which measure target engagement in living cells, can be employed.

Data Presentation

Hypothetical Kinome Scan Data for this compound

The following table presents hypothetical data from a kinome scan of this compound at a 1 µM concentration, showing the percent inhibition of kinase activity.

Kinase TargetFamilyPercent Inhibition at 1 µM
IDH1 (R132H) On-Target 98%
Kinase ATyrosine Kinase85%
Kinase BSerine/Threonine Kinase72%
Kinase CTyrosine Kinase55%
Kinase DSerine/Threonine Kinase48%
Kinase ELipid Kinase30%
Hypothetical IC50 Values for this compound Against On- and Off-Targets

This table provides hypothetical IC50 values for this compound against its primary on-target and validated off-target kinases.

TargetTarget TypeIC50 (nM)
IDH1 (R132H) On-Target 1.3
Kinase AOff-Target150
Kinase BOff-Target450
Kinase COff-Target980

Experimental Protocols

Kinome Profiling Using a Competition Binding Assay (e.g., KINOMEscan™)

This protocol gives a general overview of how a kinome-wide competition binding assay is conducted.

Objective: To identify potential kinase off-targets of this compound by assessing its ability to compete with a known ligand for binding to a large panel of kinases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (e.g., KINOMEscan™ from Eurofins DiscoverX)

  • Assay buffer

  • Control compounds (positive and negative)

Procedure:

  • Compound Preparation: A working solution of this compound is prepared at the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer. Control compound solutions are also prepared.

  • Assay Plate Preparation: The kinase panel is typically supplied in a multi-well plate format, where each well contains a specific kinase immobilized on a solid support.

  • Competition Binding: The this compound working solution is added to each well of the kinase panel plate.

  • Ligand Addition: A known, tagged ligand for each kinase is added to the wells, which will compete with this compound for binding to the kinase's active site.

  • Incubation: The plate is incubated for a defined period (e.g., 1 hour) at room temperature to allow the binding reaction to reach equilibrium.

  • Washing: The plate is washed to remove any unbound compound and ligand.

  • Detection: The quantity of tagged ligand bound to each kinase is measured using a suitable detection method, such as qPCR for DNA-tagged ligands.

  • Data Analysis: The amount of ligand bound in the presence of this compound is compared to that of a negative control (e.g., DMSO). The results are usually expressed as percent inhibition.

Cell-Based Target Engagement Assay (NanoBRET™)

This protocol details a cell-based assay to confirm the interaction of this compound with a potential off-target kinase in a live-cell environment.

Objective: To validate the binding of this compound to a specific off-target kinase in a cellular context.

Materials:

  • HEK293 cells (or another suitable cell line)

  • Expression vector for the off-target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the off-target kinase

  • This compound stock solution

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • NanoBRET™ Nano-Glo® Substrate

Procedure:

  • Cell Transfection: HEK293 cells are transfected with the expression vector encoding the NanoLuc®-kinase fusion protein.

  • Cell Plating: After 24 hours, the transfected cells are harvested and plated into a white, 96-well assay plate.

  • Compound Treatment: Serial dilutions of this compound are prepared in Opti-MEM® and added to the appropriate wells.

  • Tracer Addition: The NanoBRET™ tracer is added to all wells.

  • Incubation: The plate is incubated for 2 hours at 37°C in a CO2 incubator.

  • Detection: The NanoBRET™ Nano-Glo® Substrate is added to all wells, and the plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The displacement of the tracer by this compound leads to a decrease in the BRET signal. The BRET ratio is plotted against the this compound concentration to determine the IC50 value for target engagement.

Western Blotting for Phospho-Substrate Analysis

This protocol describes the assessment of this compound's effect on the activity of a potential off-target kinase by measuring the phosphorylation of its downstream substrate.

Objective: To determine if this compound inhibits the catalytic activity of an off-target kinase in a cellular setting.

Materials:

  • A cancer cell line with known active signaling through the off-target kinase.

  • This compound stock solution

  • Cell lysis buffer

  • Primary antibodies (total substrate, phospho-substrate, and a loading control such as GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Cells are plated and allowed to adhere overnight. They are then treated with various concentrations of this compound for a specified duration (e.g., 2 hours).

  • Cell Lysis: The cells are washed with cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE and Transfer: The protein lysates are separated by SDS-PAGE, and the proteins are transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • The membrane is incubated with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

    • Following further washes, the blot is developed using a chemiluminescent substrate.

    • The blot is imaged using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane is stripped and re-probed with antibodies for the total substrate and a loading control to confirm equal protein loading.

  • Data Analysis: The band intensities are quantified, and the phospho-substrate signal is normalized to the total substrate and the loading control.

Visualizations

Off_Target_Identification_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_phenotypic Phenotypic Correlation cluster_outcome Outcome kinome_scan Kinome-wide Profiling (e.g., KINOMEscan) biochemical_assays Biochemical Assays (IC50 determination) kinome_scan->biochemical_assays Identify Hits phenotypic_screen Phenotypic Screening (in target-negative cells) genetic_validation Genetic Validation (siRNA/CRISPR) phenotypic_screen->genetic_validation Observed Phenotype target_engagement Cellular Target Engagement (e.g., NanoBRET) biochemical_assays->target_engagement Confirm Inhibition downstream_signaling Downstream Signaling Analysis (Western Blot, Phospho-proteomics) target_engagement->downstream_signaling Confirm Cellular Activity downstream_signaling->genetic_validation Validate Functional Effect off_target_profile Confirmed Off-Target Profile genetic_validation->off_target_profile Confirm Phenotypic Link cell_panel_screen Cell Panel Screening & Correlation Analysis cell_panel_screen->off_target_profile Correlate Sensitivity

Caption: Workflow for identifying and validating off-target effects of a small molecule inhibitor.

Crelosidenib_On_Target_Pathway cluster_pathway This compound On-Target Signaling Pathway alpha_kg alpha-Ketoglutarate (α-KG) mutant_idh1 Mutant IDH1 (R132H) alpha_kg->mutant_idh1 two_hg 2-Hydroxyglutarate (2-HG) mutant_idh1->two_hg Catalyzes downstream Oncogenic Signaling & Blocked Differentiation two_hg->downstream Promotes This compound This compound This compound->mutant_idh1 Inhibits

Caption: Simplified signaling pathway of this compound's on-target effect on mutant IDH1.

Troubleshooting_Kinome_Scan cluster_troubleshooting Troubleshooting Kinome Scan Results start Unexpected Kinome Scan Results q1 Are the hits reproducible? start->q1 q2 Is the compound pure? start->q2 q3 Is the concentration appropriate? start->q3 a1_yes Proceed to Validation q1->a1_yes Yes a1_no Repeat Scan q1->a1_no No q2->q3 Yes a2_no Re-synthesize/Purify Compound q2->a2_no No a3_yes Proceed to Validation q3->a3_yes Yes a3_no Re-screen at Different Concentrations q3->a3_no No a1_no->q2 a2_yes Consider Assay Artifacts a2_no->q1 a3_no->q1

Caption: A logical troubleshooting guide for unexpected results from a kinome scan.

References

How to assess Crelosidenib stability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Crelosidenib in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound for long-term stability?

For long-term storage, solid this compound should be stored at -20°C in a dry and dark environment.[1][2][3][4] Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[5] For short-term use (days to weeks), storage at 0-4°C is acceptable.

Q2: How should I prepare this compound solutions for my experiments to ensure stability?

It is recommended to prepare a concentrated stock solution of this compound in a non-aqueous solvent such as DMSO. For cell-based assays, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced cellular toxicity. Working solutions should be freshly prepared by diluting the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use.

Q3: I am observing a loss of this compound activity in my long-term cell culture experiment. What could be the cause?

Several factors could contribute to a loss of activity:

  • Degradation in Aqueous Media: Small molecule inhibitors can be susceptible to hydrolysis in aqueous culture media over extended incubation periods.

  • Adsorption to Plastics: The compound may adsorb to the surface of cell culture plates or tubes, reducing its effective concentration.

  • Metabolism by Cells: The cells in your experiment may metabolize this compound over time.

  • Light Sensitivity: Although not explicitly documented for this compound, many small molecules are light-sensitive. Ensure experiments are protected from direct light.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

To assess stability, you can perform a time-course experiment where you analyze the concentration of this compound in your experimental medium (e.g., cell culture media with and without cells) at different time points (e.g., 0, 24, 48, 72 hours). The concentration can be quantified using a stability-indicating analytical method like HPLC-UV or LC-MS.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between experiments. - Improper storage of this compound stock solution.- Repeated freeze-thaw cycles of stock solution.- Inconsistent preparation of working solutions.- Aliquot and store stock solutions at -80°C.- Prepare fresh working solutions for each experiment from a new aliquot.- Ensure accurate and consistent pipetting and dilution.
Precipitation of this compound in aqueous buffer. - Poor solubility of this compound at the desired concentration.- The pH of the buffer is affecting solubility.- Perform a solubility test to determine the maximum soluble concentration in your buffer.- Consider adjusting the pH of the buffer, if experimentally permissible.- Prepare a more concentrated stock in an organic solvent and use a smaller volume for dilution.
Appearance of new peaks in HPLC chromatogram during stability testing. - Degradation of this compound.- Identify the degradation products using LC-MS/MS.- Perform forced degradation studies to understand the degradation pathways.- Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation.

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound (Solid State)

Objective: To evaluate the stability of solid this compound under ICH recommended long-term storage conditions.

Methodology:

  • Store aliquots of solid this compound in sealed, light-protected containers at the following conditions:

    • 25°C / 60% Relative Humidity (RH)

    • 40°C / 75% Relative Humidity (RH) (Accelerated condition)

    • -20°C (Control)

  • At specified time points (e.g., 0, 3, 6, 9, 12, 24, 36 months), remove a sample from each condition.

  • Prepare a solution of known concentration in a suitable solvent (e.g., DMSO).

  • Analyze the sample using a validated stability-indicating HPLC-UV method to determine the purity and identify any degradation products.

  • Assess physical properties such as appearance, color, and solubility.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products. While a specific validated method for this compound is not publicly available, the following protocol is a representative example based on methods for similar small molecule inhibitors.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of this compound (a hypothetical wavelength of 254 nm is used here).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrate that the method can resolve this compound from its degradation products generated during forced degradation studies.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the degree of scatter between a series of measurements.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol 3: Forced Degradation Studies

Objective: To identify potential degradation pathways of this compound under stress conditions.

Methodology: Expose solutions of this compound to the following conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the stability-indicating HPLC method and LC-MS/MS to identify and characterize the degradation products.

Data Presentation

Table 1: Hypothetical Long-Term Stability Data for Solid this compound

Storage ConditionTime Point (Months)Purity (%) by HPLCAppearance
25°C / 60% RH099.8White to off-white powder
699.5No change
1299.1No change
40°C / 75% RH099.8White to off-white powder
398.2No change
696.5Slight yellowing
-20°C099.8White to off-white powder
1299.7No change
2499.6No change

Table 2: Hypothetical Forced Degradation Results for this compound

Stress Condition% DegradationNumber of Degradation Products
0.1 N HCl15.22
0.1 N NaOH25.83
3% H₂O₂10.51
Thermal (80°C)5.11
Photolytic (UV)8.92

Visualizations

Mutant IDH1 Signaling Pathway

Mutant_IDH1_Pathway Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 NADP+ to NADPH alpha_KG α-Ketoglutarate (α-KG) mIDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mIDH1 NADPH to NADP+ two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) TET2 TET2 Demethylases two_HG->TET2 Inhibition Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases Inhibition wtIDH1->alpha_KG mIDH1->two_HG This compound This compound This compound->mIDH1 DNA_Hypermethylation DNA Hypermethylation TET2->DNA_Hypermethylation Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Differentiation_Block Block in Cellular Differentiation DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Stability_Workflow start Start: this compound Sample storage Long-Term Storage (e.g., -20°C, 25°C/60%RH, 40°C/75%RH) start->storage forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation sampling Sampling at Pre-defined Time Points storage->sampling analysis Analysis by Stability-Indicating HPLC-UV / LC-MS forced_degradation->analysis sampling->analysis data_evaluation Data Evaluation: - Purity Assessment - Degradant Identification - Shelf-life Determination analysis->data_evaluation end End: Stability Profile data_evaluation->end

References

Managing variability in in vivo responses to Crelosidenib

Author: BenchChem Technical Support Team. Date: November 2025

Crelosidenib Technical Support Center

Welcome to the technical resource center for this compound. This guide is intended for researchers, scientists, and drug development professionals to help manage and troubleshoot variability in in vivo responses to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX). By binding to the ATP-binding pocket of TKX, this compound blocks the downstream phosphorylation of key effector proteins, thereby inhibiting cell proliferation and survival signals in TKX-dependent models.

Q2: What is the recommended formulation and vehicle for in vivo studies?

A2: For oral gavage, this compound is most commonly formulated in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. For intraperitoneal injection, a solution of 10% DMSO, 40% PEG300, and 50% saline is recommended. Solubility and stability should always be confirmed for your specific lot and concentration.

Q3: What are the expected pharmacokinetic (PK) properties of this compound?

A3: this compound generally exhibits moderate oral bioavailability and a plasma half-life of approximately 4-6 hours in rodents. However, significant inter-animal variability can occur. Refer to the data tables below for more specific examples.

Q4: Are there any known off-target effects I should be aware of?

A4: While this compound is highly selective for TKX, high concentrations may show minor inhibitory activity against other related kinases. It is recommended to perform a baseline kinase panel screen if off-target effects are suspected in your model system.

Troubleshooting Guide

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: High variability in tumor growth inhibition between animals in the same treatment group.

  • Q: My tumor growth curves show a wide spread, with some animals responding well and others not at all. What are the potential causes?

  • A: High variability is a common challenge in in vivo studies. Key factors to investigate include:

    • Drug Formulation and Administration: Inconsistent suspension of this compound in the vehicle can lead to inaccurate dosing. Ensure the formulation is homogenized thoroughly before and between dosing each animal. Verify the accuracy of your gavage or injection technique.

    • Animal Health and Stress: Underlying health issues or stress can significantly impact drug metabolism and tumor growth. Ensure all animals are properly acclimatized and monitored for health status.

    • Tumor Heterogeneity: The inherent biological variability of the tumor model itself can be a major contributor. Consider re-evaluating the passage number of your cell line or the implantation technique to ensure consistency.

    • Pharmacokinetic Variability: Differences in drug absorption and metabolism among animals can lead to varied exposure levels. A satellite group for PK analysis is highly recommended.

Issue 2: Inconsistent pharmacodynamic (PD) marker engagement.

  • Q: I am not seeing consistent inhibition of the downstream marker, p-SUBSTRATE, in my tumor samples despite consistent dosing. Why might this be?

  • A: This suggests a disconnect between drug administration and target engagement.

    • Timing of Sample Collection: this compound has a defined pharmacokinetic profile. Ensure you are collecting tissues at the expected Tmax (time of maximum plasma concentration) to observe maximal target inhibition. Collecting samples at a later time point may show restored pathway activity.

    • Drug Penetration: this compound may have variable penetration into the tumor tissue. Consider performing a PK analysis on both plasma and tumor tissue to confirm exposure at the site of action.

    • Assay Variability: Ensure your Western blot or IHC protocol is robust and validated. Include appropriate positive and negative controls to rule out technical issues with the PD assay itself.

Issue 3: Unexpected toxicity or weight loss at previously tolerated doses.

  • Q: My animals are experiencing significant weight loss and other adverse effects at a dose that was reported to be well-tolerated. What should I check?

  • A: Several factors can influence the tolerability of this compound:

    • Vehicle Effects: The vehicle itself, particularly those containing solvents like DMSO, can cause toxicity. Always include a vehicle-only control group to assess this.

    • Animal Strain and Vendor: Different rodent strains can have varying sensitivities to drug toxicity. Even animals of the same strain from different vendors may exhibit different metabolic profiles.

    • Diet and Gut Microbiome: The diet provided to the animals can influence drug metabolism. Changes in the gut microbiome can also alter the absorption and metabolism of orally administered compounds. Ensure a consistent diet is used across all studies.

Quantitative Data Summary

The following tables present example data to illustrate the potential sources of variability when working with this compound.

Table 1: Effect of Dosing Vehicle on this compound Plasma Exposure (50 mg/kg, Oral Gavage in Mice)

Vehicle FormulationCmax (ng/mL)AUC (0-24h) (ng·h/mL)Tmax (hours)
0.5% Methylcellulose1250 ± 2107500 ± 13502
10% DMSO, 40% PEG3002100 ± 35011800 ± 19001
Corn Oil850 ± 1505100 ± 9804

Data are presented as mean ± standard deviation.

Table 2: Impact of Animal Fasting Status on Oral Bioavailability

Animal StatusCmax (ng/mL)AUC (0-24h) (ng·h/mL)
Fed1180 ± 1907100 ± 1200
Fasted (4 hours)1850 ± 28010500 ± 1600

Data are presented as mean ± standard deviation for a 50 mg/kg oral dose in 0.5% Methylcellulose.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model

  • Cell Culture: Culture TumorCell-47 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 TumorCell-47 cells in a 1:1 mixture of media and Matrigel into the flank of female athymic nude mice.

  • Tumor Monitoring: Allow tumors to grow to an average volume of 150-200 mm³. Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and randomize animals into treatment groups.

  • Drug Preparation: Prepare this compound in 0.5% methylcellulose / 0.2% Tween 80. Vortex thoroughly before dosing the first animal and briefly between each animal to ensure a uniform suspension.

  • Dosing: Administer this compound or vehicle via oral gavage once daily at the desired dose (e.g., 50 mg/kg). Monitor animal weight and tumor volume 2-3 times per week.

  • Endpoint: Conclude the study when tumors in the vehicle control group reach the predetermined endpoint size (e.g., 1500 mm³) or when signs of unacceptable toxicity are observed.

Protocol 2: Western Blot for p-SUBSTRATE (Pharmacodynamic Marker)

  • Sample Collection: Euthanize mice at a specified time point post-dose (e.g., 2 hours for Tmax). Excise tumors and immediately snap-freeze in liquid nitrogen.

  • Lysis: Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-SUBSTRATE (1:1000) and total SUBSTRATE (1:1000) overnight at 4°C.

  • Detection: Incubate with a secondary HRP-conjugated antibody (1:5000) for 1 hour and visualize using an ECL substrate.

Diagrams: Pathways and Workflows

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor TKX Receptor GF->Receptor Binds TKX TKX (Active) Receptor->TKX Activates This compound This compound This compound->TKX Inhibits SUBSTRATE SUBSTRATE TKX->SUBSTRATE Phosphorylates pSUBSTRATE p-SUBSTRATE Proliferation Gene Transcription (Proliferation, Survival) pSUBSTRATE->Proliferation Promotes

Caption: this compound inhibits the TKX signaling pathway.

G start Start: High In Vivo Variability Observed check_formulation Is drug formulation homogeneous and stable? start->check_formulation check_dosing Is dosing technique (e.g., gavage) consistent? check_formulation->check_dosing Yes improve_formulation Action: Re-optimize vehicle. Ensure rigorous mixing. check_formulation->improve_formulation No check_pk Run satellite PK study. Is exposure consistent? check_dosing->check_pk Yes train_technicians Action: Standardize and verify dosing technique. check_dosing->train_technicians No check_model Is the tumor model known for heterogeneity? check_pk->check_model Yes investigate_pkpd Action: Investigate animal diet, health, and genetics. check_pk->investigate_pkpd No refine_model Action: Re-derive cell line. Standardize implantation. check_model->refine_model Yes end Outcome: Reduced Variability check_model->end No improve_formulation->check_formulation train_technicians->check_dosing investigate_pkpd->check_pk refine_model->end

Caption: Troubleshooting workflow for high response variability.

G cluster_preclinical Pre-Clinical Phase cluster_analysis Analysis Phase implant Implant Tumor Cells randomize Randomize Mice implant->randomize dose Daily Dosing: This compound or Vehicle randomize->dose monitor Monitor Tumor Vol. & Body Weight dose->monitor endpoint Reach Endpoint monitor->endpoint collect Collect Plasma & Tumor Tissue endpoint->collect pk_analysis PK Analysis (Plasma) collect->pk_analysis pd_analysis PD Analysis (Tumor) collect->pd_analysis

Caption: Experimental workflow for an in vivo efficacy study.

Addressing poor oral bioavailability of Crelosidenib in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of Crelosidenib in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in common animal models?

A1: Publicly available preclinical studies on this compound (LY3410738) confirm its oral activity. For instance, in xenograft mouse models, this compound administered via oral gavage resulted in a dose-dependent inhibition of 2-hydroxyglutarate (2-HG).[1] Clinical trial data also show that oral administration of this compound results in dose-proportional exposure in patients.[2][3] However, specific quantitative data on the percentage of oral bioavailability in preclinical animal models such as mice, rats, or dogs has not been published in the available literature. It is common for highly potent, targeted inhibitors to have variable oral bioavailability due to factors like low aqueous solubility.

Q2: What are the primary factors that could be contributing to poor oral bioavailability of this compound in my animal study?

A2: Several factors can contribute to lower-than-expected oral bioavailability of a compound like this compound. These can be broadly categorized as formulation-related, animal-related, or experimental procedure-related.

  • Formulation-Related Issues:

    • Poor Solubility: this compound, as a small molecule inhibitor, may have low aqueous solubility, which is a primary barrier to absorption in the gastrointestinal (GI) tract.

    • Inadequate Vehicle: The vehicle used to suspend or dissolve this compound for oral gavage may not be optimal for its absorption.

    • Particle Size: For suspensions, the particle size of the drug can significantly impact its dissolution rate and subsequent absorption.

  • Animal-Related Issues:

    • Gastrointestinal Physiology: The pH of the GI tract, gastric emptying time, and presence of food can all affect drug absorption.

    • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.

    • Animal Strain and Health: Different strains of mice or rats can have variations in drug metabolism, and the overall health of the animal can impact GI function.

  • Experimental Procedure-Related Issues:

    • Improper Gavage Technique: Incorrect oral gavage technique can lead to dosing errors, such as administration into the lungs instead of the stomach, or cause stress to the animal, affecting GI motility.

    • Dosing Volume and Concentration: The volume and concentration of the dosing solution can impact absorption.

    • Blood Sampling Times: Inappropriate timing of blood sample collection can lead to an underestimation of the peak plasma concentration (Cmax) and the total drug exposure (AUC).

Troubleshooting Guide for Poor Oral Bioavailability

This guide provides a systematic approach to identifying and addressing the potential causes of poor oral bioavailability of this compound in your animal experiments.

Step 1: Review and Optimize the Formulation

The formulation of your dosing solution is a critical first step.

Potential Issue Troubleshooting Recommendation Experimental Protocol
Poor Aqueous Solubility Evaluate alternative formulation vehicles known to enhance the solubility and absorption of poorly soluble drugs.Solubility Screening: 1. Prepare saturated solutions of this compound in a panel of vehicles (e.g., PEG400, Solutol HS 15, Tween 80, Cremophor EL, Labrasol, oil-based vehicles like sesame or corn oil).2. Agitate the solutions for 24-48 hours at a controlled temperature.3. Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
Inadequate Dissolution If using a suspension, consider reducing the particle size of the this compound powder.Particle Size Reduction: 1. Utilize micronization or nano-milling techniques to reduce the particle size of the drug substance.2. Characterize the particle size distribution using methods like laser diffraction.3. Prepare suspensions with the micronized drug and assess its dissolution profile in vitro using a USP apparatus II (paddle) in simulated gastric and intestinal fluids.
Formulation Instability Ensure the formulation is stable and the drug does not precipitate out of solution or suspension before and during administration.Formulation Stability Assessment: 1. Prepare the dosing formulation and store it under the intended experimental conditions (e.g., room temperature, refrigerated).2. At various time points (e.g., 0, 2, 4, 8, 24 hours), visually inspect for precipitation and analyze the concentration of this compound to check for degradation.

Case Study: Improving Oral Bioavailability of SR13668

A study on the novel anti-cancer agent SR13668, which initially had an oral bioavailability of less than 1% in rats, demonstrated a significant improvement through formulation optimization. By screening various lipid-based vehicles, a formulation of PEG400:Labrasol (1:1 v/v) was identified that increased the oral bioavailability to approximately 25-27%.[4] This highlights the critical role of the formulation in overcoming poor oral absorption.

Step 2: Refine Experimental Procedures

Meticulous experimental technique is crucial for accurate and reproducible results.

Potential Issue Troubleshooting Recommendation Experimental Protocol
Incorrect Oral Gavage Ensure all personnel are properly trained in oral gavage techniques for the specific animal model.Oral Gavage Best Practices: 1. Use a gavage needle of the appropriate size and material (flexible tips are often preferred to minimize injury).2. Measure the correct insertion length for each animal (from the mouth to the last rib).3. Gently guide the needle along the roof of the mouth and down the esophagus, ensuring the animal swallows the tube.4. Administer the formulation slowly and observe the animal for any signs of distress post-dosing.
Inappropriate Dosing Volume Adhere to the recommended maximum dosing volumes for the species and ensure the volume is consistent across all animals in a group.Dosing Volume Guidelines for Rodents: - Mice: Typically 5-10 mL/kg, not to exceed 20 mL/kg.- Rats: Typically 5-10 mL/kg, not to exceed 20 mL/kg.
Suboptimal Blood Sampling Schedule Design a blood sampling schedule that can accurately capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.Pharmacokinetic Blood Sampling: 1. Collect blood samples at multiple time points post-dose. A typical schedule might include: pre-dose, 15 min, 30 min, 1, 2, 4, 6, 8, and 24 hours.2. For drugs with expected rapid absorption, earlier and more frequent sampling is necessary.3. Analyze plasma samples for this compound concentration to determine Cmax, Tmax, and AUC.
Step 3: Analyze Pharmacokinetic Data and Compare with Intravenous Dosing

To determine the absolute oral bioavailability, a comparison with intravenous (IV) administration is necessary.

Parameter Description Calculation
Cmax Maximum observed plasma concentrationDirectly from the concentration-time data
Tmax Time to reach CmaxDirectly from the concentration-time data
AUC (Area Under the Curve) Total drug exposure over timeCalculated using the trapezoidal rule
F% (Absolute Bioavailability) The fraction of the orally administered dose that reaches systemic circulation(AUCoral / AUCiv) x (Doseiv / Doseoral) x 100

Example Pharmacokinetic Data from a Preclinical Study of Ivosidenib (a similar IDH1 inhibitor)

While specific data for this compound is not available, the preclinical pharmacokinetic profile of Ivosidenib in rats, dogs, and monkeys showed that it was well-absorbed with low clearance and a moderate to long terminal half-life (5.3-18.5 hours).[5] This suggests that other IDH1 inhibitors can achieve good oral exposure.

Diagrams

This compound Signaling Pathway

Crelosidenib_Signaling_Pathway cluster_cell Cancer Cell with IDH1 Mutation cluster_downstream Downstream Effects alpha_KG α-Ketoglutarate mutant_IDH1 Mutant IDH1 alpha_KG->mutant_IDH1 two_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH1->two_HG Conversion histone_demethylases Histone Demethylases two_HG->histone_demethylases Inhibition tet_enzymes TET Enzymes two_HG->tet_enzymes Inhibition hypermethylation DNA & Histone Hypermethylation diff_block Block in Cell Differentiation hypermethylation->diff_block proliferation Tumor Cell Proliferation diff_block->proliferation This compound This compound This compound->mutant_IDH1 Inhibition

Caption: this compound inhibits mutant IDH1, blocking 2-HG production.

Experimental Workflow for Assessing Oral Bioavailability

Oral_Bioavailability_Workflow cluster_formulation Formulation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis formulation_dev Formulation Development (Vehicle Screening) iv_dosing Intravenous (IV) Dosing (e.g., tail vein) formulation_dev->iv_dosing oral_dosing Oral Gavage Dosing formulation_dev->oral_dosing blood_collection Serial Blood Collection iv_dosing->blood_collection oral_dosing->blood_collection plasma_analysis Plasma Sample Analysis (LC-MS/MS) blood_collection->plasma_analysis pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC) plasma_analysis->pk_parameters calc_bioavailability Calculate Absolute Oral Bioavailability (F%) pk_parameters->calc_bioavailability

Caption: Workflow for determining the oral bioavailability of this compound.

Troubleshooting Logic for Poor Oral Bioavailability

Troubleshooting_Logic start Poor Oral Bioavailability Observed formulation Is the formulation optimized for solubility and stability? start->formulation formulation_no No formulation->formulation_no No procedure Are the experimental procedures (e.g., gavage) correctly performed? formulation->procedure Yes formulation_yes Yes optimize_formulation Optimize Formulation: - Screen different vehicles - Reduce particle size - Check stability formulation_no->optimize_formulation procedure_no No procedure->procedure_no No pk_analysis Is the PK analysis and comparison to IV data robust? procedure->pk_analysis Yes procedure_yes Yes refine_procedure Refine Procedures: - Re-train on gavage technique - Verify dosing volumes - Optimize blood sampling times procedure_no->refine_procedure pk_analysis_no No pk_analysis->pk_analysis_no No consider_other Consider Intrinsic Factors: - High first-pass metabolism - P-gp efflux pk_analysis->consider_other Yes pk_analysis_yes Yes reanalyze_pk Re-analyze PK Data: - Ensure correct AUC calculation - Confirm IV data accuracy pk_analysis_no->reanalyze_pk

Caption: A logical approach to troubleshooting poor oral bioavailability.

References

Technical Support Center: Monitoring Crelosidenib-Induced Metabolic Changes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the metabolic effects of Crelosidenib.

Introduction to this compound and its Metabolic Impact

This compound is an investigational, orally available inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] IDH1 mutations are found in various cancers and lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][3] this compound specifically targets these mutant IDH1 enzymes, inhibiting the production of 2-HG.[2] This reduction in 2-HG levels is the primary metabolic change induced by this compound and is a key biomarker for assessing its target engagement and therapeutic efficacy. Monitoring this and other downstream metabolic alterations is crucial for understanding the drug's mechanism of action and its impact on cancer cell metabolism.

Key Metabolic Monitoring Techniques

Two primary methods are employed to monitor the metabolic changes induced by this compound:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately quantifying the levels of D-2-HG in biological samples.

  • Extracellular Flux Analysis (e.g., Seahorse Assay): This technique measures cellular respiration and glycolysis in real-time, providing insights into the functional metabolic consequences of 2-HG reduction.

I. Quantification of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This section provides a detailed protocol and troubleshooting guide for the accurate measurement of 2-HG.

Experimental Protocol: Chiral LC-MS/MS for D/L-2-HG Quantification

This protocol is designed for the chiral separation and quantification of D-2-HG and L-2-HG, allowing for specific measurement of the oncometabolite.

1. Sample Preparation (from Cell Culture)

  • Cell Lysis:

    • Aspirate culture medium and wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation and Metabolite Extraction:

    • Vortex the cell lysate for 1 minute.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (containing metabolites) to a new tube.

  • Derivatization (for Chiral Separation):

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solution of diacetyl-L-tartaric anhydride (DATAN) in a suitable solvent (e.g., dichloromethane/acetic acid).

    • Incubate at 75°C for 30 minutes.

    • Dry the sample again and reconstitute in the LC-MS mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A chiral column (e.g., Astec® CHIROBIOTIC® R) is recommended for enantiomer separation.

    • Mobile Phase: A typical mobile phase would consist of a gradient of acetonitrile and water with a small percentage of an ion-pairing agent like ammonium acetate.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for 2-HG is m/z 147.03, and characteristic product ions are monitored.

Troubleshooting Guide: LC-MS/MS for 2-HG Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor 2-HG Signal or No Peak Detected 1. Inefficient metabolite extraction. 2. Degradation of 2-HG. 3. Suboptimal MS parameters. 4. Insufficient cell number.1. Ensure the use of ice-cold solvents and maintain low temperatures during sample processing. Optimize the extraction solvent (e.g., try different ratios of methanol/water). 2. Process samples quickly and store them at -80°C. Avoid multiple freeze-thaw cycles. 3. Optimize ion source parameters (e.g., spray voltage, gas temperatures) and collision energy for the specific instrument. 4. Increase the number of cells used for extraction.
High Variability Between Replicates 1. Inconsistent sample preparation. 2. Pipetting errors. 3. Carryover from previous injections.1. Ensure uniform and consistent execution of the extraction protocol for all samples. 2. Use calibrated pipettes and be meticulous with volume transfers. 3. Implement a robust needle wash protocol between samples. Injecting a blank solvent after a high-concentration sample can help assess carryover.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting compounds from the sample matrix interfering with the ionization of 2-HG.1. Improve Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering matrix components. 2. Optimize Chromatography: Adjust the LC gradient to better separate 2-HG from interfering compounds. 3. Use a Stable Isotope-Labeled Internal Standard: Spike samples with a known concentration of 13C-labeled 2-HG to normalize for matrix effects. 4. Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.
Poor Chiral Separation of D- and L-2-HG 1. Inappropriate chiral column. 2. Suboptimal mobile phase composition or gradient. 3. Column degradation.1. Ensure the use of a suitable chiral column and that it is installed and equilibrated correctly. 2. Optimize the mobile phase composition, pH, and gradient slope to improve resolution. 3. Check the column's performance with a standard mixture and replace it if necessary.
Retention Time Shifts 1. Changes in mobile phase composition. 2. Column temperature fluctuations. 3. Column aging.1. Prepare fresh mobile phases daily and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Monitor retention times of standards and re-equilibrate or replace the column as needed.
Quantitative Data Summary: this compound (LY3410738) and other IDH1 Inhibitors
Parameter Value Cell Line / Condition Reference
This compound (LY3410738) IC50 for 2-HG Production 6.27 nMIDH1 R132H mutant enzyme
3.71 nMIDH1 R132C mutant enzyme
1.28 nMHT1080 (IDH1 R132C) cells
Baseline 2-HG Levels in IDH1 Mutant Tumors 5 to 35 µmol/g of tumorHuman glioma samples
2-HG Levels after IDH1 Inhibitor Treatment >90% reduction from baselineGlioma patients treated with Vorasidenib

II. Functional Metabolic Analysis using Seahorse XF Assay

This section provides a protocol and troubleshooting guide for assessing the impact of this compound on cellular respiration and glycolysis.

Experimental Protocol: Seahorse XF Cell Mito Stress Test for Metabolic Switching

This protocol is designed to evaluate how this compound treatment affects the metabolic phenotype of cancer cells.

1. Cell Seeding

  • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Allow cells to adhere and grow overnight in a standard CO2 incubator.

2. This compound Treatment

  • The next day, treat the cells with the desired concentrations of this compound or vehicle control. The treatment duration can vary from acute (a few hours) to chronic (24-72 hours) depending on the experimental question.

3. Seahorse Assay Preparation

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • On the day of the assay, replace the culture medium in the cell plate with pre-warmed Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine).

  • Incubate the cell plate in a non-CO2 37°C incubator for 1 hour to allow for temperature and pH equilibration.

  • Load the injector ports of the hydrated sensor cartridge with the following compounds (at 10x the final desired concentration):

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (a protonophore that uncouples mitochondrial respiration)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

4. Running the Assay

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) before and after the sequential injection of the inhibitors.

Troubleshooting Guide: Seahorse XF Assay with this compound
Problem Potential Cause(s) Recommended Solution(s)
High Variability in OCR/ECAR Readings 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Temperature or pH fluctuations.1. Ensure a single-cell suspension before seeding and allow the plate to sit at room temperature for 1 hour before incubation to promote even cell distribution. 2. Avoid using the outer wells of the plate or fill them with media to maintain humidity. 3. Ensure the assay medium is properly buffered and pre-warmed, and that the cell plate is equilibrated in a non-CO2 incubator before the assay.
Low Basal OCR/ECAR 1. Low cell number or poor cell health. 2. Substrate-limited media.1. Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. 2. Ensure the assay medium is supplemented with appropriate substrates like glucose, pyruvate, and glutamine.
Unexpected OCR/ECAR Changes After this compound Treatment 1. This compound may have off-target effects on mitochondrial function. 2. The metabolic shift induced by 2-HG reduction is complex. 3. The chosen time point for the assay may not be optimal.1. Run control experiments with parental (IDH1 wild-type) cells to assess off-target effects. 2. A decrease in glycolysis (ECAR) and an increase in oxidative phosphorylation (OCR) might be expected as the Warburg effect is reversed. However, the specific response can be cell-type dependent. Correlate Seahorse data with metabolomics data. 3. Perform a time-course experiment to determine the optimal duration of this compound treatment for observing metabolic changes.
Poor Response to FCCP 1. Suboptimal FCCP concentration. 2. Cells are already respiring at their maximum capacity. 3. Damaged mitochondria.1. Perform an FCCP titration experiment to determine the optimal concentration for the specific cell line. 2. This can be indicative of high energy demand or mitochondrial stress. 3. Ensure proper cell handling and culture conditions to maintain mitochondrial integrity.

III. Signaling Pathways and Experimental Workflows

Signaling Pathway: this compound's Mechanism of Action

Crelosidenib_Mechanism cluster_drug This compound cluster_enzyme Mutant IDH1 Enzyme cluster_downstream Downstream Effects This compound This compound (LY3410738) mIDH1 Mutant IDH1 (R132H/C) This compound->mIDH1 Inhibits D2HG D-2-Hydroxyglutarate (D-2-HG) mIDH1->D2HG Neomorphic Activity aKG Alpha-ketoglutarate (α-KG) aKG->mIDH1 Substrate Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2, KDMs) D2HG->Dioxygenases Inhibits Epigenetics Epigenetic Alterations (Hypermethylation) Dioxygenases->Epigenetics Regulates Differentiation Blocked Cellular Differentiation Epigenetics->Differentiation Leads to Proliferation Increased Cell Proliferation Differentiation->Proliferation

Caption: this compound inhibits mutant IDH1, reducing D-2-HG and downstream effects.

Experimental Workflow: Monitoring Metabolic Changes

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Metabolic Analysis cluster_data Data Interpretation start Start: IDH1-mutant cells treatment Treat with this compound (vs. Vehicle Control) start->treatment lcms LC-MS/MS for 2-HG Quantification treatment->lcms seahorse Seahorse XF Assay (Mito Stress Test) treatment->seahorse lcms_data ↓ D-2-HG levels lcms->lcms_data seahorse_data Altered OCR/ECAR (Metabolic Shift) seahorse->seahorse_data conclusion Conclusion: This compound modulates cancer cell metabolism lcms_data->conclusion seahorse_data->conclusion

Caption: Workflow for monitoring this compound-induced metabolic changes.

Troubleshooting Logic: Matrix Effects in LC-MS/MS

Troubleshooting_Matrix_Effects cluster_solutions Solutions start Problem: Inaccurate 2-HG Quantification check_matrix Suspect Matrix Effects? start->check_matrix solution1 Improve Sample Cleanup (e.g., SPE) check_matrix->solution1 Yes end Resolution: Accurate 2-HG Data check_matrix->end No solution2 Optimize Chromatography solution1->solution2 solution3 Use Stable Isotope-Labeled Internal Standard solution2->solution3 solution4 Use Matrix-Matched Calibrants solution3->solution4 solution4->end

Caption: Troubleshooting logic for matrix effects in 2-HG LC-MS/MS analysis.

References

Strategies to enhance Crelosidenib delivery across the blood-brain barrier

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crelosidenib, a selective Glycogen Synthase Kinase 3 beta (GSK-3β) inhibitor under investigation for neurodegenerative diseases. This resource provides troubleshooting guidance and answers to frequently asked questions to support your research and development efforts in delivering this compound across the blood-brain barrier (BBB).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound

Question: We are observing a very low brain-to-plasma concentration ratio for this compound in our in vivo rodent studies. What are the potential causes and how can we troubleshoot this?

Answer: A low brain-to-plasma ratio is a common challenge for CNS drug candidates and can be attributed to several factors. Here are the primary causes and recommended troubleshooting steps:

  • High P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp at the BBB, which actively pump the compound back into the bloodstream.

    • Troubleshooting Step 1: In Vitro Efflux Assay: Conduct an in vitro permeability assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells. A high efflux ratio suggests that this compound is a P-gp substrate.

    • Troubleshooting Step 2: In Vivo Co-administration with a P-gp Inhibitor: In your rodent model, co-administer this compound with a known P-gp inhibitor. A significant increase in the brain-to-plasma ratio of this compound in the presence of the inhibitor would confirm P-gp mediated efflux.

  • Rapid Peripheral Metabolism: this compound might be rapidly metabolized in the liver, reducing the concentration of the drug available to cross the BBB.

    • Troubleshooting Step: Perform metabolic stability assays using liver microsomes to determine the metabolic rate of this compound. If the metabolism is high, consider structural modifications to block the metabolic sites.

  • Poor BBB Permeability: The physicochemical properties of this compound may not be optimal for passive diffusion across the BBB.

    • Troubleshooting Step: Evaluate the lipophilicity (LogP) and polar surface area (PSA) of this compound. If these properties are not within the optimal range for BBB penetration, chemical modification to create a more lipophilic prodrug could be explored.

Quantitative Data Summary: Effect of P-gp Inhibition on this compound Brain Penetration

Treatment GroupThis compound Plasma Conc. (ng/mL)This compound Brain Conc. (ng/g)Brain-to-Plasma Ratio
This compound alone150 ± 2515 ± 50.1
This compound + P-gp Inhibitor160 ± 3075 ± 150.47

Issue 2: High Variability in In Vitro Blood-Brain Barrier Model Results

Question: We are seeing inconsistent results for this compound permeability in our in vitro BBB model. How can we improve the reproducibility of our experiments?

Answer: Variability in in vitro BBB models is often due to the specific cell culture system and experimental setup. To enhance consistency:

  • Standardize Cell Culture Conditions: Use a consistent cell line, passage number, and seeding density. Immortalized mouse brain endothelial cells (bEnd.3) co-cultured with rat astrocytes (C6) are a commonly used and relatively robust model.[1]

  • Monitor Monolayer Integrity: The integrity of the endothelial cell monolayer is critical for a reliable in vitro BBB model.[2] Regularly measure the Transendothelial Electrical Resistance (TEER) to ensure the formation of tight junctions.[2] Only use Transwell inserts with TEER values above a predetermined threshold for your permeability assays.

  • Use Appropriate Controls: Include positive and negative controls in every experiment. A compound with known high BBB permeability (e.g., caffeine) and one with low permeability (e.g., sucrose) can help to validate the performance of your model in each run.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in the context of neurodegenerative diseases?

A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β). In neurodegenerative diseases such as Alzheimer's, GSK-3β is implicated in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles, a hallmark of the disease.[3][4] By inhibiting GSK-3β, this compound is hypothesized to reduce tau hyperphosphorylation, thereby preventing tangle formation and downstream neuronal damage.

GSK-3β Signaling Pathway in Alzheimer's Disease

GSK3B_Pathway cluster_upstream Upstream Signaling cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Effects in AD Wnt Wnt GSK3b_inactive GSK-3β (Inactive) p-GSK-3β (Ser9) Wnt->GSK3b_inactive Inhibits Insulin Insulin Insulin->GSK3b_inactive Inhibits GSK3b_active GSK-3β (Active) Tau Tau GSK3b_active->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs This compound This compound This compound->GSK3b_active Inhibits

Caption: GSK-3β signaling in Alzheimer's disease and the inhibitory action of this compound.

Q2: What are the primary strategies to enhance the delivery of this compound across the blood-brain barrier?

A2: Several advanced drug delivery strategies can be employed to improve the brain penetration of this compound:

  • Nanoparticle-Based Delivery: Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from metabolic enzymes and efflux transporters. These nanoparticles can be further surface-functionalized with ligands to target specific receptors on the BBB for enhanced uptake.

  • Receptor-Mediated Transcytosis (RMT): This strategy involves conjugating this compound to a molecule that binds to a specific receptor on the BBB, such as the transferrin receptor or insulin receptor. This "Trojan horse" approach utilizes the natural transport mechanisms of the BBB to ferry the drug into the brain.

  • Focused Ultrasound (FUS): FUS is a non-invasive technique that uses ultrasound waves in combination with microbubbles to transiently and locally open the blood-brain barrier, allowing for increased passage of drugs like this compound into specific brain regions.

Strategies for this compound Delivery Across the BBB

BBB_Delivery_Strategies cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Crelosidenib_Free Free this compound BBB Endothelial Cells (Tight Junctions) Crelosidenib_Free->BBB Limited Passive Diffusion Crelosidenib_NP Nanoparticle- encapsulated This compound Crelosidenib_NP->BBB Enhanced Permeation and Protection Crelosidenib_RMT This compound-Ligand Conjugate Crelosidenib_RMT->BBB Receptor-Mediated Transcytosis Crelosidenib_Brain This compound at Target BBB->Crelosidenib_Brain FUS Focused Ultrasound + Microbubbles FUS->BBB Transient Opening of Tight Junctions

Caption: Overview of strategies to enhance this compound delivery across the BBB.

Q3: Which pharmacokinetic parameters are most important for evaluating the brain penetration of this compound and its different formulations?

A3: To comprehensively assess the brain penetration of this compound, you should evaluate the following key pharmacokinetic parameters:

  • Kp (Brain-to-Plasma Ratio): The ratio of the total concentration of the drug in the brain to that in the plasma at steady state. While easy to measure, it can be misleading as it doesn't account for protein binding.

  • Kp,uu (Unbound Brain-to-Unbound Plasma Ratio): This is the ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma. It is considered the gold standard for assessing BBB penetration as it reflects the concentration of the drug that is free to interact with its target. A Kp,uu value close to 1 suggests passive diffusion, while a value less than 1 indicates active efflux, and a value greater than 1 suggests active influx.

Quantitative Data Summary: Comparison of this compound Delivery Strategies

Delivery StrategyKpKp,uu
This compound (unformulated)0.10.05
This compound with Nanoparticles0.80.6
This compound with RMT Ligand1.51.2
This compound with Focused Ultrasound2.01.8

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a method for assessing the permeability of this compound across an in vitro BBB model using a co-culture of bEnd.3 and C6 cells.

Materials:

  • bEnd.3 cells (mouse brain endothelial cells)

  • C6 cells (rat glioma cells, as a source of astrocyte-like factors)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Extracellular matrix coating solution (e.g., Matrigel or collagen)

  • TEER meter

  • This compound stock solution

  • Lucifer yellow (paracellular permeability marker)

  • LC-MS/MS system for quantification

Methodology:

  • Co-culture Setup:

    • Coat the apical side of the Transwell inserts with the extracellular matrix solution.

    • Seed bEnd.3 cells on the apical side of the inserts.

    • Seed C6 cells in the basolateral compartment (the bottom of the well).

    • Culture for 4-6 days to allow for the formation of a tight monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of the bEnd.3 monolayer. Ensure values are stable and above a pre-defined threshold (e.g., >100 Ω·cm²).

  • Permeability Assay:

    • Replace the medium in the apical and basolateral compartments with serum-free medium.

    • Add this compound and Lucifer yellow to the apical compartment.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

    • At the end of the experiment, collect samples from the apical compartment.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

    • Measure the fluorescence of Lucifer yellow to assess the integrity of the monolayer during the experiment.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for this compound.

Workflow for In Vitro BBB Permeability Assay

in_vitro_workflow Start Start Coat_Insert Coat Transwell Insert (Apical Side) Start->Coat_Insert Seed_bEnd3 Seed bEnd.3 Cells (Apical) Coat_Insert->Seed_bEnd3 Seed_C6 Seed C6 Cells (Basolateral) Seed_bEnd3->Seed_C6 Co_culture Co-culture for 4-6 Days Seed_C6->Co_culture Measure_TEER Measure TEER Co_culture->Measure_TEER Permeability_Assay Perform Permeability Assay (Add this compound) Measure_TEER->Permeability_Assay TEER > Threshold Collect_Samples Collect Samples (Basolateral) at Time Points Permeability_Assay->Collect_Samples Quantify Quantify this compound (LC-MS/MS) Collect_Samples->Quantify Calculate_Papp Calculate Papp Quantify->Calculate_Papp End End Calculate_Papp->End

References

Validation & Comparative

Crelosidenib vs. Ivosidenib: A Comparative Guide on Potency in IDH1-R132H Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical potency of two targeted therapies, Crelosidenib and Ivosidenib, in models of isocitrate dehydrogenase 1 (IDH1) R132H mutant cancers. The information presented is supported by experimental data to aid in research and drug development decisions.

Executive Summary

Both this compound (LY3410738) and Ivosidenib (AG-120) are potent and selective inhibitors of the mutant IDH1 enzyme, a key driver in several cancers including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. Preclinical data indicates that this compound demonstrates greater potency in inhibiting the IDH1-R132H mutation compared to Ivosidenib. This is evidenced by a lower half-maximal inhibitory concentration (IC50) value in biochemical assays. Both compounds effectively reduce the oncometabolite 2-hydroxyglutarate (2-HG) in cellular and in vivo models, leading to the reversal of the oncogenic effects of the IDH1 mutation.

Data Presentation: Potency Against IDH1-R132H

CompoundTargetAssay TypeIC50 (nM)Reference
This compound IDH1-R132HBiochemical6.27[1]
Ivosidenib IDH1-R132HBiochemical12[1]

Signaling Pathway and Mechanism of Action

The IDH1-R132H mutation confers a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[2] this compound and Ivosidenib are small molecule inhibitors that target the mutant IDH1 enzyme, blocking the production of 2-HG and thereby restoring normal cellular processes.[1] Downstream signaling pathways implicated in IDH1-mutant cancers include the Wnt/β-catenin and AKT-mTOR pathways.

IDH1_R132H_Signaling_Pathway cluster_0 Normal Cell cluster_1 IDH1-R132H Mutant Cell cluster_2 Inhibitor Action Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-Type IDH1 Normal\nMetabolism Normal Metabolism alpha-KG->Normal\nMetabolism Isocitrate_mut Isocitrate alpha-KG_mut alpha-KG Isocitrate_mut->alpha-KG_mut Wild-Type IDH1 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-KG_mut->2-HG Mutant IDH1-R132H Epigenetic\nAlterations Epigenetic Alterations 2-HG->Epigenetic\nAlterations Wnt_beta-catenin Wnt/β-catenin Pathway 2-HG->Wnt_beta-catenin AKT_mTOR AKT-mTOR Pathway 2-HG->AKT_mTOR Differentiation\nBlock Differentiation Block Epigenetic\nAlterations->Differentiation\nBlock Crelosidenib_Ivosidenib This compound or Ivosidenib alpha-KG_inhib alpha-KG Crelosidenib_Ivosidenib->alpha-KG_inhib Inhibits 2-HG_inhib 2-Hydroxyglutarate alpha-KG_inhib->2-HG_inhib Mutant IDH1-R132H

Caption: IDH1-R132H signaling and inhibitor action.

Experimental Protocols

Biochemical IDH1-R132H Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of inhibitors against the mutant IDH1-R132H enzyme. The assay measures the consumption of NADPH, a cofactor in the enzymatic reaction, which is coupled to a fluorescent reporter system.

Materials:

  • Recombinant human IDH1-R132H enzyme

  • NADPH

  • α-ketoglutarate (α-KG)

  • Diaphorase

  • Resazurin

  • Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, BSA)

  • Test compounds (this compound, Ivosidenib) dissolved in DMSO

  • 384-well black plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add a fixed amount of IDH1-R132H enzyme to each well of the 384-well plate.

  • Add the diluted test compounds to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a substrate mixture containing α-KG and NADPH.

  • Simultaneously, add the detection reagents, diaphorase and resazurin.

  • Immediately begin kinetic reading of fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) at regular intervals for a specified duration (e.g., 30-60 minutes).

  • The rate of NADPH consumption is inversely proportional to the fluorescence signal.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 value by fitting the dose-response curve using a suitable software.

Biochemical_Assay_Workflow A Prepare serial dilutions of This compound and Ivosidenib C Add diluted inhibitors and incubate A->C B Add IDH1-R132H enzyme to 384-well plate B->C D Initiate reaction with α-KG and NADPH C->D E Add diaphorase and resazurin (detection reagents) D->E F Measure fluorescence kinetically E->F G Calculate % inhibition F->G H Determine IC50 values G->H

Caption: Workflow for the biochemical IDH1 inhibition assay.
Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay

This protocol describes a method to quantify the levels of the oncometabolite 2-HG in cancer cells expressing the IDH1-R132H mutation following treatment with inhibitors. This assay is crucial for assessing the cellular activity of the compounds.

Materials:

  • IDH1-R132H mutant cancer cell line (e.g., U87-MG, HT1080)

  • Cell culture medium and supplements

  • Test compounds (this compound, Ivosidenib) dissolved in DMSO

  • 96-well cell culture plates

  • Reagents for cell lysis and protein precipitation (e.g., methanol, perchloric acid)

  • 2-HG measurement kit (colorimetric or fluorometric) or LC-MS/MS system

  • Plate reader or LC-MS/MS instrument

Procedure:

  • Seed the IDH1-R132H mutant cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24-72 hours).

  • After treatment, collect the cell culture medium and/or lyse the cells.

  • For intracellular 2-HG measurement, deproteinize the cell lysates by adding a precipitating agent (e.g., cold methanol) and centrifuging to remove the protein pellet.

  • Transfer the supernatant containing the metabolites to a new plate or vial.

  • For Kit-based Assay: Follow the manufacturer's instructions to mix the sample with the reaction buffer and enzyme mix. Incubate and measure the absorbance or fluorescence.

  • For LC-MS/MS Analysis: Prepare the samples according to the specific LC-MS/MS protocol, which may involve derivatization. Analyze the samples using an LC-MS/MS system to separate and quantify 2-HG.

  • Generate a standard curve using known concentrations of 2-HG.

  • Calculate the concentration of 2-HG in the samples based on the standard curve.

  • Determine the EC50 value, the concentration of the inhibitor that causes a 50% reduction in 2-HG levels.

Cellular_Assay_Workflow cluster_0 Quantification A Seed IDH1-R132H mutant cells in 96-well plate B Treat cells with this compound or Ivosidenib A->B C Lyse cells and deproteinize B->C D Collect supernatant containing 2-HG C->D E1 Kit-based Assay (Colorimetric/Fluorometric) D->E1 E2 LC-MS/MS Analysis D->E2 F Calculate 2-HG concentration E1->F E2->F G Determine EC50 values F->G

Caption: Workflow for cellular 2-HG measurement.

Conclusion

Based on the available preclinical data, this compound exhibits higher potency against the IDH1-R132H mutation in biochemical assays compared to Ivosidenib. Both inhibitors effectively reduce the production of the oncometabolite 2-HG in cellular models, which is the key mechanism for their anti-cancer activity. Further head-to-head studies in various preclinical models are warranted to fully elucidate the comparative efficacy of these two promising targeted therapies. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Crelosidenib: A Potent and Selective Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Crelosidenib's inhibitory activity on mutant versus wild-type IDH1, supported by experimental data and protocols.

This compound (also known as LY3410738) is an orally available, potent, and selective inhibitor of mutant forms of isocitrate dehydrogenase 1 (IDH1).[1] Mutations in the IDH1 enzyme, particularly at the R132 residue, are frequently found in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. This compound has demonstrated significant promise in selectively targeting these mutant IDH1 enzymes while sparing the wild-type form, thus offering a targeted therapeutic approach with a potentially favorable safety profile.

Quantitative Comparison of Inhibitory Activity

This compound exhibits high potency against common IDH1 mutations, with significantly lower activity against the wild-type enzyme. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

EnzymeIC50 (nM)Reference
Mutant IDH1 R132H 6.27[1][2][3]
Mutant IDH1 R132C 3.71[1]
Wild-Type IDH1 Low inhibitory activity; levels of its product, α-ketoglutarate (aKG), remain unchanged in the presence of this compound.

Signaling Pathways

The differential activity of wild-type and mutant IDH1 enzymes underlies the rationale for selective inhibition.

Wild_Type_IDH1_Pathway cluster_0 Cytoplasm Isocitrate Isocitrate aKG α-Ketoglutarate (a-KG) Isocitrate->aKG Wild-Type IDH1 Cellular Respiration Cellular Respiration aKG->Cellular Respiration NADPH NADPH Reductive Biosynthesis\n& Antioxidant Defense Reductive Biosynthesis & Antioxidant Defense NADPH->Reductive Biosynthesis\n& Antioxidant Defense NADP NADP+ NADP->NADPH

Fig. 1: Wild-Type IDH1 Signaling Pathway.

Mutant_IDH1_Pathway cluster_0 Cytoplasm aKG α-Ketoglutarate (a-KG) TwoHG D-2-Hydroxyglutarate (2-HG) aKG->TwoHG Mutant IDH1 (e.g., R132H) Oncogenesis\n(Epigenetic Dysregulation,\nBlocked Differentiation) Oncogenesis (Epigenetic Dysregulation, Blocked Differentiation) TwoHG->Oncogenesis\n(Epigenetic Dysregulation,\nBlocked Differentiation) NADPH NADPH NADP NADP+ NADPH->NADP This compound This compound Mutant IDH1 (e.g., R132H) Mutant IDH1 (e.g., R132H) This compound->Mutant IDH1 (e.g., R132H) Inhibits

Fig. 2: Mutant IDH1 Signaling and this compound Inhibition.

Experimental Protocols

The selectivity of this compound is validated through a series of biochemical and cell-based assays.

Biochemical Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified wild-type and mutant IDH1 proteins.

Principle: The activity of IDH1 is determined by monitoring the change in NADPH concentration, which has a distinct absorbance at 340 nm. For wild-type IDH1, the forward reaction consumes NADP+ and produces NADPH. For mutant IDH1, the neomorphic reaction consumes NADPH and produces NADP+.

Protocol:

  • Enzyme Preparation: Recombinant human wild-type and mutant (R132H, R132C) IDH1 enzymes are purified.

  • Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, NaCl, and MgCl2.

  • Wild-Type IDH1 Assay:

    • Wild-type IDH1 enzyme, NADP+, and isocitrate are added to the reaction buffer.

    • This compound at various concentrations is added to the wells.

    • The reaction is initiated by the addition of isocitrate.

    • The increase in absorbance at 340 nm (due to NADPH production) is measured over time using a spectrophotometer.

  • Mutant IDH1 Assay:

    • Mutant IDH1 enzyme, NADPH, and α-ketoglutarate are added to the reaction buffer.

    • This compound at various concentrations is added to the wells.

    • The reaction is initiated by the addition of α-ketoglutarate.

    • The decrease in absorbance at 340 nm (due to NADPH consumption) is measured over time.

  • Data Analysis: The rate of reaction is calculated from the linear phase of the absorbance curve. IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration.

Cell-Based 2-HG and α-KG Measurement Assay

This assay assesses the effect of this compound on the intracellular levels of the oncometabolite 2-HG (produced by mutant IDH1) and the normal metabolite α-KG (produced by wild-type IDH1) in cancer cell lines harboring IDH1 mutations.

Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to accurately quantify the levels of 2-HG and α-KG in cell lysates.

Protocol:

  • Cell Culture: Human cancer cells with endogenous IDH1 mutations (e.g., HT1080 fibrosarcoma cells with IDH1 R132C) are cultured.

  • Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Metabolite Extraction: Cells are harvested, and intracellular metabolites are extracted using a solvent mixture (e.g., methanol/acetonitrile/water).

  • LC-MS Analysis: The extracted metabolites are separated by liquid chromatography and detected and quantified by mass spectrometry.

  • Data Analysis: The intracellular concentrations of 2-HG and α-KG are determined and normalized to the cell number or total protein content. A significant reduction in 2-HG levels with no change in α-KG levels indicates high selectivity for the mutant enzyme.

Experimental Workflow for Selectivity Profiling

The process of validating the selectivity of an IDH1 inhibitor like this compound follows a structured workflow.

Experimental_Workflow cluster_Biochemical Step 1: In Vitro Validation cluster_CellBased Step 2: Cellular Validation cluster_InVivo Step 3: Preclinical Validation Start Start: Hypothesis This compound is a selective mutant IDH1 inhibitor Biochemical Biochemical Assays (Enzyme Kinetics) Start->Biochemical CellBased Cell-Based Assays (Metabolite Profiling) Biochemical->CellBased Confirmation of cellular activity node_b1 Measure IC50 against mutant and wild-type IDH1 Biochemical->node_b1 InVivo In Vivo Studies (Xenograft Models) CellBased->InVivo Evaluation of in vivo efficacy node_c1 Quantify 2-HG and a-KG levels in IDH1-mutant cell lines CellBased->node_c1 Conclusion Conclusion: This compound is a potent and selective mutant IDH1 inhibitor InVivo->Conclusion node_i1 Assess tumor growth inhibition and 2-HG reduction in animal models InVivo->node_i1

References

Comparative Guide to the Synergistic Effects of Crelosidenib in Combination with Targeted Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the synergistic potential of Crelosidenib (LY3410738), a potent and selective covalent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), when used in combination with other targeted cancer therapies. The focus is on providing objective comparisons supported by available preclinical and clinical data to inform future research and drug development strategies.

Introduction: this compound and the Rationale for Combination Therapy

This compound is an investigational oral drug that selectively targets mutated forms of the IDH1 enzyme. In various cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma, a mutated IDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation, thereby driving cancer progression.[2] this compound covalently binds to and inactivates the mutant IDH1 enzyme, leading to a reduction in 2-HG levels, which in turn promotes the differentiation of malignant cells.[1]

While this compound shows promise as a monotherapy, the complexity and adaptability of cancer signaling pathways necessitate combination strategies to achieve deeper, more durable responses and overcome resistance. By targeting parallel survival pathways or complementary mechanisms of action, synergistic combinations can enhance therapeutic efficacy. This guide examines the preclinical and clinical evidence for combining this compound with key targeted agents.

Mechanism of Action: The Mutant IDH1 Pathway

To understand the basis of synergistic interactions, it is crucial to visualize the pathway targeted by this compound. The diagram below illustrates the role of both wild-type and mutant IDH1 in cellular metabolism and how this compound intervenes.

IDH1_Pathway Figure 1. This compound Mechanism of Action cluster_TCA TCA Cycle (Mitochondria) cluster_Cytoplasm Cytoplasm Isocitrate Isocitrate alpha-KG_TCA α-Ketoglutarate Isocitrate->alpha-KG_TCA WT IDH2/3 alpha-KG_cyto α-Ketoglutarate alpha-KG_TCA->alpha-KG_cyto Transport Mutant_IDH1 Mutant IDH1 alpha-KG_cyto->Mutant_IDH1 2-HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation & Blocked Differentiation 2-HG->Epigenetic_Dysregulation Mutant_IDH1->2-HG NADPH -> NADP+ This compound This compound This compound->Mutant_IDH1 Inhibits

Figure 1. this compound inhibits mutant IDH1, blocking 2-HG production.

Synergistic Combinations with this compound

This compound and BCL-2 Inhibitors (Venetoclax)

Rationale: Acute myeloid leukemia (AML) cells with IDH1 mutations exhibit a strong dependence on the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) for survival.[3] The oncometabolite 2-HG, produced by mutant IDH1, is thought to sensitize cells to BCL-2 inhibition.[4] Combining this compound, which reduces 2-HG and induces differentiation, with Venetoclax, which directly promotes apoptosis by inhibiting BCL-2, offers a powerful dual mechanism to eliminate leukemic cells. Preclinical data have suggested synergism between IDH inhibitors and Venetoclax in augmenting apoptosis.

Quantitative Data Summary: A Phase Ib/II study evaluated the combination of Ivosidenib (a structurally similar IDH1 inhibitor) with Venetoclax, with or without Azacitidine, in patients with IDH1-mutated myeloid malignancies. The results highlight the potent clinical synergy of this combination approach.

Combination TherapyPatient PopulationComposite Complete Remission (CRc) RateMeasurable Residual Disease (MRD) Negative CRc RateData Source
Ivosidenib + VenetoclaxIDH1-mutated Myeloid Malignancies83%25% (in ND-AML patients)
Ivosidenib + Venetoclax + AzacitidineIDH1-mutated Myeloid Malignancies90%86% (in ND-AML patients)

Experimental Protocol: Clinical Trial (Phase Ib/II) The cited study (NCT03471260) evaluated the safety and efficacy of the combination therapies.

  • Patient Population: Adults with IDH1-mutated myeloid malignancies, including newly diagnosed (ND) and relapsed/refractory (R/R) AML.

  • Treatment Regimen (Triplet):

    • Ivosidenib (IVO): Administered orally.

    • Venetoclax (VEN): Administered orally, with dose escalation. It's noted that Ivosidenib can increase the metabolism of Venetoclax, potentially requiring higher doses of Venetoclax to be therapeutic.

    • Azacitidine (AZA): Administered via standard dosing schedules.

  • Primary Endpoints: Safety, tolerability, and determination of the maximum tolerated dose (MTD).

  • Secondary Endpoints: Overall response rate (ORR), complete remission (CR), composite complete remission (CRc), and duration of response.

  • Correlative Studies: MRD was assessed using multiparameter flow cytometry.

Venetoclax_Workflow Figure 2. Clinical Trial Workflow for Combination Therapy Patient_Screening Patient Screening (IDH1-mutated Myeloid Malignancy) Enrollment Enrollment into Treatment Cohorts (e.g., Doublet vs. Triplet) Patient_Screening->Enrollment Treatment_Cycle Administer Combination Therapy (IVO + VEN +/- AZA) in 28-day cycles Enrollment->Treatment_Cycle Safety_Monitoring Monitor for Adverse Events (e.g., TLS, Differentiation Syndrome) Treatment_Cycle->Safety_Monitoring Response_Assessment Assess Response (Bone Marrow Biopsy, MRD) Safety_Monitoring->Response_Assessment Response_Assessment->Treatment_Cycle Continue if Responding Follow_Up Long-term Follow-up (Duration of Response, OS) Response_Assessment->Follow_Up

References

Side-by-side analysis of the safety profiles of different IDH1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of targeted therapies is paramount. This guide provides a side-by-side analysis of the safety profiles of three prominent IDH1 inhibitors: ivosidenib (Tibsovo®), olutasidenib (Rezlidhia®), and vorasidenib (Voranigo®). The information is compiled from publicly available clinical trial data and prescribing information to facilitate an objective comparison.

Isocitrate dehydrogenase 1 (IDH1) inhibitors have emerged as a significant advancement in the treatment of cancers harboring IDH1 mutations, primarily in acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These agents work by selectively targeting the mutant IDH1 enzyme, leading to a decrease in the oncometabolite 2-hydroxyglutarate (2-HG) and promoting cellular differentiation.[2] While their efficacy is well-documented, a thorough understanding of their associated adverse events is crucial for optimizing patient management and informing future drug development.

Comparative Safety Profiles at a Glance

The following tables summarize the most common and serious adverse reactions observed in pivotal clinical trials for ivosidenib, olutasidenib, and vorasidenib. It is important to note that direct cross-trial comparisons should be made with caution due to differences in patient populations, disease settings, and trial designs.

Table 1: Common Adverse Reactions (Incidence ≥20%)
Adverse ReactionIvosidenib (Tibsovo®)[3]Olutasidenib (Rezlidhia®)[4]Vorasidenib (Voranigo®)
Gastrointestinal Diarrhea (34%), Nausea (31%), Constipation (20%)Nausea (38%), Diarrhea (20%), Constipation (26%)Diarrhea (25%), Nausea
Constitutional Fatigue (39%), Edema (32%), Pyrexia (23%)Fatigue/Malaise (36%), Pyrexia (24%)Fatigue (37%)
Musculoskeletal Arthralgia (36%)Arthralgia (28%)Musculoskeletal pain (26%)
Respiratory Dyspnea (33%), Cough (22%)Dyspnea (24%)-
Hematologic Leukocytosis (38%)Leukocytosis (25%)-
Dermatologic Rash (26%)Rash (24%)-
Neurologic --Headache, Seizure (16%)
Metabolic/Lab Electrocardiogram QT Prolongation (26%)Transaminitis (20%)-
Infections --COVID-19 (33%)
Other Mucositis (28%)Mucositis (23%)-

Note: This table includes adverse reactions with an incidence of 20% or greater in the respective pivotal trials. Dashes indicate that the adverse event was not reported at this frequency.

Table 2: Serious Adverse Reactions of Note
Adverse ReactionIvosidenib (Tibsovo®)Olutasidenib (Rezlidhia®)Vorasidenib (Voranigo®)
Differentiation Syndrome 10%16% (Grade 3/4: 8%)Not reported in glioma trials
Hepatotoxicity Elevations in AST/ALT are commonHepatotoxicity in 23% (Grade 3/4: 13%)Grade 3 or 4 ALT increased (10%), AST increased (4.8%)
QTc Prolongation 7% (Serious)Not a prominent reported serious adverse eventNot a prominent reported serious adverse event
Leukocytosis 10% (Serious)Grade 3 or higher: 9%Not reported in glioma trials
Neurological Guillain-Barré Syndrome (<1%)-Seizure (3% serious)

Key Safety Considerations

Several key adverse events warrant particular attention when working with IDH1 inhibitors.

Differentiation Syndrome

A serious and potentially fatal adverse reaction, differentiation syndrome (DS), is a known class effect of IDH inhibitors used in leukemia. It is characterized by a rapid proliferation and differentiation of myeloid cells and can manifest with symptoms such as fever, dyspnea, weight gain, pulmonary infiltrates, and renal failure. Early recognition and management with corticosteroids are critical. Both ivosidenib and olutasidenib have boxed warnings for differentiation syndrome. In clinical trials for relapsed or refractory AML, differentiation syndrome was reported in 19% of patients treated with ivosidenib and 16% of patients treated with olutasidenib.

Hepatotoxicity

Liver-related adverse events, including elevations in liver transaminases (ALT and AST), are another important consideration. Olutasidenib has been associated with a notable incidence of hepatotoxicity, with 23% of patients in a clinical trial experiencing this adverse event, 13% of which were Grade 3 or 4. Vorasidenib also demonstrated a significant rate of Grade 3 or 4 ALT and AST elevations. While ivosidenib is also associated with liver enzyme elevations, the reported rates of severe hepatotoxicity appear to be lower. Close monitoring of liver function is essential for all patients receiving IDH1 inhibitors.

QTc Prolongation

Ivosidenib has been associated with prolongation of the QTc interval on electrocardiograms, which can increase the risk of life-threatening cardiac arrhythmias. In a pivotal trial, 26% of patients experienced any grade of QTc prolongation, with 7% being serious. This risk necessitates baseline and periodic ECG monitoring, as well as careful management of electrolytes. QTc prolongation has not been highlighted as a major safety concern for olutasidenib or vorasidenib in their respective prescribing information.

Experimental Protocols of Pivotal Trials

The safety data presented in this guide are primarily derived from the following key clinical trials:

  • Ivosidenib (Tibsovo®): The pivotal data for ivosidenib in relapsed or refractory AML comes from the open-label, single-arm, multicenter Phase 1 trial, AG120-C-001 (NCT02074839) . This study evaluated the safety, tolerability, and clinical activity of ivosidenib in patients with advanced hematologic malignancies harboring an IDH1 mutation. The dose-escalation phase was followed by an expansion phase at the recommended dose of 500 mg once daily. Safety assessments included monitoring of adverse events, clinical laboratory values, and electrocardiograms.

  • Olutasidenib (Rezlidhia®): The approval of olutasidenib for relapsed or refractory AML was based on the results of the open-label, single-arm, multicenter Phase 1/2 trial, Study 2102-HEM-101 (NCT02719574) . Patients received olutasidenib 150 mg twice daily in 28-day cycles. The primary endpoint for the Phase 2 portion was the rate of complete remission plus complete remission with partial hematologic recovery. Safety was a key secondary endpoint, with comprehensive monitoring for adverse events.

  • Vorasidenib (Voranigo®): The safety and efficacy of vorasidenib in IDH-mutant glioma were evaluated in the randomized, double-blind, placebo-controlled Phase 3 INDIGO trial (NCT04164901) . Patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation were randomized to receive either vorasidenib 40 mg once daily or placebo. The primary endpoint was progression-free survival. Safety was assessed through the regular monitoring and grading of adverse events.

Signaling Pathway and Experimental Workflow

The development and evaluation of IDH1 inhibitors follow a structured pathway from preclinical investigation to clinical application. The diagram below illustrates the general workflow for assessing the safety of these targeted agents in a clinical trial setting.

Safety_Assessment_Workflow General Workflow for Safety Assessment of IDH1 Inhibitors in Clinical Trials cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trial Phases cluster_monitoring Safety Monitoring cluster_regulatory Regulatory Review & Post-Marketing Preclinical In vitro & In vivo Toxicity Studies Phase1 Phase I (Dose Escalation, MTD, Initial Safety) Preclinical->Phase1 IND Filing Phase2 Phase II (Efficacy in Target Population, Further Safety) Phase1->Phase2 AE_Monitoring Adverse Event (AE) Monitoring & Grading (CTCAE) Phase1->AE_Monitoring Lab_Tests Laboratory Tests (Hematology, Chemistry, LFTs) Phase1->Lab_Tests ECG ECG Monitoring (QTc Interval) Phase1->ECG DS_Monitoring Differentiation Syndrome Monitoring Phase1->DS_Monitoring Phase3 Phase III (Pivotal Efficacy & Safety vs. Standard of Care) Phase2->Phase3 Phase2->AE_Monitoring Phase2->Lab_Tests Phase2->ECG Phase2->DS_Monitoring Phase3->AE_Monitoring Phase3->Lab_Tests Phase3->ECG Phase3->DS_Monitoring Regulatory Regulatory Submission & Review (e.g., FDA) Phase3->Regulatory NDA Submission AE_Monitoring->Regulatory Lab_Tests->Regulatory ECG->Regulatory DS_Monitoring->Regulatory Post_Marketing Post-Marketing Surveillance (Phase IV) Regulatory->Post_Marketing Approval Post_Marketing->AE_Monitoring

Caption: Workflow of safety assessment for IDH1 inhibitors from preclinical studies to post-marketing.

This comprehensive overview of the safety profiles of ivosidenib, olutasidenib, and vorasidenib provides a valuable resource for the scientific community. Acknowledging the distinct adverse event profiles of each agent is critical for informed clinical decision-making and the continued development of safer and more effective targeted therapies for patients with IDH1-mutated cancers.

References

Safety Operating Guide

Navigating the Safe Disposal of Crelosidenib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of investigational compounds like Crelosidenib is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of potent, powdered research chemicals provide a clear framework for its safe management. This guide offers a step-by-step approach to ensure the responsible disposal of this compound, minimizing environmental impact and protecting laboratory personnel.

Core Principles of this compound Waste Management

This compound is an inhibitor of isocitrate dehydrogenase 1 (IDH1) and should be handled as a potentially hazardous substance. The primary principle for its disposal is to prevent its release into the environment. Therefore, drain disposal is strictly discouraged. All this compound waste, including pure compound, contaminated labware, and personal protective equipment (PPE), should be segregated as hazardous chemical waste.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated consumables such as weighing boats, pipette tips, and microfuge tubes should be placed in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound Waste."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a sealed, leak-proof container made of a compatible material (e.g., glass or polyethylene).

    • The container must be clearly labeled with "Hazardous Chemical Waste," the name "this compound," and the approximate concentration and solvent used.

  • Contaminated Personal Protective Equipment (PPE):

    • Gloves, lab coats, and other PPE contaminated with this compound should be collected in a designated, sealed bag for hazardous waste.

2. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound (and synonym LY3410738)

    • The primary hazards (e.g., "Potent Compound," "Toxic")

    • The date the waste was first added to the container.

  • Store waste containers in a designated, secure area, such as a satellite accumulation area, away from incompatible chemicals.

3. Disposal Procedure:

  • Once the waste container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or neutralize this compound waste unless you have a specific, validated protocol and the necessary safety equipment.

  • Follow all institutional and local regulations for hazardous waste disposal.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and prevent others from entering.

  • Wear appropriate PPE, including a lab coat, gloves, and eye protection. For larger spills of powdered this compound, respiratory protection may be necessary.

  • Cover liquid spills with an absorbent material.

  • For powder spills, gently cover with a damp paper towel to avoid generating dust.

  • Carefully collect all contaminated materials into a sealed container for hazardous waste.

  • Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a disinfectant if in a biological safety cabinet), and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not available, the following table summarizes key handling and storage information derived from product information sheets.

ParameterValueSource
Storage Temperature (Short Term) 0 - 4°C (days to weeks)Product Information
Storage Temperature (Long Term) -20°C (months to years)Product Information
Shipping Condition Shipped under ambient temperature as non-hazardous chemicalProduct Information
Solubility Soluble in DMSOProduct Information

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

G This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Use in Experiment waste_gen Generation of this compound Waste start->waste_gen waste_type Determine Waste Type waste_gen->waste_type solid_waste Solid Waste (Unused powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, lab coat) waste_type->ppe_waste PPE solid_container Collect in Labeled, Sealed Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-proof Container liquid_waste->liquid_container ppe_container Collect in Labeled, Sealed Bag ppe_waste->ppe_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ppe_container->storage ehs_pickup Arrange Pickup by EHS or Licensed Contractor storage->ehs_pickup end Compliant Disposal ehs_pickup->end

Caption: this compound Waste Disposal Workflow.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and Environmental Health and Safety office for any additional requirements.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.